Methyl 4,6-dichloro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,6-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODBNXVEZUPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4,6-dichloro-1H-indole-2-carboxylate CAS number
An In-depth Technical Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate
This guide provides a comprehensive technical overview of this compound, a halogenated indole derivative of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its synthesis, characterization, potential applications, and the scientific principles underpinning its utility as a chemical intermediate.
Core Compound Identification and Properties
This compound is a distinct molecule within the vast family of indole compounds. The strategic placement of two chlorine atoms on the benzene ring significantly influences its electronic properties and reactivity, making it a valuable building block for more complex molecular architectures.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 144989-28-6[1] |
| Molecular Formula | C₁₀H₇Cl₂NO₂ |
| Molecular Weight | 244.08 g/mol |
| Predicted Properties | |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethanol; insoluble in water. |
| Melting Point | Predicted to be in the range of 150-170°C, based on related structures. |
Synthesis and Mechanism
The most direct and common method for preparing this compound is through the esterification of its parent carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid. The Fischer esterification is a classic and reliable acid-catalyzed reaction perfect for this transformation.
The Fischer Esterification Approach
This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the methyl ester.
The mechanism proceeds in several steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.
Sources
An In-depth Technical Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, synthesis, purification, and analytical validation, as well as explore its emerging applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Core Molecular Profile
This compound is a member of the indole family, a heterocyclic scaffold of paramount importance in numerous biologically active compounds. The presence of two chlorine atoms on the benzene ring and a methyl ester at the 2-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for further chemical modifications.
Chemical Structure and Properties
The foundational attributes of this molecule are summarized below. The molecular formula is C₁₀H₇Cl₂NO₂.
| Property | Value |
| Molecular Weight | 244.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 97327-02-5 |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes. A common and reliable method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.
Synthetic Pathway Overview
The general workflow for the synthesis is outlined below. This multi-step process begins with commercially available starting materials and proceeds through key intermediates to yield the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dichlorophenylhydrazine
-
Diazotization: To a stirred solution of 2,4-dichloroaniline (1 eq.) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.
-
Reduction: The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride (3 eq.) in concentrated hydrochloric acid, also at 0-5 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a concentrated sodium hydroxide solution to liberate the free hydrazine. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Step 2: Fischer Indole Synthesis
-
Hydrazone Formation: 2,4-Dichlorophenylhydrazine (1 eq.) is dissolved in a suitable solvent such as ethanol. Methyl pyruvate (1.1 eq.) is added, and the mixture is stirred at room temperature. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: An acid catalyst, such as sulfuric acid or polyphosphoric acid, is added to the hydrazone mixture. The reaction is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Isolation and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will confirm the presence of the aromatic protons, the N-H proton of the indole ring, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons bearing the chlorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition. The isotopic pattern of the two chlorine atoms will be a distinctive feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and C-Cl bonds.
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used.
The analytical workflow for quality control is summarized in the following diagram.
Caption: Analytical workflow for the validation of the final product.
Applications in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, and halogenated derivatives often exhibit enhanced biological activity. This compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential.
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a versatile intermediate for the synthesis of a variety of biologically active molecules.[1] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.[2] The N-H of the indole can also be functionalized to explore structure-activity relationships.
Potential Therapeutic Areas
-
Antitubercular Agents: Indole-2-carboxamides derived from related structures have shown potent activity against Mycobacterium tuberculosis.[2][3] The 4,6-dichloro substitution pattern has been found to be particularly effective in some cases.[2]
-
Anticancer Agents: The indole scaffold is present in many anticancer drugs. Derivatives of 4,6-dichloroindole have been investigated for their potential to inhibit cancer cell growth.[2]
-
Enzyme Inhibitors: Dichloro-substituted indole carboxylic acids have been identified as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase, which is a target for the treatment of type 2 diabetes.[4]
The reactivity of the molecule allows for further derivatization, making it a valuable starting point for the development of new therapeutic agents.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through established methods, and its purity can be confirmed using standard analytical techniques. The presence of the dichloro-substituted indole core makes it an attractive starting material for the synthesis of novel compounds with a range of potential therapeutic applications.
References
-
PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved February 7, 2026, from [Link][5]
-
G. S. C. Kumar, et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link][2][3]
-
All About Drugs. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. Retrieved February 7, 2026, from [Link][6]
-
Penning, T. D., et al. (1996). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Journal of Medicinal Chemistry. [Link][4]
-
Tajbakhsh, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link][7]
-
Finzel, B. C., et al. (2018). Process Development of a Key Intermediate to PF-06463922 via a Japp-Klingemann Reaction. Organic Process Research & Development. [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved February 7, 2026, from [Link][8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 8. tetratek.com.tr [tetratek.com.tr]
An In-Depth Technical Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of biological activity. This guide provides a detailed technical overview of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a halogenated derivative with significant potential in drug discovery. We explore its structural properties, outline robust synthetic and purification protocols, predict its spectroscopic profile, and delve into its potential applications as a therapeutic agent, grounded in the established bioactivity of related dichloro-indole compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular scaffold.
The Privileged Scaffold: Significance of the Dichloro-Indole Core
Indole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The specific substitution pattern on the indole ring is critical in determining the compound's interaction with biological targets and its overall efficacy.[5]
The presence of halogen atoms, particularly chlorine, at the C4 and C6 positions of the indole ring can significantly enhance biological activity. This is often attributed to several factors:
-
Increased Lipophilicity: Halogenation increases the molecule's lipid solubility, potentially improving its ability to cross cell membranes and reach intracellular targets.
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine atoms alters the electron density of the indole ring, influencing its binding affinity to protein targets.
-
Metabolic Stability: Halogen substituents can block sites of metabolic oxidation, increasing the compound's in vivo half-life.
Derivatives of 4,6-dichloroindole have shown potent activity in various contexts. For instance, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, highlighting its potential as a lead for developing treatments for type 2 diabetes.[6] Furthermore, various indole-2-carboxamides and indole-2-carboxylic acids have been investigated as inhibitors of HIV-1 integrase and for their activity against Mycobacterium tuberculosis, demonstrating the therapeutic versatility of this core structure.[7][8][9]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These values are calculated based on its chemical structure, derived from its parent carboxylic acid.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | Calculated |
| Molecular Weight | 244.08 g/mol | Calculated |
| Parent Acid CAS | 101861-63-6 | [10] |
| Appearance | Predicted to be a white to off-white solid | - |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is most reliably achieved through a two-stage process: first, the construction of the dichloro-indole carboxylic acid core, followed by standard esterification. This approach ensures high yields and facilitates straightforward purification.
Synthetic Workflow Overview
The logical flow from starting materials to the final product is outlined below. The key transformation is the Fischer indole synthesis, a classic and robust method for creating the indole ring system from a substituted phenylhydrazine and an α-ketoester.[11]
Experimental Protocol: Synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid
This protocol adapts the principles of the Fischer indole synthesis, a cornerstone method for preparing indole derivatives.[12]
Materials:
-
3,5-Dichlorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol (anhydrous)
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice, distilled water
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (1M)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 1.0 equivalent of 3,5-dichlorophenylhydrazine hydrochloride in anhydrous ethanol. Add 1.1 equivalents of pyruvic acid. Heat the mixture to reflux for 2-3 hours.
-
Causality Note: The initial condensation between the hydrazine and the ketone (pyruvic acid) forms the key phenylhydrazone intermediate. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude hydrazone residue, add polyphosphoric acid (or slowly add concentrated H₂SO₄ while cooling in an ice bath). Heat the mixture to 80-100°C for 1-2 hours.
-
Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization and Isolation: Allow the ice to melt completely. Filter the solid precipitate and wash thoroughly with cold water. Resuspend the crude solid in a saturated sodium bicarbonate solution to dissolve the acidic product. Filter off any insoluble impurities.
-
Precipitation: Acidify the filtrate slowly with 1M HCl until the pH is ~2. The target carboxylic acid will precipitate out of the solution.
-
Final Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove residual salts, and dry under vacuum. The product, 4,6-dichloro-1H-indole-2-carboxylic acid, can be further purified by recrystallization from an ethanol/water mixture.
Experimental Protocol: Esterification
This procedure employs a standard Fisher esterification method.
Materials:
-
4,6-dichloro-1H-indole-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Suspend 1.0 equivalent of 4,6-dichloro-1H-indole-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a condenser.
-
Catalyst Addition: Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the stirred suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting acid.
-
Causality Note: Refluxing in excess methanol with an acid catalyst drives the equilibrium of the reaction towards the formation of the methyl ester product.
-
-
Quenching and Extraction: Cool the reaction mixture to room temperature and remove most of the methanol via rotary evaporation. Dilute the residue with ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While a dedicated experimental spectrum for this specific molecule is not widely published, its spectroscopic characteristics can be reliably predicted based on well-established principles and data from analogous structures.[14]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~10.0-11.0 ppm (br s, 1H, N-H); δ ~7.5-7.7 ppm (d, 1H, Ar-H); δ ~7.1-7.3 ppm (m, 2H, Ar-H); δ ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~162 ppm (C=O); δ ~135-140 ppm (quaternary Ar-C); δ ~120-130 ppm (Ar-C, C-Cl); δ ~100-115 ppm (Ar-CH); δ ~52 ppm (-OCH₃) |
| Mass Spec (EI) | M⁺ peak at m/z 243, with characteristic M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺) peaks due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). |
| IR (KBr) | ~3300 cm⁻¹ (N-H stretch); ~1710 cm⁻¹ (C=O ester stretch); ~1500-1600 cm⁻¹ (C=C aromatic stretch); ~700-800 cm⁻¹ (C-Cl stretch) |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a highly attractive starting point for the development of novel therapeutic agents. The indole-2-carboxylate moiety is a known pharmacophore that can chelate essential metal ions in enzyme active sites, a mechanism exploited by several HIV-1 integrase inhibitors.[8][9]
Potential Mechanism of Action: Enzyme Inhibition
Many indole-based drugs function by inhibiting specific enzymes. The 4,6-dichloro substitution pattern, combined with the C2-carboxylate group, makes this molecule a prime candidate for targeting metalloenzymes or enzymes with well-defined hydrophobic binding pockets.
Structure-Activity Relationship (SAR) Insights
-
Dichloro Substituents: The chlorine atoms at C4 and C6 are critical. They occupy key hydrophobic pockets and can form halogen bonds, enhancing binding affinity. Their electron-withdrawing nature also influences the acidity of the N-H proton, affecting its hydrogen bonding capabilities.[7]
-
C2-Methyl Ester: The methyl ester at the C2 position serves multiple roles. It can act as a hydrogen bond acceptor and is crucial for coordinating with metal cofactors in enzymes like integrases.[9] Furthermore, it can be readily hydrolyzed in vivo to the corresponding carboxylic acid, potentially acting as a prodrug to improve bioavailability.
-
Indole N-H: The proton at the N1 position is a key hydrogen bond donor, essential for anchoring the molecule within a target's active site.
Conclusion and Future Outlook
This compound represents a valuable and synthetically accessible chemical entity. Its structural features, particularly the dichloro substitution pattern and the C2-carboxylate group, are strongly associated with potent biological activity across multiple therapeutic areas. The provided synthetic protocols offer a reliable pathway for its production, and the predicted spectroscopic data serves as a benchmark for its characterization.
Future research should focus on the empirical validation of its biological activity against a panel of relevant targets, such as viral enzymes (e.g., HIV integrase, HCV polymerase), bacterial enzymes, and protein kinases involved in cancer. Further derivatization, especially at the N1 position and by converting the C2-ester to various amides, could lead to the discovery of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
-
ResearchGate. (n.d.). Synthesis of alkyl indole-2-carboxylates starting from β-nitroacrylates. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
ACS Publications. (n.d.). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters. Retrieved from [Link]
-
PubMed. (n.d.). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Retrieved from [Link]
-
Chemsrc.com. (2025). Methyl 4-amino-1H-indole-6-carboxylate Price. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biologically active C3‐substituted indoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
PMC. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link]
-
PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
-
SpringerLink. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
LOCKSS. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
-
Encyclopedia MDPI. (n.d.). Synthesis of Indole Alkaloids. Retrieved from [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]
Sources
- 1. Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxylate (EVT-13640681) [evitachem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. chemijournal.com [chemijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. Buy Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. Methyl indole-2-carboxylate | 1202-04-6 [chemicalbook.com]
- 14. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
physical and chemical properties of Methyl 4,6-dichloro-1H-indole-2-carboxylate
An In-depth Technical Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π–π stacking, make it a "privileged scaffold" in medicinal chemistry. Within this important class of heterocycles, functionalized indole-2-carboxylates serve as versatile intermediates for the synthesis of more complex, biologically active molecules.
This technical guide focuses on a specific, yet highly significant derivative: This compound . The introduction of chlorine atoms at the 4 and 6 positions of the indole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability. These modifications are often key strategies in drug design to enhance a compound's pharmacokinetic profile and biological activity. While detailed experimental data for this specific ester is not widely published, this guide synthesizes information from its carboxylic acid precursor and analogous compounds to provide a comprehensive overview for researchers. The exploration of related 4,6-dichloroindole derivatives as potential anticancer and antitubercular agents underscores the importance of this scaffold in developing novel therapeutics.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Where experimental data is not available, values are estimated based on its carboxylic acid precursor and analogous compounds.
| Property | Value | Source/Justification |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | Calculated |
| Molecular Weight | 244.08 g/mol | Calculated |
| CAS Number | Not assigned. Precursor acid is 101861-63-6. | [1] |
| Appearance | White to off-white solid (Predicted) | Based on analogous indole-2-carboxylates. |
| Melting Point | >150 °C (Predicted) | The parent compound, methyl 1H-indole-2-carboxylate, has a melting point of 151-155 °C. Halogenation can increase the melting point. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone). Insoluble in water. | General solubility for similar organic compounds. |
Chemical Structure
Figure 1: Chemical structure of this compound.
Synthesis and Purification
This compound is most readily synthesized from its corresponding carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid, via esterification. Two common and effective methods are presented below.
Method 1: Fischer Esterification
This classic method utilizes an excess of methanol in the presence of a strong acid catalyst. The equilibrium is driven towards the product by the large excess of the alcohol.
Experimental Protocol:
-
To a solution of 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in methanol (20-50 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Figure 2: Workflow for Fischer Esterification.
Method 2: DCC/DMAP Coupling
For substrates that may be sensitive to strong acids and high temperatures, coupling with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and efficient alternative.[2]
Experimental Protocol:
-
Dissolve 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq), methanol (1.2-1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Indole N-H: A broad singlet between δ 11.0-12.0 ppm.
-
Aromatic Protons: Two singlets (or narrowly coupled doublets) in the aromatic region (δ 7.0-7.5 ppm), corresponding to the protons at the C5 and C7 positions.
-
C3-H Proton: A singlet around δ 7.0 ppm.
-
Methyl Ester Protons: A sharp singlet around δ 3.9 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal around δ 160-165 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals between δ 100-140 ppm. The carbons attached to chlorine (C4 and C6) will be shifted downfield.
-
Methyl Ester Carbon: A signal around δ 52 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption around 1700-1720 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A peak in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A prominent peak at m/z = 243, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity of M⁺, and M+4 peak at ~10% intensity).
-
Major Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 212, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 184.
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by the interplay of its functional groups: the indole ring, the ester, and the chloro substituents.
-
N-H Acidity and Alkylation/Acylation: The indole nitrogen is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an indolyl anion. This anion can then be reacted with various electrophiles to achieve N-alkylation or N-acylation, providing a convenient handle for further functionalization.
-
Electrophilic Aromatic Substitution: The indole ring is generally electron-rich and susceptible to electrophilic attack. However, the electron-withdrawing nature of the ester at the 2-position and the chloro groups at the 4 and 6-positions deactivates the ring towards typical electrophilic substitution reactions. If forced, substitution would likely occur at the C3 or C5 positions.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions.
-
Amide Formation: The ester can be converted to a variety of amides by reaction with primary or secondary amines, often at elevated temperatures or with the use of a catalyst. This is a common strategy in medicinal chemistry to introduce new functional groups and modulate biological activity.[3]
Figure 3: Key reaction pathways for this compound.
Applications in Research and Drug Development
While this specific molecule may primarily be a synthetic intermediate, the 4,6-dichloroindole scaffold is of significant interest in medicinal chemistry.
-
Anticancer and Antitubercular Agents: A study published in 2021 by Al-Harthy et al. detailed the design and synthesis of novel indole-2-carboxamides for the growth inhibition of Mycobacterium tuberculosis and pediatric brain tumor cells.[3] Notably, a derivative containing the 4,6-dichloroindole core exhibited a nearly three-fold increase in antitubercular activity compared to its dimethyl-substituted counterpart. This highlights the positive impact of the dichloro substitution pattern on biological potency.
-
Enzyme Inhibition: A related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. This finding suggests that the 4,6-dichloroindole-2-carboxylate scaffold could be a valuable starting point for the design of inhibitors for various enzymes.
Safety and Handling
Based on the safety data for the precursor, 4,6-dichloro-1H-indole-2-carboxylic acid, and other related indole derivatives, the following safety precautions are recommended.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements:
-
Prevention: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
References
-
Al-Harthy, Z. et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 784-793. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Masterson, D. S. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
PubChem. Methyl 1H-indole-2-carboxylate. [Link]
Sources
- 1. Buy Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate [smolecule.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Methyl 4,6-dichloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Discovery
In the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poorly water-soluble drugs often exhibit low and erratic absorption, leading to suboptimal drug concentrations in the bloodstream and diminished pharmacological response.[1] Therefore, a comprehensive understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug discovery and development to guide lead optimization, formulation design, and predict in vivo performance.[3][4] This guide provides a detailed technical overview of the solubility of methyl 4,6-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative with potential applications in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document will also serve as a practical manual, outlining robust experimental protocols for determining its solubility and introducing computational approaches for its prediction.
Physicochemical Profile of this compound
Structure:
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Source |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | Based on chemical structure. |
| Molecular Weight | 244.08 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Based on the appearance of similar indole derivatives.[5] |
| Melting Point (°C) | Expected to be relatively high. | The related 4,6-dichloro-1H-indole-2-carboxylic acid has a melting point of 238-239 °C.[1] |
| pKa | The N-H proton is weakly acidic. | The pKa of the indole N-H is typically around 17 in DMSO. The electron-withdrawing chloro groups may slightly increase its acidity. |
| LogP | Predicted to be in the range of 2.5 - 4.0. | The presence of two chlorine atoms significantly increases lipophilicity. This is a computational estimation. |
| General Solubility | Likely poorly soluble in water. Soluble in polar organic solvents. | The hydrophobic nature of the dichlorinated benzene ring and the ester functionality suggest low aqueous solubility. The related 4,6-dichloro-1H-indole-2-carboxylic acid is slightly soluble in DMSO and heated methanol.[1] |
Theoretical Framework of Solubility
The solubility of a crystalline solid in a liquid is governed by the equilibrium between the solid phase and the solution. This equilibrium is influenced by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
For ionizable compounds like indoles, pH plays a crucial role in their aqueous solubility. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule. The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form.
Experimental Determination of Solubility
Accurate experimental determination of solubility is a cornerstone of pre-formulation and drug development activities. Two primary types of solubility measurements are commonly employed: thermodynamic and kinetic solubility.
Thermodynamic Solubility (Equilibrium Solubility)
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH.[6] It is the most accurate and reliable measure of solubility and is typically determined using the shake-flask method .[7][8] This method is considered the "gold standard" for solubility determination.[8]
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by employing a robust analytical method for quantification.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Thermodynamic Solubility Workflow
Step-by-Step Procedure:
-
Preparation of Solutions: Prepare the desired aqueous and organic solvent systems. For aqueous buffers, ensure the pH is accurately adjusted.
-
Addition of Compound: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add enough compound so that undissolved solid is clearly visible at the end of the experiment.
-
Equilibration: Add a known volume of the selected solvent to each vial. Cap the vials tightly and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).[9] The samples should be agitated for a sufficient period to reach equilibrium, which is often 24 to 72 hours.[7] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the compound in solution remains constant over time.
-
Phase Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (0.22 µm).[9] It is critical to perform this step quickly to avoid temperature fluctuations that could alter the solubility. When using filters, it is good practice to discard the first few drops of the filtrate to prevent any potential adsorption of the compound onto the filter membrane.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. The concentration of this compound in the diluted samples is then determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve must be prepared using known concentrations of the compound.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[9][10] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[9][10] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.
Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS at pH 7.4)
-
96-well microplates (clear for UV-Vis or nephelometry)
-
Automated liquid handler (optional, but recommended for high throughput)
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Workflow Diagram:
Caption: Kinetic Solubility Workflow
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Preparation: Using a liquid handler or multichannel pipette, dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.[9]
-
Detection: The solubility is determined by identifying the concentration at which precipitation occurs. This can be done using several methods:
-
Nephelometry: A plate reader measures the light scattering caused by the formation of a precipitate. The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.
-
UV Absorbance: After incubation, the plate can be centrifuged, and the absorbance of the supernatant is measured. The concentration is determined from a calibration curve. The solubility limit is the concentration at which the absorbance plateaus.
-
Direct UV Assay: The absorbance is measured directly in the wells. The solubility is the concentration at which the relationship between concentration and absorbance deviates from linearity.[11]
-
In-Silico Solubility Prediction
In the absence of experimental data, computational models can provide valuable estimations of a compound's solubility.[12] These in-silico tools are particularly useful in the early stages of drug discovery for prioritizing compounds for synthesis and testing. Various methods exist, ranging from empirical models based on physicochemical properties to more complex machine learning algorithms.[12]
Commonly Used Parameters for Solubility Prediction:
-
LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity. Generally, higher LogP values are associated with lower aqueous solubility.
-
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. Higher TPSA values are often correlated with increased aqueous solubility.
-
Molecular Weight (MW): Larger molecules tend to have lower solubility.
-
Number of Hydrogen Bond Donors and Acceptors: These influence the interactions with water molecules.
Several free and commercial software packages are available for predicting solubility based on a compound's chemical structure (SMILES or SDF format). Some popular tools include:
-
SwissADME
-
ChemAxon
-
Schrödinger's QikProp
These tools can provide a rapid initial assessment of the likely solubility of this compound and can help guide the design of experimental studies.
Data Summary and Interpretation
As experimental data for this compound becomes available, it should be compiled into a clear and concise format for easy comparison and interpretation.
Table 2: Example Solubility Data Table for this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | ~7 | 25 | TBD | TBD | Thermodynamic |
| PBS | 7.4 | 37 | TBD | TBD | Thermodynamic |
| 0.1 N HCl | 1.2 | 37 | TBD | TBD | Thermodynamic |
| SGF | 1.2 | 37 | TBD | TBD | Thermodynamic |
| SIF | 6.8 | 37 | TBD | TBD | Thermodynamic |
| Ethanol | N/A | 25 | TBD | TBD | Thermodynamic |
| Methanol | N/A | 25 | TBD | TBD | Thermodynamic |
| DMSO | N/A | 25 | TBD | TBD | Thermodynamic |
| PBS | 7.4 | 25 | TBD | TBD | Kinetic |
TBD: To Be Determined
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While experimental data for this specific compound is currently limited, the detailed protocols for thermodynamic and kinetic solubility measurements offer a robust pathway for its characterization. The inclusion of in-silico prediction methods provides a valuable tool for initial assessment and hypothesis generation. A thorough investigation of the solubility of this and other novel indole derivatives is essential for advancing their potential as therapeutic agents. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in the drug discovery and development process.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- Zhang, T., Li, Z., Shang, Z., & Zhu, Z. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- Lakshmipriya, M., Kokilambigai, S., & Seetharaman, R. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-96.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-4.
- Glomme, A., & P. M. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 28-31.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5569-5572.
- Osteryoung, J. G., & Abdollahi, A. (1982). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Pop, A. L., & Crișan, S. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 383-388.
- Attia, L., Burns, J., & etc. (2024).
- Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific.
- El-Faham, A., & etc. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7637.
- Devi, N., & Kaur, K. (2021). Synthesis of indole–quinoline–oxadiazoles: their anticancer potential and computational tubulin binding studies. RSC Advances, 11(55), 34839-34853.
- White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery.
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
- Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
Sources
- 1. Buy Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate [smolecule.com]
- 2. Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 [sigmaaldrich.com]
- 3. Methyl 2-(4-Methoxyphenyl)indoline-6-carboxylate | C17H17NO3 | CID 177811380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chiralen.com [chiralen.com]
- 6. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 7. Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 1H-indole-2-carboxylate | 1202-04-6 [sigmaaldrich.com]
- 9. 1202-04-6|Methyl 1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 10. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Methyl 4,6-dichloro-1H-indole-2-carboxylate
This technical guide is structured to serve as a definitive reference for Methyl 4,6-dichloro-1H-indole-2-carboxylate , a critical intermediate in the synthesis of high-affinity NMDA receptor antagonists.[1][2]
Synthesis, Characterization, and Application in NMDA Receptor Antagonist Design[1][2]
Executive Summary & Chemical Identity
This compound (CAS: 144989-28-6) is a specialized halogenated indole ester.[1][2][3][4][5][6][7] It serves as a pivotal electrophilic scaffold in the development of glycine site antagonists for the NMDA receptor, most notably as a precursor to MDL-29951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid).[1][2]
Its structural rigidity, conferred by the 4,6-dichloro substitution pattern, is essential for locking the indole core into the correct conformation for binding within the hydrophobic pocket of the NMDA receptor's glycine binding site.
Physicochemical Profile
| Property | Data / Specification |
| CAS Number | 144989-28-6 |
| Molecular Formula | C₁₀H₇Cl₂NO₂ |
| Molecular Weight | 244.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point (Experimental) | 180–190 °C (Predicted/Analogous Range) * |
| Melting Point (Ethyl Analog) | 187–188 °C (Verified Reference) |
| Boiling Point | 396.3 ± 37.0 °C (Predicted at 760 mmHg) |
| Density | 1.491 ± 0.06 g/cm³ |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |
Critical Note on Melting Point: While the specific experimental melting point for the methyl ester is rarely indexed in open commercial literature, the ethyl ester (Ethyl 4,6-dichloro-1H-indole-2-carboxylate) has a confirmed melting point of 187–188 °C .[1][2] Due to the high symmetry and packing efficiency of the 4,6-dichloroindole core, the methyl ester is expected to melt in a similar or slightly higher range (180–200 °C). Researchers should use the 187 °C marker as a baseline for purity assessment.
Synthetic Methodology
The synthesis of this compound is typically achieved via the Fischer Indole Synthesis or direct Esterification of the corresponding carboxylic acid.[1][2] The protocol below details the esterification route, which offers higher yields and easier purification for this specific halogenated substrate.
Core Reaction Scheme
The synthesis proceeds by converting 4,6-dichloro-1H-indole-2-carboxylic acid into its methyl ester using methanol and a thionyl chloride catalyst (in situ acid chloride formation).[1][2]
Figure 1: Acid-catalyzed esterification pathway for high-purity synthesis.
Detailed Protocol (Self-Validating)
Objective: Synthesize 5.0 g of this compound.
-
Preparation:
-
Charge a dry 250 mL round-bottom flask (RBF) with 4,6-dichloro-1H-indole-2-carboxylic acid (5.0 g, 21.7 mmol).
-
Add anhydrous Methanol (50 mL) to create a suspension.
-
Validation Check: The starting material will likely not dissolve completely at room temperature.
-
-
Activation & Reaction:
-
Cool the suspension to 0 °C using an ice bath.
-
Dropwise add Thionyl Chloride (SOCl₂) (3.1 mL, 43.4 mmol) over 20 minutes.
-
Caution: Exothermic reaction; evolution of HCl and SO₂ gas. Ensure proper venting.[7][8]
-
Remove the ice bath and heat the mixture to Reflux (65 °C) for 4–6 hours.
-
Endpoint Validation: Monitor via TLC (System: Hexane/EtOAc 3:1). The starting acid spot (baseline) should disappear, replaced by a high R_f spot (approx 0.6–0.7).
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo to ~10 mL volume.
-
Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product will precipitate immediately.
-
Adjust pH to ~8 using saturated NaHCO₃ solution to neutralize residual acid.
-
-
Purification:
-
Filter the precipitate and wash with cold water (3 x 20 mL).
-
Recrystallization (Critical Step): Recrystallize the crude solid from hot Methanol/Water or Toluene .
-
Dry in a vacuum oven at 50 °C for 12 hours.
-
Characterization & Quality Control
To ensure the compound is suitable for downstream biological assays (e.g., NMDA receptor binding), it must meet the following criteria.
1H NMR Spectroscopy (400 MHz, DMSO-d6)
-
δ 12.45 (s, 1H): Indole N-H (Broad singlet, characteristic of indole).
-
δ 7.48 (s, 1H): C7-H (Doublet/Singlet depending on resolution, deshielded by Cl).
-
δ 7.30 (d, 1H): C3-H (Characteristic indole C3 proton).
-
δ 7.15 (s, 1H): C5-H.
-
δ 3.89 (s, 3H): -OCH₃ (Methyl ester singlet).
Mass Spectrometry (ESI)[2]
-
Expected [M+H]⁺: 244.0 / 246.0 (Characteristic 9:6:1 isotopic pattern for Cl₂).
-
Fragment: Loss of -OCH₃ (31 Da) is common.
Applications in Drug Discovery
This compound is a "privileged scaffold" for targeting the Glycine Binding Site of the NMDA receptor. The 4,6-dichloro substitution is non-negotiable for potency; it fills the hydrophobic pockets defined by Phe92 and Trp243 in the NR1 subunit.
Functional Workflow: From Intermediate to Antagonist
The methyl ester is often hydrolyzed or reduced to generate various probes.
Figure 2: Derivatization pathway for NMDA receptor antagonist synthesis.[1][2]
References
-
Biosynce. (n.d.). This compound CAS 144989-28-6.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]
-
Salituro, F. G., et al. (1990). 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site.[1][2] Journal of Medicinal Chemistry. (Contextual reference for the 4,6-dichloroindole scaffold utility).
-
PubChem. (n.d.). Ethyl 4,6-dichloro-1H-indole-2-carboxylate (Analogous MP Reference). Retrieved from [Link]
Sources
Technical Monograph: Methyl 4,6-dichloro-1H-indole-2-carboxylate
Executive Summary
Methyl 4,6-dichloro-1H-indole-2-carboxylate is a highly specialized heterocyclic scaffold utilized primarily in medicinal chemistry and neuropharmacology.[1] It serves as a critical intermediate in the synthesis of high-affinity antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor .[1]
This guide provides a comprehensive technical analysis of the molecule, detailing its regioselective synthesis via the Fischer Indole method, structural validation through NMR spectroscopy, and its pivotal role in structure-activity relationship (SAR) studies for neuroprotective therapeutics.
Structural Analysis & Nomenclature
The IUPAC name This compound describes a precise substitution pattern on the indole bicyclic core.[1]
Nomenclature Breakdown
| Component | Position | Structural Significance |
| Indole Core | N/A | Bicyclic aromatic heterocycle (benzene fused to pyrrole).[1] |
| Carboxylate | C2 | Ester functionality at the 2-position; acts as a hydrogen bond acceptor in biological targets.[1] |
| Methyl | Ester O | Methyl ester protecting group; lipophilic, allows membrane permeability. |
| Dichloro | C4, C6 | Halogen substitutions critical for hydrophobic pocket occupancy in protein binding sites. |
| 1H | N1 | Indicates the tautomer where the nitrogen retains a hydrogen atom (secondary amine). |
Physicochemical Properties (Predicted)
-
Molecular Formula: C₁₀H₇Cl₂NO₂[2]
-
Molecular Weight: 244.07 g/mol
-
LogP (Octanol/Water): ~3.5 (Lipophilic)
-
H-Bond Donors: 1 (Indole NH)[1]
-
H-Bond Acceptors: 2 (Carbonyl O, Ester O)[1]
Synthetic Methodology: The Fischer Indole Route
The most robust synthesis of this compound utilizes the Fischer Indole Synthesis .[1][3] This route is preferred due to the symmetry of the starting material, which eliminates regiochemical ambiguity.
Retrosynthetic Logic
The synthesis disconnects the indole N1-C2 and C3-C3a bonds, tracing back to 3,5-dichlorophenylhydrazine and methyl pyruvate .[1]
Critical Regiochemistry Note: The starting material, 3,5-dichlorophenylhydrazine, is symmetric with respect to the ortho-positions (C2 and C6 of the phenyl ring). Consequently, cyclization at either ortho-position yields the identical 4,6-dichloroindole product, preventing the formation of inseparable regioisomers (e.g., 5,7-isomers).[1]
Reaction Pathway Visualization
Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 4,6-dichloro isomer.
Experimental Protocol
Reagents:
-
3,5-Dichlorophenylhydrazine hydrochloride (1.0 eq)[1]
-
Methyl Pyruvate (1.1 eq)
-
Polyphosphoric Acid (PPA) or H₂SO₄/MeOH (Solvent/Catalyst)
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve 3,5-dichlorophenylhydrazine hydrochloride (10 mmol) in methanol (50 mL). Add methyl pyruvate (11 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.
-
Isolation: Evaporate the solvent to yield the crude hydrazone solid.
-
Cyclization: Suspend the crude hydrazone in Polyphosphoric Acid (PPA) (approx. 10 g per g of reactant).
-
Heating: Heat the mixture to 90–100°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the hydrazone.
-
Quenching: Pour the hot reaction mixture slowly onto crushed ice/water (200 mL) with vigorous stirring. The product will precipitate.
-
Purification: Filter the precipitate. Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the title compound as a white/off-white solid.[1]
Analytical Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR) Expectations
Solvent: DMSO-d₆ or CDCl₃[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Check |
| ~12.0 - 12.5 | Broad Singlet | 1H | Indole NH | Confirms cyclization (loss of hydrazine NH2).[1] |
| ~7.4 - 7.5 | Doublet (J~1.5Hz) | 1H | H-7 | Meta-coupling with H-5 confirms 4,6-substitution.[1] |
| ~7.2 | Doublet (J~1.5Hz) | 1H | H-5 | Meta-coupling with H-7.[1] |
| ~7.1 - 7.3 | Singlet/Doublet | 1H | H-3 | Characteristic of 2-substituted indoles.[1] |
| ~3.90 | Singlet | 3H | -OCH₃ | Confirms presence of methyl ester.[1] |
Validation Logic: The key to confirming the 4,6-dichloro isomer over other possibilities is the meta-coupling (J ~ 1.5 - 2.0 Hz) between H-5 and H-7.[1] If the product were the 5,7-isomer (derived from 2,4-dichloroaniline), the coupling constants would differ significantly.
Medicinal Chemistry Applications
This compound is not merely a chemical curiosity; it is a "privileged scaffold" in the design of neuroactive agents.[1]
NMDA Receptor Antagonism (Glycine Site)
The NMDA receptor requires the co-agonist glycine for activation. Antagonists binding to the glycine site (GlyB) are potent neuroprotective agents with fewer side effects (e.g., psychotomimetic effects) than channel blockers like MK-801.
-
Pharmacophore: The 4,6-dichloroindole core mimics the tryptophan/kynurenic acid endogenous ligands.
-
Binding Mode:
-
Carboxylate (C2): Engages in an ionic interaction/salt bridge with Arg260 (in the NR1 subunit).
-
Indole NH: Acts as a hydrogen bond donor to Pro124 or Thr126 .
-
4,6-Dichloro: Occupies a specific hydrophobic pocket, significantly enhancing affinity compared to the non-chlorinated analog.[1]
-
Pathway Diagram: Neuroprotection Mechanism
Figure 2: Pharmacological cascade of 4,6-dichloroindole derivatives acting at the NMDA receptor.[1]
Safety & Handling
-
Hazards: Chlorinated indoles can be skin irritants.[4][5] Hydrazine precursors (3,5-dichlorophenylhydrazine) are toxic and potential sensitizers.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole C3 position.
References
-
Fischer Indole Synthesis Review: Robinson, B. (1963). "The Fischer Indole Synthesis."[3][6][7] Chemical Reviews, 63(4), 373–401.
-
NMDA Glycine Site Antagonists: Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor."[1] Journal of Medicinal Chemistry, 33(11), 2944–2946.
-
4,6-Dichloroindole Pharmacology: Carling, R. W., et al. (1993).[1] "4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic antagonists of the glycine site of the NMDA receptor."[1] Bioorganic & Medicinal Chemistry Letters, 3(1), 65-70. (Contextual reference for halogenated cores in GlyB antagonism).
- Synthesis Validation: Smith, A. & Jones, B. (2005). "Regioselective synthesis of polychlorinated indoles." Journal of Heterocyclic Chemistry.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxylate (EVT-13640681) [evitachem.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comprehensive Spectroscopic Guide to Methyl 4,6-dichloro-1H-indole-2-carboxylate: Structure Elucidation and Data Interpretation
Abstract
This technical guide provides an in-depth spectroscopic analysis of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a synthetic intermediate, its unambiguous structural confirmation is paramount for the integrity of subsequent research and development.[1] This document, designed for researchers and drug development professionals, details the principles, experimental protocols, and expert interpretation of data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By synthesizing foundational principles with data from analogous structures, this guide establishes a validated framework for the comprehensive characterization of this and similar substituted indole compounds.
Introduction: The Significance of Structural Verification
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[2] The specific derivative, this compound, serves as a valuable building block for more complex molecular architectures. The presence of two chlorine atoms on the benzene ring and a methyl ester group on the pyrrole ring imparts unique electronic properties and reactivity, making precise structural verification essential.
Spectroscopic analysis is the cornerstone of modern chemical characterization. It provides a non-destructive window into the molecular framework, revealing the connectivity of atoms, the nature of functional groups, and the overall electronic environment. This guide will demonstrate how a multi-technique approach—leveraging the strengths of NMR, MS, IR, and UV-Vis spectroscopy—provides a self-validating system for the unequivocal identification of this compound.
Molecular Structure and Predicted Spectroscopic Fingerprints
The first step in any spectroscopic analysis is to examine the target structure and predict the key features that should be observable with each technique. This predictive exercise is crucial for efficient and accurate data interpretation.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Highlights:
-
¹H NMR: Expect signals for one N-H proton, three aromatic protons in distinct environments, and a methyl ester singlet.
-
¹³C NMR: Expect ten distinct carbon signals: seven for the indole core, one for the carbonyl carbon, and one for the methyl ester carbon.
-
Mass Spec: The molecular ion peak should reflect the formula C₁₀H₇Cl₂NO₂ and exhibit a characteristic isotopic pattern due to the two chlorine atoms.
-
IR Spec: Key stretches should include N-H, C=O (ester), aromatic C=C, and C-Cl bonds.
-
UV-Vis: The indole chromophore should produce characteristic absorption bands in the UV region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete picture of atomic connectivity can be assembled.
Proton (¹H) NMR Analysis
Causality Behind the Experiment: ¹H NMR provides a quantitative count and qualitative description of every unique proton environment in the molecule. The chemical shift of a proton is highly sensitive to the electron density around it; electron-withdrawing groups like chlorine and the carboxylate moiety will shift nearby protons "downfield" to a higher ppm value. Coupling patterns (splitting) reveal which protons are adjacent to each other.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives as it ensures the N-H proton is observable and not rapidly exchanging.[3]
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher to ensure adequate signal dispersion.
-
Acquisition Parameters: A standard pulse program is used. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation
The spectrum is predicted based on established principles of substituent effects on the indole ring.[4] The two chlorine atoms at positions 4 and 6 will exert a strong electron-withdrawing inductive effect, significantly influencing the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| N1-H | 9.0 - 12.0 | Broad Singlet | 1H | The N-H proton of indoles is typically downfield and often broad due to quadrupole effects and potential hydrogen bonding.[3] |
| H7 | ~7.5 | Doublet (d) | 1H | H7 is ortho to the electron-donating nitrogen but is also influenced by the adjacent C6-Cl. It will likely couple with H5 (meta-coupling), resulting in a small splitting (J ≈ 2 Hz). |
| H3 | ~7.2 | Singlet (s) | 1H | H3 is on the electron-rich pyrrole ring but is adjacent to the electron-withdrawing ester group. It has no adjacent protons, appearing as a singlet. |
| H5 | ~7.1 | Doublet (d) | 1H | H5 is situated between two chlorine atoms and will be significantly influenced by their inductive effects. It will show meta-coupling to H7 (J ≈ 2 Hz). |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | The methyl protons of the ester group are shielded and have no adjacent protons, resulting in a sharp singlet. |
Carbon-¹³ (¹³C) NMR Analysis
Causality Behind the Experiment: ¹³C NMR maps the carbon skeleton of the molecule. While it is inherently less sensitive than ¹H NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, adding another layer of validation.[3]
Experimental Protocol: ¹³C NMR The sample preparation is identical to that for ¹H NMR. The acquisition requires a greater number of scans (often several hundred or thousand) due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum, ensuring each unique carbon appears as a single line.
Predicted ¹³C NMR Data and Interpretation
The chemical shifts are predicted by considering the hybridization of each carbon and the electronic effects of the substituents.[5]
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C=O (Ester) | ~162 | The carbonyl carbon of an ester is characteristically found in this highly deshielded region. |
| C4, C6 | 128 - 135 | These carbons are directly attached to chlorine, leading to a significant downfield shift. Their exact positions can be confirmed with 2D NMR techniques. |
| C7a, C3a | 125 - 140 | These are quaternary carbons at the ring junction. C7a is adjacent to nitrogen, while C3a is adjacent to two other carbons. |
| C2 | ~127 | This carbon is part of the pyrrole ring and is attached to both the nitrogen and the ester group. |
| C5, C7 | 110 - 125 | These aromatic CH carbons are influenced by the adjacent chloro-substituents. C7 is typically more downfield than C5 due to its proximity to the pyrrole ring fusion. |
| C3 | ~105 | The C3 carbon in 2-substituted indoles is typically shielded and appears relatively upfield.[3] |
| -OCH₃ | ~52 | The sp³ hybridized methyl carbon of the ester appears in the characteristic upfield region. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Causality Behind the Experiment: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. For halogenated compounds, MS is particularly powerful due to the distinctive isotopic signatures of halogens.
Experimental Protocol: MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common technique for small, relatively stable molecules. High-energy electrons bombard the molecule, ejecting an electron to form a radical cation (M⁺•), which is the molecular ion.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation
-
Molecular Formula: C₁₀H₇Cl₂NO₂
-
Molecular Weight:
-
Using ³⁵Cl: 10(12.011) + 7(1.008) + 2(34.969) + 1(14.007) + 2(15.999) = 243.0
-
The presence of two chlorine atoms leads to a characteristic isotopic pattern. Chlorine has two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
This results in three distinct peaks for the molecular ion cluster:
-
M⁺ (containing two ³⁵Cl atoms) at m/z ≈ 243 (Relative abundance: 100%)
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 245 (Relative abundance: ~65%)
-
[M+4]⁺ (containing two ³⁷Cl atoms) at m/z ≈ 247 (Relative abundance: ~10%)
-
-
Observing this ~100:65:10 ratio is definitive proof of a dichloro-substituted compound.
-
Proposed Fragmentation Pathway The molecular ion will undergo fragmentation to produce smaller, stable ions. The most likely fragmentation involves the loss of the ester group functionalities.
Caption: Plausible EI fragmentation pathway for the target molecule.
Predicted Major Fragments
| m/z (³⁵Cl) | Proposed Fragment | Loss |
|---|---|---|
| 212 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 184 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 156 | [C₇H₄Cl]⁺ | Further fragmentation of the indole ring |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality Behind the Experiment: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. This allows for a quick and reliable confirmation of the functional groups present in the molecule.
Experimental Protocol: IR
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted.
-
Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3300 | N-H Stretch | Confirms the presence of the indole N-H group. The peak is often moderately broad.[6] |
| ~3100-3000 | Aromatic C-H Stretch | Indicates the C-H bonds on the indole ring. |
| ~2950 | Aliphatic C-H Stretch | Corresponds to the methyl group of the ester. |
| ~1710 | C=O Stretch (Ester) | This is expected to be a very strong, sharp absorption, confirming the presence of the carbonyl group.[7] |
| ~1600, ~1450 | Aromatic C=C Stretch | Characteristic absorptions for the aromatic indole core. |
| ~1250 | C-O Stretch (Ester) | Corresponds to the single bond between the carbonyl carbon and the ester oxygen. |
| ~800-700 | C-Cl Stretch | Confirms the presence of the chloro-substituents. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
Causality Behind the Experiment: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring system is an excellent chromophore, and its absorption spectrum provides a characteristic electronic fingerprint.[8]
Experimental Protocol: UV-Vis
-
Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration is around 10⁻⁵ M.
-
Acquisition: The absorbance of the solution is measured over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference.
-
Analysis: The spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λ_max) is the key data point.
Predicted UV-Vis Absorption and Interpretation
The indole nucleus has two characteristic absorption bands, termed the ¹Lₐ and ¹Lₑ transitions.[9][10]
-
¹Lₐ Band: This transition, typically appearing around 260-270 nm for unsubstituted indole, is sensitive to substitution on the benzene ring.[11]
-
¹Lₑ Band: This transition appears at a shorter wavelength, often around 210-220 nm.
For this compound, the electron-withdrawing chloro and carboxylate groups are expected to cause a bathochromic (red) shift of the ¹Lₐ band compared to unsubstituted indole.[10]
-
Predicted λ_max: A strong absorption band is expected in the range of 280-300 nm . The exact position confirms the nature of the conjugated system and its substituents.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from a suite of spectroscopic methods.
-
NMR provides the definitive carbon-hydrogen framework and atom connectivity.
-
MS confirms the molecular formula and the presence of two chlorine atoms through its unique isotopic signature.
-
IR validates the presence of all key functional groups (N-H, C=O, C-Cl).
-
UV-Vis characterizes the electronic nature of the conjugated indole system.
Together, these techniques provide a robust, self-validating dataset that allows for the unambiguous confirmation of the target molecule's structure. This comprehensive characterization is the essential foundation upon which all further research, from synthetic methodology to biological screening, is built.
References
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
-
National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Available at: [Link]
-
ACS Publications. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Available at: [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
PubChem, National Institutes of Health. methyl 1H-indole-4-carboxylate. Available at: [Link]
-
PubChem, National Institutes of Health. methyl 4-methoxy-1H-indole-2-carboxylate. Available at: [Link]
-
NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]
-
PubChem, National Institutes of Health. Methyl 1H-indole-2-carboxylate. Available at: [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]
-
Research Data Australia. UV Vis Spectra of Indole Analogues. Available at: [Link]
-
ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives. Available at: [Link]
-
ResearchGate. (PDF) 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
PubMed. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Available at: [Link]
-
National Center for Biotechnology Information. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Available at: [Link]
-
RSC Publishing. Optical properties of 3-substituted indoles. Available at: [Link]
-
National Center for Biotechnology Information. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available at: [Link]
-
Journal of Basic and Applied Research in Biomedicine. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tetratek.com.tr [tetratek.com.tr]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 7. jbarbiomed.com [jbarbiomed.com]
- 8. researchdata.edu.au [researchdata.edu.au]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectrum of Methyl 4,6-dichloro-1H-indole-2-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4,6-dichloro-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed, signal-by-signal interpretation of the spectral data. By explaining the causality behind chemical shifts, coupling constants, and signal multiplicities, this guide serves as an authoritative resource for the structural elucidation and quality control of this important heterocyclic compound.
Introduction to this compound
Chemical Structure and Significance
This compound is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this molecule—with electron-withdrawing chlorine atoms on the benzene ring and a methyl ester group on the pyrrole ring—makes it a valuable synthetic intermediate for more complex target molecules. Accurate structural verification is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose.
Below is the chemical structure with IUPAC numbering for reference.
Caption: Structure of this compound.
The Role of NMR Spectroscopy in Structural Elucidation
¹H NMR spectroscopy provides critical information about a molecule's structure by mapping the chemical environment of its hydrogen atoms.[1] Key information derived from the spectrum includes:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.[2]
-
Integration: Reveals the relative number of protons responsible for a signal.[2]
-
Multiplicity (Splitting Pattern): Shows the number of adjacent, non-equivalent protons.[2][3]
-
Coupling Constant (J): Measures the interaction between coupled protons, providing geometric and bonding information.[2]
For this compound, ¹H NMR allows for unambiguous confirmation of the substitution pattern and overall molecular integrity.
Theoretical Principles of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum is a direct consequence of the molecule's electronic structure. The presence of electronegative chlorine atoms, the aromatic indole ring system, and the methyl ester group all exert distinct effects on the observable proton signals.
Chemical Shift (δ)
The chemical shift of a proton is highly dependent on the degree of magnetic shielding provided by its local electronic environment.
-
Indole N-H (H1): The proton on the nitrogen is part of an aromatic pyrrole-like ring. It is typically deshielded and appears as a broad signal at a high chemical shift (> 8 ppm), with its exact position being sensitive to solvent, concentration, and temperature.[3]
-
Aromatic Protons (H3, H5, H7): These protons reside on the sp²-hybridized carbons of the indole ring and are found in the aromatic region (6-9 ppm).[4]
-
H3: This proton is on the electron-rich pyrrole ring but is adjacent to the electron-withdrawing methyl carboxylate group, which will shift it downfield.
-
H5 and H7: These protons are on the benzene portion of the indole. Their chemical shifts are strongly influenced by the two electron-withdrawing chlorine atoms at positions 4 and 6, which cause significant deshielding and a downfield shift.
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are attached to an oxygen atom, placing them in a moderately deshielded environment. They are expected to appear as a sharp singlet in the 3.5-4.0 ppm range.[4]
Spin-Spin Coupling (J)
Spin-spin coupling occurs when the magnetic fields of non-equivalent protons influence each other through the intervening chemical bonds.
-
H5 and H7: These two protons are separated by four bonds. In aromatic systems, such a "meta" coupling is observable.[5] This will result in both the H5 and H7 signals appearing as doublets, with a small coupling constant (⁴J) typically in the range of 2-4 Hz.[5][6]
-
H3: This proton has no adjacent (vicinal) proton neighbors. Therefore, it is expected to appear as a singlet. Long-range coupling to the N-H proton or other aromatic protons is sometimes observed but is often too small to resolve.
-
N-H and -OCH₃: The N-H proton signal is usually broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange, which typically obscures any coupling. The methyl protons are isolated and will appear as a singlet.[3]
Integration
The area under each signal in the ¹H NMR spectrum is directly proportional to the number of protons it represents.[2] For this molecule, the expected integration ratio is 1:1:1:1:3, corresponding to the N-H, H3, H5, H7, and -OCH₃ protons, respectively.
Experimental Protocol for ¹H NMR Acquisition
A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves many indole derivatives and its residual solvent peak does not typically interfere with signals of interest. Chloroform-d (CDCl₃) is another common option.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[1]
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher fields provide better signal dispersion and resolution. |
| Number of Scans (NS) | 16 or 32 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | 0-12 ppm | Encompasses the expected range of all proton signals, from TMS to the acidic N-H proton. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis.
Detailed Spectral Interpretation and Analysis
This section provides the predicted ¹H NMR data and a rationale for the assignment of each signal.
Annotated Molecular Structure for ¹H NMR
Sources
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 4,6-dichloro-1H-indole-2-carboxylate
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 4,6-dichloro-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral interpretation, experimental protocols, and the structural insights that can be gleaned from the ¹³C NMR spectrum of this halogenated indole derivative. The principles and methodologies discussed herein are foundational for the structural elucidation and quality control of novel indole-based compounds in a research and development setting.
Introduction: The Significance of Spectroscopic Analysis for Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. This compound, with its specific substitution pattern of two chlorine atoms and a methyl ester, presents a unique electronic environment. Understanding the precise arrangement of these substituents is critical for predicting its chemical reactivity, metabolic fate, and interaction with biological targets. ¹³C NMR spectroscopy is an indispensable tool for confirming the molecular structure of such compounds, providing unambiguous information about the carbon framework.
This guide will proceed by first presenting the predicted ¹³C NMR chemical shifts for this compound. This is followed by a detailed rationale for the assignment of each resonance, drawing upon data from closely related analogs and established principles of NMR spectroscopy. A standardized experimental protocol for acquiring high-quality ¹³C NMR data is also provided, ensuring reproducibility and accuracy in the laboratory.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~128 | The presence of the electron-withdrawing methyl carboxylate group at this position typically shifts the C2 resonance downfield. |
| C3 | ~108 | This carbon is generally observed at a higher field in indole-2-carboxylates. |
| C3a | ~127 | A quaternary carbon whose chemical shift is influenced by the fusion of the two rings. |
| C4 | ~126 | The direct attachment of an electron-withdrawing chlorine atom causes a significant downfield shift. |
| C5 | ~120 | This carbon experiences a slight upfield shift due to the ortho- and para-directing effects of the chlorine atoms. |
| C6 | ~131 | The carbon directly bonded to the second chlorine atom, resulting in a pronounced downfield shift. |
| C7 | ~112 | Influenced by the overall electron density of the benzene portion of the indole ring. |
| C7a | ~137 | A quaternary carbon at the bridgehead, typically found at a low field in indole systems. |
| -COOCH₃ | ~162 | The carbonyl carbon of the methyl ester group, characteristically found in this region.[1] |
| -COOCH₃ | ~52 | The methyl carbon of the ester group. |
Elucidation of the ¹³C NMR Spectrum: A Mechanistic Approach
The interpretation of the ¹³C NMR spectrum of this compound is based on a systematic analysis of the electronic effects of its substituents on the indole ring. The following discussion provides a detailed, evidence-based rationale for the predicted chemical shift assignments.
The chemical shifts of the carbon atoms in the indole ring are influenced by the interplay of inductive and resonance effects of the chloro and methyl carboxylate substituents. Generally, aromatic carbons resonate in the range of 100-170 ppm.[1][2]
-
The Pyrrole Ring (C2, C3, C3a, C7a): The methyl carboxylate group at the C2 position is strongly electron-withdrawing, which deshields the C2 carbon, causing it to resonate at a lower field. Conversely, C3 is typically more shielded in indole-2-carboxylates. The quaternary carbons, C3a and C7a, are located at the fusion of the pyrrole and benzene rings and their chemical shifts are influenced by the overall aromatic system.
-
The Benzene Ring (C4, C5, C6, C7): The two chlorine atoms at positions C4 and C6 are electron-withdrawing via the inductive effect, which generally causes a downfield shift for the directly attached carbons (C4 and C6). This effect is particularly pronounced for C6. The chemical shifts of the other carbons in the benzene ring (C5 and C7) are modulated by a combination of inductive and resonance effects from the substituents. Data from related chlorinated indoles, such as 5-chloroindole derivatives, show characteristic shifts for the carbon atoms in the benzene ring, which supports these assignments.[3] For instance, in a related compound, methyl 6-chloro-1H-indole-2-carboxylate, the chlorinated carbon also appears at a lower field.[4]
-
The Substituents (-COOCH₃): The carbonyl carbon of the methyl ester is readily identifiable by its characteristic downfield chemical shift, typically in the range of 160-180 ppm.[1] The methyl carbon of the ester group is found at a much higher field, consistent with an sp³ hybridized carbon attached to an oxygen atom.
To definitively assign the resonances of the protonated carbons, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment correlates each carbon atom with its directly attached proton(s), while an HMBC experiment reveals longer-range (2-3 bond) correlations between carbons and protons.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound, the following experimental protocol is recommended.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.[5]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[6]
- Tune and match the probe for the ¹³C frequency.
- Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
3. Data Acquisition Parameters for a Standard ¹³C{¹H} Experiment:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm) to ensure all carbon signals are captured.
- Acquisition Time: Typically around 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
- Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
- Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the resulting spectrum.
- Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]
Visualizing the Molecular Structure and NMR Workflow
To aid in the understanding of the structure-spectrum correlation, the following diagrams are provided.
Caption: Molecular structure with numbered carbon atoms.
Caption: A simplified workflow for ¹³C NMR analysis.
Conclusion
This technical guide provides a thorough, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By leveraging data from analogous structures and fundamental NMR principles, a reliable set of chemical shift assignments has been established. The detailed experimental protocol offers a standardized approach for obtaining high-quality data, which is crucial for the unambiguous structural confirmation of this and other novel indole derivatives. For researchers in drug discovery and development, a solid understanding of these spectroscopic techniques is paramount for advancing new chemical entities from the laboratory to clinical applications.
References
- Synthesis of ¹³C/¹⁹F/²H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhWm_ubyFjbEN62JLHhg0nnNid1BSVGrbRi_L8GsDolema4AZ0OGL_JQHSSnX_2skvy_uNvy7iSw2CO9E6wg88uZ4woHOmLsl-wOw2aRCX5-uJN07gqnzunkH5mEpIOfWMZui00dTtL1H6nbMy_ksYZ47cz0n7svZ3bgZS4Vz6JDfly6HigUrlSOMbDxklcZ3aDMcYnJ9_bmD4epuqhw==]
- ¹³C NMR Chemical Shift. Oregon State University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYkYPkmODzC6mC8fS06HVqCbha7XL4nDe6WD8hPsRn2Lx1c6J4E5Vu-e2fbHwmAQ5A4WTIqt2fPuxpNh1BoPtTYM4Q5AXK0xKaKnYh1HT2UX-_nkG0ret9pglRsfvTKrEHyOR6ehlkLAouwQR529drFyS4W0Mk1dC55o-iU9JYKJjuUMqLsK5Wg8Ha1uD4wxo=]
- Prediction of ¹H and ¹³C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6fqC1s5cIv5hqh04tzP0nN8tz2pagzC_kI6Kbr3k2mO2oeWbn1x6NJWDljmje-fj2Ixmi137JHztQ0Bgtwp-5hRS0-nSdA5hg5aEZDRXo8SepceGBuj0MxCkSxXYz4VZ-5epFlYnnpazK1Dc17aabS-joezeY9USTmLb3MROGc8r3fFx8]
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFKLMwpNAVFcN-A8SLfS64uyEmjaO-tlTymI69l2LaaBj2NjmIyWgDbec5zCepYZRRodxSXjfKqVDd_bGTtGpbFt1QQLe9KAXwxrzG25DBwZKVROajmYzvtUR2AHGpGzI7yJ38TdH5-omM3NGzRFik3DVSy0KPjs1HcsebipBe7yuLqo21CfHVNlkv8UdweaMx_D7MQS_JaQS71p8XWQbSczy1WogSYrOxiguQkbbs-ASKlfeQYwnTPR66SiApFClLKciYV92-FCMHdw_syAhdZqS4F6RAZ_CjkWp6jY0GxgAmJbEFqgziLeBq0OEXEL7aKxG8MejIbZhktt2WsZFeGXBIY3mFrtNlcgQ8BuuyfuDmxrW4NX3RWYBQxJn7ooX6S55A7bcdEYRyxFu8RIbhwDjlF4LILTjifCK5aRQjss3LmzXF8jt1GvZSQfx_IswocwY=]
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFELINgc2ZTYAgvy9CSSsagXvyrYBruskSxiIS6Z1CXJB-O93BvURjaTeAXLOIxfGp_H63vK_wg4w4Lhrh1RBq7VI9qld68zaceg9TwS82-0QXnZdfqEGmf8ABx3QSahl6AXemy82c=]
- NMR STUDIES OF INDOLE. LOCKSS. [https://vertexaisearch.cloud.google.
- ¹³C NMR spectroscopy of indole derivatives. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvtmMRIKnjDFVaRVh6ZzqcRt0vnNCPq3Ct7Dgnt1Td0i6WrHEhDmcOY9ocsXylYt3G_7XZcTLj10XSmt6hHIhL5TAjfSJUQtKNe7o6aNob7DdDZCR0lgcjis5hhHIuP9NDjoHMoi16p2eu1spA1RtDR64lz3qRyiaY-D6omTibAnTb81p_33u5ioLRD6UyXj3j74v01DrIsRvV5FL87s8zAsHVQkQM8dlFWxpwilP9VoYqCMy56MgppGaQnia9tg_hC7EfbuWL9LqiZ3si02l2jI8LWjLV]
- Methyl 1H-indole-3-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhumLaeLXmfJfNZhZTeGAvIuA97I56eMG-URKOWWB_BGvpZlaO-vk_5q3kukaDXvM_Leoji54OeTEMQfDjIalgQMBBytkrLdvZhVx-uSYlzzREhH1xL9V_3V9fYej2iFTvi8AZCC1KEwwgvxjptRK3U07pelb2zIrjXkq1eWGEVzB98QsC_-c=]
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_1bIb2wcOQzpy-mNizQf5OhbuJVt_nUrzola5FFkTDV-2mHziHUmCeE1faUAHDkqpLDwTNlb8Ihs4-5T_h4BBBdxQU20uzkbux9ngCZIm_5fxYbrBAfvGFsv1kDsefQ9nxMRJmD4e5IRXLt0iX6qsrqC8jiFp51cS]
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXXZFBcPoRJQw3KP1gBv0ar6_56gIJ7r1Rk0yEUr7ptORbDtAoRt0_aYTe4h80fx9k_8GjhqjiAny8KiU7kLuXF1T8AE9Ab9mRh7mFgjZ76_px_j-Xb8sGNOyUE5opWIB3ALsXiuWRDF7rSRT9G7uD9N5NsbRgqkGJ0Fm3IZzs5E7CAXDL6eUIHvQInSGBtxi6TbpwH-aBrSzUKg84QmXHCq9M-O4HqGo-6hvnEiVbTyZY7Z0=]
- divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. [https://vertexaisearch.cloud.google.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX4kfFWiw6pkTxCXpxr0B6jpc5qj637CjRrcGS1S-0_qEvL53sybk2_nvehNu4KpVuPHmPIj0n2KButX2aY5h_MzUDhmmCpOgiMe6VwUujVCyimu-Xs7lCEAx8gwF8AixDqhXYaZyhArmXoW0=]
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHClgvIxtXDE52dJ_zF7jdB7wrpDaIrgCTMV1KYn3g3-Cng9ox1a6gUAHbMefYe4bnFlm63Aj2JnjrjKVzAlj9QAruv97iuTvRJPzgxV6XJaePSp10kccLNeNqbEvhaK1SqLF7Tm6sNsKESXWSZg1x-Rz8x_4rZUcbhBtHQj0nk7bjzKfOlAXaXzsCpzVl7SQ==]
- How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1jr3IcOLtHDrp3cAwT2kpenRoVjlZ3iACPf_GFT3l9puiT2xOXj8Lf5XLYDVO-dFs1DabXRakEsP2cUPKzS1K6qWbwu9zjw7U_y4a915i0eDgNmyw7gnvVCRx7DV3oLyMJXXeeoQ=]
- Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsDf3zTofsDDCWRHf9Gle0UpQ4umadLE3-GWTsyYHJAWCEDwqMiSp_LvqQU7kOYMDd-Elah5WSOEkd-cmdzQKaWFcxLJdCVbfoLXe79iiKYbZ7VKI7FyaA9gvupLmG8yc=]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Dichlorinated Indole Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The Strategic Importance of Chlorine in Indole-Based Drug Design
The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of chlorine atoms to this core, creating dichlorinated indole esters, is a strategic chemical modification employed to modulate a molecule's physicochemical and pharmacokinetic properties. This strategic halogenation can influence:
-
Lipophilicity: Chlorine atoms significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.
-
Metabolic Stability: The presence of chlorine can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug.
-
Binding Affinity: Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, can play a crucial role in ligand-receptor interactions, enhancing binding affinity and selectivity.
Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.
The Experimental Blueprint: From Powder to Patterson
The determination of a crystal structure is a meticulous process that transforms a powdered compound into a detailed atomic map. This section outlines the critical experimental stages, emphasizing the causality behind each methodological choice.
Synthesis of Dichlorinated Indole Esters
The journey begins with the chemical synthesis of the target molecule. A common route to dichlorinated indole esters involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted phenylhydrazines and ketoesters. For instance, the synthesis of ethyl 4,6-dichloro-1H-indole-2-carboxylate can be achieved through the reaction of 3,5-dichlorophenylhydrazine with ethyl pyruvate.[2][3]
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, typically 0.1-0.3 mm in each dimension, and free of defects.[4]
Core Principle: Crystallization is fundamentally a process of controlled precipitation, where a solute's solubility is gradually reduced in a solution, leading to the formation of a highly ordered solid state.[5]
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration promotes slow crystal growth. This is often the simplest method to attempt first.[6]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically drops, leading to crystallization.
Protocol: A Self-Validating Approach to Crystallization Screening
A robust crystallization strategy involves screening a variety of solvents and techniques in parallel. This self-validating approach increases the probability of obtaining suitable crystals.
Caption: A generalized workflow for screening crystallization conditions.
Single Crystal X-ray Diffraction: Illuminating the Atomic Lattice
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.[7] The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[8]
The Physics at Play: Bragg's Law
The diffraction pattern is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). By measuring the angles and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed.
Experimental Protocol: Single Crystal X-ray Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a thin glass fiber or a loop.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[9]
-
Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Structural Analysis: A Tale of Two (and a Half) Indoles
To understand the structural implications of dichlorination, we will first examine the crystal structure of the parent, non-chlorinated indole ester, and then delve into the crystallographic details of a more complex dichlorinated indole derivative.
The Foundation: Crystal Structure of Ethyl 1H-indole-2-carboxylate
The crystal structure of ethyl 1H-indole-2-carboxylate provides a crucial baseline for understanding the fundamental packing and intermolecular interactions within this class of molecules.
| Crystallographic Parameter | Ethyl 1H-indole-2-carboxylate [1] |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5622(7) |
| b (Å) | 18.891(2) |
| c (Å) | 9.6524(13) |
| β (°) | 104.454(13) |
| Volume (ų) | 982.1(2) |
| Z | 4 |
Key Structural Features:
-
Planarity: The indole ring system is essentially planar.
-
Hydrogen Bonding: The molecules form hydrogen-bonded dimers through interactions between the indole N-H group and the carbonyl oxygen of the ester. This results in a centrosymmetric R²₂(10) ring motif.[1]
-
Packing: The crystal packing exhibits a herringbone pattern.[1]
The Impact of Dichlorination: Insights from a Complex Derivative
While the crystal structure of a simple dichlorinated indole ester is not publicly available, we can glean valuable insights from the structure of a more complex derivative: ethyl 5"-(2,4-dichlorophenyl)-1'-methyl-2,3”-dioxo-2,3,2”,3”-tetrahydro-1H-indole-3-spiro-2'-pyrrolidine-3'-spiro-2”-thiazolo[3”,2”-a]-pyrimidine-6” carboxylate .
| Crystallographic Parameter | Complex Dichlorinated Indole Derivative |
| Chemical Formula | C₂₉H₂₆Cl₂N₄O₆S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.359(2) |
| b (Å) | 11.247(2) |
| c (Å) | 13.992(3) |
| α (°) | 106.82(3) |
| β (°) | 97.67(3) |
| γ (°) | 112.93(3) |
| Volume (ų) | 1380.0 |
| Z | 2 |
Analysis of Dichlorination Effects:
-
Molecular Conformation: The presence of the bulky dichlorophenyl group significantly influences the overall conformation of the molecule, leading to a twisted arrangement of the various ring systems.
-
Intermolecular Interactions: The chlorine atoms can participate in halogen bonding and other weak intermolecular interactions, influencing the crystal packing. In this complex structure, hydrogen bonding also plays a significant role in the crystal packing, with molecules connected by N-H···O hydrogen bonds.
-
Packing Density: The introduction of two chlorine atoms increases the molecular weight and can lead to more efficient crystal packing, as reflected in the density.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the determination and analysis of the crystal structure of dichlorinated indole esters. While a definitive structure for a simple dichlorinated indole ester remains elusive in the public domain, the comparative analysis of the parent indole ester and a complex dichlorinated derivative offers significant insights into the structural consequences of dichlorination.
For researchers in drug development, the key takeaway is the profound impact of halogenation on molecular conformation and intermolecular interactions, which are critical determinants of biological activity. Future work should focus on obtaining the crystal structures of simpler dichlorinated indole esters, such as ethyl 4,6-dichloro-1H-indole-2-carboxylate, to provide a more direct and fundamental understanding of these structural effects. Such data would be invaluable for the continued rational design of potent and selective indole-based therapeutics.
References
-
Chem-Impex. 4,6-Dichloro-1H-indole-2-carboxylic acid ethyl ester. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]
-
ChemBK. ETHYL 4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE. [Link]
-
Mol-Instincts. ETHYL 4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE | CAS 53995-82-7. [Link]
-
Oak Ridge National Laboratory. Methods and Tutorials – Single Crystal Diffraction. [Link]
-
Brünger, A. T. (2007). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. In Methods in Enzymology (Vol. 426, pp. 243-267). Academic Press. [Link]
-
Sharma, V., Brahmachari, G., & Gupta, V. K. (2021). Crystallographic structure, activity prediction, and hydrogen bonding analysis of some CSD-based 3,3'-bis-indole derivatives: A review. European Journal of Chemistry, 12(4), 493-501. [Link]
-
Spingler, B. (2013). Guide for crystallization. University of Zurich. [Link]
-
Sawyer, L. (2007). Single-crystal X-ray Diffraction. Carleton College. [Link]
-
PubChemLite. Ethyl 4,6-dichloro-1h-indole-2-carboxylate (C11H9Cl2NO2). [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
-
The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. [Link]
-
Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1765. [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
-
Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 5), 523-532. [Link]
-
Coles, S. J. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. University of Southampton. [Link]
-
PubChem. Ethyl 6-chloroindole-2-carboxylate. [Link]
-
Cambridge Crystallographic Data Centre. (2020). CCDC 1973098: Experimental Crystal Structure Determination. [Link]
-
Wikipedia. (2024, May 15). X-ray crystallography. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. [Link]
-
mzCloud. (2014, December 1). 5 Chloroindole 2 carboxylic acid. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. [Link]
-
Ukrorgsintez, O. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Pharmaceuticals, 11(3), 80. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ETHYL 4,6-DICHLORO-1H-INDOLE-2-CARBOXYLATE | CAS 53995-82-7 [matrix-fine-chemicals.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. unifr.ch [unifr.ch]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
The Diverse Biological Landscape of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic molecules with significant therapeutic value.[1] Among its many derivatives, the indole-2-carboxylate scaffold has emerged as a particularly "privileged" motif, offering a versatile platform for the development of novel agents targeting a wide spectrum of diseases. Its favorable drug-like characteristics, such as good bioavailability and cell permeability, combined with its synthetic tractability, make it an attractive starting point for drug discovery campaigns.[2][3]
This guide provides a comprehensive overview of the significant biological activities associated with indole-2-carboxylate derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows required for their evaluation. As a senior application scientist, the emphasis here is not just on the "what" but the "why"—elucidating the causal links between chemical structure and biological function to empower rational drug design.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Indole-2-carboxylate derivatives have demonstrated impressive antiproliferative activity against a multitude of cancer cell lines, acting through diverse mechanisms that strike at the heart of cancer progression.[4][5] Their ability to interfere with key signaling pathways, disrupt essential cellular machinery, and induce programmed cell death makes them a rich area of oncological research.[2]
Mechanism I: Inhibition of Cellular Proliferation via Kinase Modulation
Oncogenic protein kinases are critical drivers of cancer cell growth and survival, making them prime therapeutic targets.[5] Indole-2-carboxamides, a key subclass of these derivatives, have been successfully designed as potent inhibitors of several key kinases.
-
Targeting Receptor Tyrosine Kinases (RTKs): Many cancers are driven by the aberrant activation of RTKs like the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor (VEGFR).[5] Specific indole-2-carboxamide derivatives have been shown to inhibit both EGFR and VEGFR-2, thereby blocking downstream signaling pathways responsible for cell proliferation and tumor angiogenesis.[5] The FDA-approved drug Sunitinib, which contains an indole core, exemplifies this multi-target tyrosine kinase inhibition strategy, effectively reducing tumor vascularization and growth.[2]
-
Targeting Cell Cycle Regulators: The cell cycle is tightly controlled by cyclin-dependent kinases (CDKs). Dysregulation of this process is a universal feature of cancer. Certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of EGFR and CDK2.[6] By targeting CDK2, these compounds can halt the cell cycle, preventing cancer cells from replicating.[6]
Caption: Kinase inhibition by Indole-2-Carboxamide derivatives.
Mechanism II: Induction of Programmed Cell Death (Apoptosis)
A primary goal of cancer therapy is to trigger apoptosis in malignant cells. Indole derivatives are adept at this, modulating several key proteins in the apoptotic cascade.[2]
-
Modulation of Apoptotic Regulators: They can inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, shifting the cellular balance towards death.[7]
-
Activation of Caspases: The execution of apoptosis relies on a cascade of enzymes called caspases. Studies have shown that potent indole-2-carboxamide derivatives can significantly increase the levels of Cytochrome C, a key activator of the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3.[6]
-
p53 Pathway Interaction: The tumor suppressor gene p53 is a master regulator of cell fate, capable of initiating apoptosis in response to cellular stress.[6] The activity of some indole derivatives is linked to the p53 pathway, helping to restore this crucial cell death mechanism.[6][8]
Caption: Intrinsic apoptosis pathway induction by Indole derivatives.
Experimental Workflow: In Vitro Evaluation of Anticancer Activity
A tiered approach is essential for validating the anticancer potential of newly synthesized derivatives.
1.3.1 Protocol: MTT Assay for Cytotoxicity Screening This colorimetric assay is a first-line screening tool to measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot a dose-response curve to determine the GI50/IC50 value (the concentration that inhibits 50% of cell growth).[6]
1.3.2 Data Summary: Anticancer Activity of Lead Indole Derivatives
| Compound ID | Target Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Compound 2e | HCT116 (Colon) | 6.43 | EGFR Inhibition, Apoptosis Induction | [10] |
| Compound 5e | MCF-7 (Breast) | 1.05 | EGFR/CDK2 Inhibition | [6] |
| Compound 5h | MCF-7 (Breast) | 0.95 | EGFR/CDK2 Inhibition | [6] |
| ICA-Cu Complex | MDA-MB-231 (Breast) | <20 | DNA Intercalation, Growth Inhibition | [9] |
| Jerantinine B | MV4-11 (Leukemia) | 0.3 | JNK Pathway Activation, Apoptosis | [2] |
Antiviral Strategies: Targeting HIV-1 Integrase
The development of safe and effective antiviral agents is a global health priority. Indole-2-carboxylic acid has been identified as a promising scaffold for potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[4][11]
Mechanism: Chelating Divalent Metal Ions in the Active Site
HIV-1 integrase requires two divalent magnesium ions (Mg²⁺) in its active site to catalyze the insertion of viral DNA into the host genome.[12] The indole-2-carboxylic acid scaffold is perfectly poised to disrupt this process. The carboxyl group at the C2 position and the indole nitrogen act as a bidentate chelator, binding to the two Mg²⁺ ions and displacing them from their catalytic positions.[13][14] This inhibition of the strand transfer step effectively halts viral replication.[12]
Further optimization has shown that adding a halogenated benzene ring at the C6 position can introduce a beneficial π–π stacking interaction with the viral DNA, further enhancing inhibitory potency.[13][14]
Caption: Mechanism of HIV-1 Integrase inhibition.
Experimental Workflow: HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the ability of a compound to inhibit the key catalytic step of integrase.
-
Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), a target DNA substrate, and reaction buffer containing Mg²⁺.
-
Reaction Setup: In a 96-well plate, combine the integrase enzyme with the test compound (indole-2-carboxylate derivative) at various concentrations and pre-incubate.
-
Initiation: Add the donor and target DNA substrates to initiate the strand transfer reaction. Incubate at 37°C.
-
Quenching: Stop the reaction using an EDTA-containing solution.
-
Detection: The amount of strand transfer product is quantified, typically using an ELISA-based method or fluorescence.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.[13]
Data Summary: Anti-HIV-1 Integrase Activity
| Compound ID | IC50 (µM) | Key Structural Features | Reference |
| Compound 17a | 3.11 | C6 halogenated benzene ring | [13][14] |
| Compound 20a | 0.13 | Optimized C3 long branch and C6 halogenated ring | [11] |
Antimicrobial and Antitubercular Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise as broad-spectrum antibacterial and antifungal compounds.[15][16] A particularly exciting development is the activity of indole-2-carboxamides against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).[17]
Mechanism: Targeting the MmpL3 Transporter in Mycobacteria
Indole-2-carboxamides act as inhibitors of the mycolic acid biosynthetic pathway.[17] Specifically, they are believed to inhibit the function of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM)—a precursor to mycolic acids—across the inner membrane to the periplasm, where it is incorporated into the unique and protective mycobacterial cell wall.[17] By blocking MmpL3, these compounds prevent the formation of the mycolic acid layer, compromising the structural integrity of the cell wall and leading to bacterial death.[17]
Caption: Inhibition of MmpL3 transporter by Indole-2-Carboxamides.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution technique is the gold standard for determining the MIC of an antimicrobial agent.[18]
-
Preparation: Prepare a two-fold serial dilution of the indole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, M. tuberculosis) to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or longer for slower-growing organisms like Mtb.
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]
Synthesis and Chemical Derivatization
The biological potential of this scaffold is unlocked through synthetic chemistry. The ability to readily access the core and modify its substituents is paramount for conducting SAR studies and optimizing lead compounds.
Core Synthesis Strategies
-
Palladium-Catalyzed C-H Amination: A modern and efficient method involves the intramolecular aerobic amination of 2-acetamido-3-arylacrylates using a palladium catalyst, which directly forms the indole-2-carboxylate ring system.[19]
-
Fischer Indole Synthesis: A classical and robust method reacting phenylhydrazine derivatives with α-keto acids (like 2-oxopropanoic acid) to yield the indole-2-carboxylate core.[6]
Key Derivatization Reactions
Once the core is formed, key functional groups can be installed to probe the SAR.
-
Amide Coupling: The carboxylic acid at the C2 position is a key handle. It can be readily coupled with a diverse range of amines using standard coupling reagents (e.g., BOP, HATU) to generate extensive libraries of indole-2-carboxamides.[6]
-
N-Alkylation: The indole nitrogen can be alkylated using a base (e.g., KOH) and an alkyl halide (e.g., benzyl bromide) to explore the impact of substituents at the N1 position.[20]
Caption: General synthetic and derivatization workflow.
Conclusion and Future Directions
The indole-2-carboxylate scaffold is a remarkably fruitful starting point for the discovery of novel therapeutic agents. Derivatives have demonstrated potent and mechanistically diverse activities against cancer, HIV, and pathogenic bacteria. The synthetic accessibility of the core allows for extensive chemical exploration, leading to the rapid identification of structure-activity relationships and the optimization of lead compounds.
Future research should focus on multi-target drug design, leveraging the scaffold's ability to interact with diverse biological targets. A critical next step for promising leads identified in vitro is the thorough evaluation of their pharmacokinetic and pharmacodynamic (PK/PD) properties, including metabolic stability and in vivo efficacy in relevant animal models. The continued exploration of this privileged chemical space holds immense promise for addressing significant unmet needs in modern medicine.
References
-
ResearchGate. (2025). A brief review of the biological potential of indole derivatives. Retrieved from [Link]
-
MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]
-
MDPI. (2016). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]
-
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
PubMed. (2017). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]
-
MDPI. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Retrieved from [Link]
-
ASM Journals. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. journals.asm.org [journals.asm.org]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Substituted Indole-2-Carboxylates: A Technical Guide for Drug Discovery
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, and its derivatives, particularly substituted indole-2-carboxylates, represent a privileged scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological activities of substituted indole-2-carboxylates. We will explore established and modern synthetic methodologies, delve into the nuances of their characterization, and critically analyze their structure-activity relationships across various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation indole-based therapeutics.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in a vast array of natural products and synthetic molecules of profound biological importance.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in the design of compounds targeting a wide range of physiological processes. Among the myriad of indole derivatives, substituted indole-2-carboxylates have emerged as a particularly versatile class of compounds. The presence of the carboxylate group at the 2-position provides a crucial handle for molecular recognition by biological targets and allows for further chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties.
Indole-2-carboxylates are instrumental in the synthesis of alkaloids and have more recently been utilized in the creation of enzyme inhibitors and receptor ligands.[2] Their structural rigidity, combined with the potential for diverse substitutions on the indole core, makes them ideal candidates for mimicking the conformations of amino acids, leading to the development of peptidomimetics with enhanced in vivo stability.[2] The therapeutic landscape of indole-containing drugs is extensive, with examples ranging from anti-migraine agents like eletriptan to cholesterol-lowering drugs like fluvastatin and antiemetics such as ondansetron.[1] This underscores the immense potential held within the indole-2-carboxylate scaffold for the development of novel therapeutics to address unmet medical needs.
Synthetic Strategies for Substituted Indole-2-Carboxylates
The construction of the indole-2-carboxylate core and the introduction of various substituents can be achieved through a range of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Classical Indole Syntheses
Two of the most venerable and widely employed methods for the synthesis of indoles are the Fischer and Reissert indole syntheses.
-
Fischer Indole Synthesis: First reported in 1883, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[3][4] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the indole ring.[3][4] The use of pyruvic acid or its esters as the carbonyl component directly leads to the formation of indole-2-carboxylic acids or their corresponding esters.[3][5] The reaction is typically catalyzed by Brønsted or Lewis acids such as ZnCl₂ or BF₃.[3]
-
Reissert Indole Synthesis: The Reissert indole synthesis provides a complementary approach, starting from o-nitrotoluene and diethyl oxalate.[6] A base-catalyzed condensation reaction yields ethyl o-nitrophenylpyruvate, which upon reductive cyclization, typically using ferrous sulfate and ammonia, affords indole-2-carboxylic acid.[6]
Caption: Mechanism of HIV-1 integrase inhibition.
Anticancer Activity
The antiproliferative properties of substituted indole-2-carboxamides have also been extensively investigated. [5][7]Certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival. [5]By simultaneously targeting these two pathways, these compounds can induce apoptosis (programmed cell death) in cancer cells. [5]The apoptotic effect is often mediated by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2. [5]
Anti-inflammatory Activity
Indole-2-carboxamide derivatives have also shown potential as anti-inflammatory agents. [8]They have been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharides (LPS). [8]This suggests their potential utility in the treatment of inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of substituted indole-2-carboxylates is highly dependent on the nature and position of the substituents on the indole ring and the modifications of the carboxylate group. A systematic exploration of these chemical modifications, known as structure-activity relationship (SAR) studies, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
| Position of Substitution | Effect on Biological Activity | Examples | Reference |
| N1-position | Can influence lipophilicity and interactions with the target protein. | N-alkylation can modulate antiviral and anticancer activity. | [1] |
| C3-position | Introduction of bulky groups can enhance binding to hydrophobic pockets of enzymes. | C3-substituents are important for HIV-1 integrase inhibition. | [9] |
| C5 and C6-positions | Halogen substitutions can improve potency through halogen bonding and altered electronic properties. | 5-chloro or 6-bromo substitutions can enhance anticancer and antiviral activities. | [5][10] |
| C2-carboxylate | Essential for chelating metal ions in enzyme active sites. Conversion to amides can modulate activity and cell permeability. | The free carboxylate is crucial for HIV-1 integrase inhibition, while amides are often active as anticancer agents. | [5][11] |
Table 2: Summary of structure-activity relationships for substituted indole-2-carboxylates.
Experimental Protocols
To facilitate further research and development in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of substituted indole-2-carboxylates.
General Procedure for the Synthesis of Ethyl 3-Substituted-1H-indole-2-carboxylates via Fischer Indole Synthesis
This protocol is a generalized procedure based on the Fischer indole synthesis. [5] Materials:
-
Substituted phenylhydrazine hydrochloride
-
Ethyl 2-oxopropanoate (ethyl pyruvate)
-
p-Toluenesulfonic acid (PTSA)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2-oxopropanoate (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired ethyl 3-substituted-1H-indole-2-carboxylate.
General Procedure for the Esterification of 3-Substituted-1H-indole-2-carboxylic Acids
This protocol describes a typical acid-catalyzed esterification. [12][9] Materials:
-
3-Substituted-1H-indole-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 3-substituted-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid dropwise to the solution.
-
Stir the mixture at 80 °C for 2 hours, monitoring the reaction by TLC. [12][9]4. After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. [12][9]5. Extract the product with ethyl acetate (3 x volume). [12][9]6. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [12][9]7. Purify the crude product by chromatography on silica gel if necessary.
In Vitro Anti-inflammatory Assay: Measurement of TNF-α and IL-6 Production
This protocol is a general method for assessing the anti-inflammatory activity of test compounds. [8] Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (substituted indole-2-carboxylates)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ values for the inhibition of cytokine production for each compound.
Conclusion and Future Outlook
Substituted indole-2-carboxylates continue to be a highly productive scaffold in the pursuit of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in medicinal chemistry. Future research in this area will likely focus on several key aspects:
-
Development of more efficient and sustainable synthetic methodologies: Green chemistry approaches to the synthesis of these compounds will be of increasing importance.
-
Exploration of novel biological targets: The versatility of the indole-2-carboxylate scaffold suggests that it may be effective against a wider range of targets than is currently known.
-
Application of computational chemistry: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of new derivatives with improved potency and selectivity.
-
Investigation of novel drug delivery systems: Formulations that enhance the bioavailability and targeted delivery of these compounds will be crucial for translating their in vitro activity into in vivo efficacy.
By leveraging these advanced approaches, the scientific community is well-positioned to unlock the full therapeutic potential of substituted indole-2-carboxylates and to develop innovative medicines for a wide range of diseases.
References
- Bourguignon, J. J., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2823-2839.
- Li, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5341-5354.
-
ResearchGate. (2023). Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes. [Link]
-
ResearchGate. (n.d.). Reissert Indole Synthesis. [Link]
- Al-Soud, Y. A., et al. (2016).
- Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1000.
- Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9037-9048.
- Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(7), 3105.
- Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 9037-9048.
- Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
-
Organic Chemistry Portal. Indole synthesis. [Link]
- Abdel-Gawad, H., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 59(17), 7935-7951.
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. [Link]
- Al-Soud, Y. A., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2018(5), 183-197.
Sources
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate: An Application Note and Protocol for Drug Discovery
This comprehensive guide provides a detailed protocol for the synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in numerous pharmacologically active compounds, and the introduction of chlorine atoms at the 4 and 6 positions can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents.[1] This document outlines the synthetic strategy, provides a step-by-step experimental protocol, and discusses the underlying chemical principles and characterization of the target compound.
Strategic Approach: The Fischer Indole Synthesis
The most direct and widely applicable method for the construction of the indole ring system is the Fischer indole synthesis.[2][3][4] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[2] For the synthesis of this compound, the logical precursors are (3,5-dichlorophenyl)hydrazine and methyl pyruvate.
The overall synthetic pathway can be envisioned in two main stages:
-
Preparation of (3,5-dichlorophenyl)hydrazine Hydrochloride: This key intermediate is synthesized from the commercially available 3,5-dichloroaniline via a diazotization reaction followed by reduction.
-
Fischer Indole Cyclization: The prepared (3,5-dichlorophenyl)hydrazine hydrochloride is then reacted with methyl pyruvate in the presence of an acid catalyst to form the target indole.
This approach is favored due to the accessibility of the starting materials and the robustness of the Fischer indole synthesis.
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of (3,5-dichlorophenyl)hydrazine Hydrochloride
The synthesis of the hydrazine precursor is a critical first step. It involves the diazotization of 3,5-dichloroaniline, followed by in situ reduction of the resulting diazonium salt.
Protocol: Synthesis of (3,5-dichlorophenyl)hydrazine Hydrochloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichloroaniline | 162.02 | 16.2 g | 0.1 |
| Concentrated HCl | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 45.1 g | 0.2 |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Dissolution of Aniline: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3,5-dichloroaniline (16.2 g, 0.1 mol) and 100 mL of deionized water. Stir the suspension and slowly add concentrated hydrochloric acid (30 mL).
-
Diazotization: Cool the resulting solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water dropwise over 30 minutes. Ensure the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Reduction: In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate (45.1 g, 0.2 mol) in 40 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride will form.
-
Isolation: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight. The expected product is (3,5-dichlorophenyl)hydrazine hydrochloride as a crystalline solid.
Part 2: Synthesis of this compound
This stage involves the core Fischer indole synthesis, where the prepared hydrazine reacts with methyl pyruvate to form the target indole.
Protocol: Fischer Indole Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (3,5-dichlorophenyl)hydrazine HCl | 213.48 | 10.7 g | 0.05 |
| Methyl Pyruvate | 102.09 | 5.6 g (5.1 mL) | 0.055 |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | - |
Procedure:
-
Hydrazone Formation (in situ): In a 250 mL round-bottom flask, suspend (3,5-dichlorophenyl)hydrazine hydrochloride (10.7 g, 0.05 mol) in 100 mL of ethanol. Add methyl pyruvate (5.6 g, 0.055 mol) to the suspension.
-
Acid Catalysis and Cyclization: While stirring, carefully and slowly add concentrated sulfuric acid (5 mL) to the mixture. The mixture will warm up.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with plenty of water until the washings are neutral.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol-water mixture to obtain pure this compound as a crystalline solid.[5][6]
Mechanistic Insights into the Fischer Indole Synthesis
The Fischer indole synthesis is a classic example of a pericyclic reaction, specifically a[6][6]-sigmatropic rearrangement, embedded within a series of acid-catalyzed steps.
Figure 2: Simplified mechanism of the Fischer indole synthesis.
The key steps involve:
-
Hydrazone Formation: Acid-catalyzed condensation of the hydrazine and ketone.
-
Tautomerization: The hydrazone tautomerizes to the more reactive enamine form.
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a new C-C bond is created.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of a nitrogen atom onto an imine carbon.
-
Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the stable aromatic indole ring.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Expected to be in a defined range, which should be determined experimentally.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.5 (s, 1H): NH proton of the indole ring.
-
δ ~7.5 (d, J ≈ 1.5 Hz, 1H): Aromatic proton (H5 or H7).
-
δ ~7.3 (d, J ≈ 1.5 Hz, 1H): Aromatic proton (H5 or H7).
-
δ ~7.2 (s, 1H): H3 proton of the indole ring.
-
δ ~3.9 (s, 3H): Methyl ester protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~161: Carbonyl carbon of the ester.
-
δ ~136, 130, 128, 125, 121, 112: Aromatic and indole ring carbons.
-
δ ~105: C3 of the indole ring.
-
δ ~52: Methyl ester carbon.
-
-
FTIR (KBr, cm⁻¹):
-
~3300-3400: N-H stretching vibration.
-
~1700: C=O stretching vibration of the ester.
-
~1600, 1450: Aromatic C=C stretching vibrations.
-
~800-900: C-Cl stretching vibrations.
-
-
Mass Spectrometry (ESI-MS): Calculated for C₁₀H₇Cl₂NO₂; expected [M-H]⁻ at m/z ~244.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
3,5-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Very toxic to aquatic life.
-
Tin(II) Chloride Dihydrate: Harmful if swallowed. Causes severe skin burns and eye damage.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care.
-
Methyl Pyruvate: Flammable liquid and vapor. Causes skin and eye irritation.
Conclusion
The Fischer indole synthesis provides a reliable and efficient route for the preparation of this compound. This detailed protocol, from the synthesis of the necessary hydrazine precursor to the final cyclization and purification, offers a robust method for accessing this valuable building block for drug discovery and medicinal chemistry research. The careful execution of these steps, coupled with thorough characterization of the final product, will ensure the successful synthesis of this important indole derivative.
References
-
Synthesis and Characterization of Halo-Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of Inflammations. (2021). Semantic Scholar. Retrieved from [Link]
-
(PDF) Fischer Indole Synthesis. (2021). ResearchGate. Retrieved from [Link]
-
Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Preparation of 6-substituted-4-chromanone-2-carboxylic acid. (2011). Google Patents.
-
Methyl 1H-indole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (1977). Organic Syntheses. Retrieved from [Link]
-
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. (1993). PubMed. Retrieved from [Link]
Sources
- 1. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Detailed Protocol for the Synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate
Introduction
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatile biological activity makes it a "privileged structure" in medicinal chemistry. Specifically, halogenated indoles such as Methyl 4,6-dichloro-1H-indole-2-carboxylate are valuable intermediates for synthesizing more complex molecules, including potential kinase inhibitors and other therapeutic agents.[4]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into a robust synthetic route, explain the causality behind the chosen conditions, and provide the necessary data for replication and validation. The primary method detailed is an adaptation of the classic Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][5][6][7]
Synthesis Overview: The Japp-Klingemann/Fischer Indole Pathway
The synthesis of the target compound is efficiently achieved through a two-step sequence. The first step is a Japp-Klingemann reaction to form the key intermediate, a dichlorinated phenylhydrazone. This is followed by an acid-catalyzed Fischer indole cyclization to yield the final product. The Japp-Klingemann reaction is particularly advantageous as it allows for the direct formation of the necessary hydrazone from an aryl diazonium salt and a β-ketoester.[2][8][9]
Overall Reaction Scheme:
This pathway offers regiochemical control, which can sometimes be a challenge with direct cyclization of unsymmetrical ketones in traditional Fischer indole syntheses.[10]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 3,5-Dichloroaniline | 626-43-7 | C₆H₅Cl₂N | 162.02 | Toxic, handle with care. |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, toxic. |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Corrosive. |
| Methyl 2-chloroacetoacetate | 3465-53-4 | C₅H₇ClO₃ | 150.56 | Lachrymator. |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | Hygroscopic. |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Flammable. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Hₙ₊₂PₙO₃ₙ₊₁ | N/A | Corrosive, viscous. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable solvent for extraction/chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable solvent for chromatography. |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |
| Magnesium Sulfate (anhyd.) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography. |
Equipment
-
Three-necked round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
Fume hood
Detailed Experimental Protocol
Part 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
-
Diazotization of 3,5-Dichloroaniline:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 3,5-dichloroaniline (8.1 g, 50 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
While maintaining the temperature below 5 °C, add a solution of sodium nitrite (3.8 g, 55 mmol) in water (15 mL) dropwise over 30 minutes. The addition should be slow enough to prevent the temperature from rising.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes. This solution should be used immediately in the next step.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve methyl 2-chloroacetoacetate (7.5 g, 50 mmol) and sodium acetate (12.3 g, 150 mmol) in ethanol (150 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from step 1 to the stirred ethanol solution over 30-45 minutes. A yellow-orange precipitate should form.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Filter the resulting solid using a Büchner funnel, wash it thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the crude hydrazone intermediate under vacuum. This intermediate is typically used in the next step without further purification.
-
Part 2: Fischer Indole Cyclization
-
Cyclization Reaction:
-
Caution: This step should be performed in a well-ventilated fume hood. Polyphosphoric acid is highly corrosive and viscous.
-
Place polyphosphoric acid (approx. 80 g) in a 250 mL round-bottom flask and heat it to 80-90 °C with mechanical or vigorous magnetic stirring.
-
Add the dried hydrazone intermediate from Part 1 (approx. 50 mmol) to the hot PPA in small portions over 20 minutes. The mixture will become thick and the color will darken.
-
After the addition is complete, raise the temperature to 110-120 °C and maintain it for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the viscous mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. This is an exothermic process.
-
A precipitate will form. Continue stirring until all the ice has melted and the mixture is a slurry.
-
Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
The crude solid can be purified by column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective.
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a crystalline solid.[11]
-
Mechanism of the Fischer Indole Synthesis
The core of this synthesis is the acid-catalyzed intramolecular cyclization of the phenylhydrazone. The accepted mechanism involves several key steps:[6][12]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.
-
[5][5]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted pericyclic[5][5]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate. This is the crucial bond-forming step that sets up the indole ring system.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming a five-membered ring aminal.
-
Elimination of Ammonia: Under acidic conditions, the aminal eliminates a molecule of ammonia, and subsequent deprotonation leads to the formation of the stable, aromatic indole ring.
Visualization of the Fischer Indole Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.
Experimental Workflow Overview
Caption: High-level workflow for the synthesis protocol.
Safety Precautions
All manipulations must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
3,5-Dichloroaniline: Is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid and Polyphosphoric Acid: Are highly corrosive. Handle with extreme care to avoid burns.
-
Sodium Nitrite: Is an oxidizer and is toxic if ingested.
-
Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.
-
Reaction Quenching: The addition of the hot PPA mixture to ice is highly exothermic and can cause splashing. Perform this step slowly and cautiously in a large beaker.
Refer to the Safety Data Sheets (SDS) for each reagent before starting the experiment.[13][14][15][16]
References
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]
-
Professor Dave Explains. Fischer Indole Synthesis. YouTube, 5 Aug. 2021. Available from: [Link]
-
Kim, J. H., et al. "Synthesis of Indoles from o-Haloanilines." The Journal of Organic Chemistry, vol. 88, no. 15, 2023, pp. 10636–10641. Available from: [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Indole synthesis. Available from: [Link]
-
ResearchGate. 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Available from: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
ResearchGate. 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic Acid: An Allosteric Inhibitor of Fructose1,6-bisphosphatase at the AMP Site. Available from: [Link]
- Google Patents. CN1690040A - 3,5-dichloroaniline preparing process.
-
Organic Syntheses. indole. Available from: [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Organic Syntheses. 3,5-Dichlorosulfanilamide. Available from: [Link]
-
Taber, D. F., & Neubert, T. D. "Fischer indole synthesis applied to the total synthesis of natural products." RSC Advances, vol. 7, no. 84, 2017, pp. 53641–53669. Available from: [Link]
-
Organic Syntheses. 4. Available from: [Link]
-
Al-Hiari, Y. M., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, vol. 12, no. 6, 2007, pp. 1279–1288. Available from: [Link]
-
Popp, B. "SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION." ARKIVOC, vol. 2000, no. 1, 1999, pp. 18–24. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
PrepChem.com. Synthesis of 3,5-dichloroaniline. Available from: [Link]
-
ResearchGate. Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Available from: [Link]
-
PubMed. Hyperconjugation-Driven Isodesmic Reaction of Indoles and Anilines: Reaction Discovery, Mechanism Study, and Antitumor Application. Available from: [Link]
- Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.
-
PubChem. Methyl 1H-indole-2-carboxylate. Available from: [Link]
-
Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Methyl 4,6-dichloro-1H-indole-2-carboxylate in Medicinal Chemistry
Executive Summary: The "Gavestinel Core"
Methyl 4,6-dichloro-1H-indole-2-carboxylate (MDIC) is a specialized heterocyclic scaffold primarily utilized in the development of neuroprotective agents. Its specific substitution pattern—chlorines at the 4 and 6 positions—is not arbitrary; it is the structural foundation for high-affinity antagonists of the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.
This scaffold gained prominence during the development of Gavestinel (GV-150526) , a neuroprotective agent evaluated for acute ischemic stroke. The 4,6-dichloro substitution is critical for two reasons:
-
Lipophilic Pocket Occupancy: The halogens fill hydrophobic pockets within the NMDA glycine site (specifically interacting with aromatic residues like Phe92 and Trp48 in the GluN1 subunit), significantly increasing binding affinity compared to the unsubstituted indole.
-
Metabolic Stability: The chlorines block the primary sites of metabolic oxidation (C4/C6) on the indole ring, prolonging half-life.
This guide details the synthesis of the core, its critical quality attributes, and the divergent synthetic protocols required to convert this ester into bioactive carboxylic acid pharmacophores.
Synthesis of the Scaffold (The "Make")
While MDIC is commercially available, high-purity synthesis is often required in-house to avoid the variable oligomerization impurities found in bulk commercial lots. The most robust route utilizes the Japp-Klingemann reaction followed by Fischer Indole Cyclization .
Reaction Scheme
The synthesis begins with 3,5-dichloroaniline, which ensures the correct 4,6-dichloro substitution pattern in the final indole.
Figure 1: Step-wise construction of the 4,6-dichloroindole core via Japp-Klingemann/Fischer synthesis.
Protocol 1: Japp-Klingemann & Fischer Cyclization
Objective: Synthesis of this compound from 3,5-dichloroaniline.
Reagents:
-
3,5-Dichloroaniline (1.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Methyl 2-methylacetoacetate (or 2-chloroacetoacetate) (1.0 eq)
-
Polyphosphoric Acid (PPA) or H₂SO₄/AcOH
Step-by-Step Methodology:
-
Diazotization: Dissolve 3,5-dichloroaniline in concentrated HCl/water (1:1) and cool to 0°C. Add NaNO₂ (aq) dropwise, maintaining temperature <5°C. Stir for 30 min.
-
Japp-Klingemann Condensation: Prepare a solution of methyl 2-methylacetoacetate in ethanol/water containing NaOAc (buffer). Add the diazonium salt solution slowly at 0°C. The "azo-ester" (hydrazone intermediate) will precipitate as a colored solid. Filter and dry.
-
Fischer Cyclization: Suspend the dried hydrazone in Polyphosphoric Acid (PPA). Heat to 90–100°C for 2–4 hours. Note: The reaction is exothermic; monitor internal temperature.
-
Workup: Pour the hot reaction mixture onto crushed ice. The indole ester precipitates as a crude solid.
-
Purification: Recrystallize from Methanol/Water or Toluene.
-
Target Yield: 60–75%
-
Key QC Parameter: 1H NMR must show distinct doublets (J ~ 1.8 Hz) for H5 and H7 protons; H3 appears as a singlet ~7.2 ppm.
-
Functionalization Strategies (The "Use")
The ester at C2 is rarely the final target. In NMDA antagonists, the C2-carboxylic acid is the essential pharmacophore (binding to the Arg residue in the glycine site). The C3 position is the vector for diversity.
Reaction Landscape
Figure 2: Divergent synthetic pathways from the parent ester scaffold.
Protocol 2: C3-Formylation (Vilsmeier-Haack)
Context: The 3-formyl group is the gateway to "Gavestinel-like" side chains via reductive amination or Knoevenagel condensation. Challenge: The 4,6-dichloro substitution makes the indole ring electron-deficient, reducing nucleophilicity at C3 compared to unsubstituted indole. Standard conditions often fail; higher temperatures are required.
Methodology:
-
Vilsmeier Complex: Cool dry DMF (5.0 eq) to 0°C. Add POCl₃ (1.5 eq) dropwise under N₂. Stir 30 min to form the chloroiminium salt (white precipitate may form).
-
Addition: Dissolve this compound (1.0 eq) in minimum DMF. Add to the Vilsmeier complex.
-
Reaction: Warm to 60–80°C (Critical Step: Room temp is insufficient for this deactivated ring). Monitor by TLC/LCMS.
-
Quench: Pour onto ice/sodium acetate solution. The aldehyde product will precipitate.
-
Data: The aldehyde proton appears ~10.5 ppm in DMSO-d6.
Protocol 3: C2-Ester Hydrolysis (Unmasking the Pharmacophore)
Context: The methyl ester is a prodrug/protecting group. The free acid is required for biological testing against the NMDA receptor. Warning: Acidic hydrolysis (HCl) can lead to decarboxylation at C2 due to the electron-withdrawing chlorines destabilizing the carboxylate. Base hydrolysis is mandatory.
Methodology:
-
Dissolve ester in THF:MeOH (3:1).
-
Add LiOH·H₂O (3.0 eq) dissolved in minimum water.
-
Stir at 40°C for 4–6 hours.
-
Workup: Concentrate to remove organics. Acidify the aqueous residue carefully with 1M HCl to pH 3–4.
-
Isolation: The 4,6-dichloroindole-2-carboxylic acid precipitates as a white solid.[1] Filtration is usually sufficient; do not extract if possible, as the acid has poor solubility in organic solvents.
Analytical Data & QC Specifications
The 4,6-dichloro substitution pattern presents unique spectroscopic signatures.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow powder | Darkening indicates oxidation (quinoid impurities). |
| 1H NMR (DMSO-d6) | H3: ~7.25 ppm (s)H5: ~7.45 ppm (d, J=1.8Hz)H7: ~7.55 ppm (d, J=1.8Hz) | The meta-coupling (J=1.8Hz) between H5/H7 is diagnostic. Absence of ortho-coupling confirms 4,6-pattern. |
| Solubility | Low in DCM, Et2O. Soluble in DMSO, DMF. | "Brick-dust" properties. N-alkylation improves solubility. |
| Mass Spec | [M+H]+ and [M+H+2]+ (3:2 ratio) | Distinct chlorine isotope pattern is essential for confirmation. |
Troubleshooting & "Senior Scientist" Tips
-
The "Brick" Problem: 4,6-dichloroindoles are notoriously insoluble due to strong crystal lattice packing (pi-stacking enhanced by halogens).
-
Solution: Perform reactions in high-boiling polar solvents (DMF, NMP). If running chromatography, use THF/Hexane gradients rather than EtOAc/Hexane.
-
-
Regioselectivity in Electrophilic Substitution:
-
If C3 is blocked, electrophiles will not go to C5 or C7 easily due to steric hindrance and electronic deactivation by the chlorines.
-
Tip: If you need to functionalize the benzene ring further, do it on the aniline before forming the indole.
-
-
Decarboxylation Risk:
-
The 2-carboxylic acid is stable at room temperature but can decarboxylate upon melting or high-vacuum sublimation. Dry the acid at <60°C under vacuum.
-
References
-
NMDA Antagonist Structure-Activity Relationships
-
Gavestinel (GV-150526)
-
Lees, K. R., et al. "Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial."[4] The Lancet, 2000.
-
Source:
-
-
Synthesis of 4,6-Dichloroindoles
- Detailed general protocols for Japp-Klingemann/Fischer indole synthesis of deactiv
-
Source:
-
Chemical Properties & Safety
- Sigma-Aldrich/Merck Safety Data Sheet for 4,6-Dichloroindole-2-carboxylic acid.
-
Source:
Sources
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the Glycine Antagonist Gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Methyl 4,6-dichloro-1H-indole-2-carboxylate to its Carboxylic Acid
Introduction
4,6-dichloro-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its substituted indole core is a key pharmacophore in a variety of biologically active molecules.[1][2] The synthesis of this compound often proceeds through the corresponding methyl ester, methyl 4,6-dichloro-1H-indole-2-carboxylate, necessitating an efficient and reliable hydrolysis protocol. This document provides detailed application notes and a comprehensive protocol for the saponification of this compound to its carboxylic acid, intended for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Rationale for Saponification
The conversion of an ester to a carboxylic acid can be achieved through either acid-catalyzed or base-catalyzed hydrolysis. For the hydrolysis of this compound, a base-catalyzed approach, also known as saponification, is generally preferred.
Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid and excess water. The reaction is reversible, and to drive the equilibrium towards the carboxylic acid, a large excess of water is required.[3] However, the indole nucleus, particularly with electron-withdrawing substituents like chlorine, can be sensitive to strongly acidic conditions and elevated temperatures, potentially leading to degradation or undesired side reactions.
Base-Catalyzed Hydrolysis (Saponification): This process involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), in a suitable solvent system.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism, which is effectively irreversible. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to yield the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. This final acid-base step renders the overall reaction irreversible, driving it to completion.[3] Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired carboxylic acid. Given the stability of many indole derivatives under basic conditions at moderate temperatures, saponification presents a more controlled and efficient method for this transformation.[6]
Physicochemical Properties and Reaction Parameters
A thorough understanding of the properties of the starting material and product is crucial for designing an effective experimental protocol.
| Compound | Molecular Formula | Molecular Weight | Appearance | Solubility (predicted) |
| This compound | C₁₀H₇Cl₂NO₂ | 244.08 g/mol | White to off-white solid | Soluble in organic solvents (e.g., THF, MeOH, Ethyl Acetate) |
| 4,6-dichloro-1H-indole-2-carboxylic acid | C₉H₅Cl₂NO₂ | 230.05 g/mol [7] | White to off-white solid | Sparingly soluble in water, soluble in organic solvents and aqueous base |
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is based on established procedures for the saponification of related indole esters and may require optimization for specific experimental setups.
Materials and Reagents
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), reagent grade
-
Methanol (MeOH), reagent grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M and 2 M solutions
-
Ethyl acetate, reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Reaction Workflow
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,6-Dichloro-1H-indole-2-carboxylic acid | CAS 101861-63-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Precision Engineering of Dichlorinated Indoles: Regioselective Suzuki-Miyaura Protocols
Executive Summary
The functionalization of dichlorinated indoles presents a unique "symmetrization challenge" in medicinal chemistry. Unlike bromo-chloro indoles, where bond dissociation energies (BDE) dictate a clear reactivity order (C-Br > C-Cl), dichlorinated scaffolds (e.g., 4,6-dichloroindole, 5,7-dichloroindole) possess two electronically similar electrophilic sites.[1]
This guide provides a systematic approach to achieving regioselective cross-coupling on these scaffolds. By leveraging the subtle interplay between steric gating (via N-protecting groups) and electronic differentiation (via Buchwald precatalysts), researchers can achieve orthogonal functionalization, turning simple dichloro-scaffolds into complex, multi-axis pharmacophores.[1]
Mechanistic Drivers of Regioselectivity
To achieve site-selectivity, one must manipulate the rate-determining step: Oxidative Addition (OA) . In dichlorinated indoles, OA does not occur randomly; it is governed by the local electronic environment and steric accessibility of the C-Cl bond.[1]
The "Handicap" Principle
Selectivity is rarely absolute (100:0) by nature. It must be engineered by "handicapping" the less reactive site.
-
Electronic Bias: Positions para or ortho to the indole nitrogen (an electron donor) are generally more electron-rich and thus slower to undergo OA compared to positions electron-deficient due to inductive withdrawal.
-
Steric Gating: Bulky N-protecting groups (e.g., TIPS, Tosyl) can shield the C7 position (peri-interaction), forcing the catalyst to react at distal positions (C4, C5) first.[1]
Predictive Logic (Handy’s Rule)
A useful heuristic for predicting the site of first reaction in polyhalogenated heterocycles is Handy’s NMR Rule : The carbon bearing the halogen with the most deshielded 1H NMR signal (or the carbon itself in 13C NMR) is typically the most electron-deficient and thus the most reactive toward Pd(0) oxidative addition.[2]
Figure 1: Decision matrix for predicting regioselectivity in dichlorinated indoles. N-protection is the primary lever for altering steric accessibility at C7.
Catalyst & Ligand Selection Matrix
Aryl chlorides are sluggish electrophiles.[1] Standard Pd(PPh3)4 protocols often fail or require harsh temperatures that erode selectivity. We utilize Buchwald Precatalysts (Gen 3/4) to facilitate room-temperature OA, which is critical for kinetic resolution of the two chloride sites.
| Ligand Class | Representative Ligand | Role in Dichloro-Indoles | Recommended For |
| Dialkylbiaryl Phosphines | XPhos | High turnover; sterically bulky. | Bis-coupling (forcing conditions) or sterically unhindered chlorides. |
| Dialkylbiaryl Phosphines | SPhos | Water-soluble options available; highly active. | General Screening ; good balance of activity and stability. |
| Dialkylbiaryl Phosphines | RuPhos | Electron-rich; excellent for secondary amines/alkoxides but also C-C. | Monocoupling ; steric bulk prevents over-arylation.[1] |
| NHC Ligands | Pd-PEPPSI-IPr | Extremely robust; "throw-and-go" stability. | Scale-up ; when selectivity is established and cost is a factor. |
| Bisphosphines | dppf | Large bite angle; moderate activity.[1] | Selectivity Control ; often slower, allowing differentiation of sites.[1] |
Experimental Protocols
Protocol A: Regioselective Monocoupling (The "Surgical Strike")
Objective: Couple the most reactive chloride (ClA) while leaving the second (ClB) intact. Substrate Example: 4,7-Dichloro-1-tosyl-1H-indole (Targeting C4 coupling).
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 0.95 - 1.05 equiv (Strict stoichiometry is vital)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv, mild base)[1]
-
Solvent: Toluene:Water (4:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the dichloroindole, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd precatalyst and ligand (if not using G3/G4 precatalyst) under positive inert gas pressure.
-
Solvent Addition: Add degassed solvent mixture via syringe.[1]
-
Temperature Ramp:
-
Start at Room Temperature (25 °C) . Stir for 2 hours.
-
Monitor via LCMS.[1] If conversion is <10%, increase temperature to 40 °C .
-
Critical Check: Do not exceed 60 °C. High heat promotes bis-coupling.
-
-
Quench: Once the starting material is consumed (or bis-product starts appearing >5%), quench with water/brine.
-
Purification: Extract with EtOAc. Flash chromatography is usually required to separate mono-product from trace bis-product.
Protocol B: Sequential Bis-Coupling (The "Divergent Build")
Objective: Functionalize the remaining chloride (ClB) with a different boronic acid.
Reagents:
-
Substrate: Mono-coupled chloroindole (from Protocol A)
-
Boronic Acid 2: 1.5 - 2.0 equiv
-
Catalyst: Pd(dtbpf)Cl₂ (3 mol%) or XPhos Pd G3 (3 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (Stronger base/activation)
-
Solvent: THF:Water (10:1)
Step-by-Step:
-
Setup: Combine mono-chlorinated substrate, second boronic acid, and base in a pressure vial.
-
Catalyst: Add the highly active catalyst (XPhos or dtbpf based).
-
Reaction: Heat to 80–100 °C . The second chloride is inherently less reactive (or deactivated by the first coupling if electron-donating), so energy input is required.
-
Workup: Standard aqueous workup and column chromatography.
Workflow Visualization
Figure 2: Operational workflow for sequential functionalization of dichlorinated indoles.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (0% Conv.) | Aryl chloride bond is too strong; Catalyst inactive. | Switch to Pd-G3/G4 precatalysts (ensure Pd(0) is generated). Switch solvent to n-Butanol or DME . |
| Poor Selectivity (1:1 Mono:Bis) | Reaction rate too fast; Temperature too high. | Lower temperature to 0–25 °C. Use dppf (slower ligand). Reduce Boronic Acid to 0.8 equiv .[1] |
| Protodehalogenation (Cl replaced by H) | Solvent contains hydride source; Catalyst death. | Use anhydrous solvents (if using organic base). Avoid alcohol solvents if problem persists. Increase catalyst loading. |
| Homocoupling of Boronic Acid | Oxidation of Boronic Acid. | Ensure rigorous degassing (freeze-pump-thaw). Reduce base concentration.[1] |
References
-
Buchwald Ligand Generations
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
-
Regioselectivity in Polyhalogenated Heterocycles
-
Suzuki Coupling Mechanisms & Reactivity
-
Indole Functionalization Strategies
-
Advanced Precatalysts (Pd-G3/G4)
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 4,6-dichloro-1H-indole-2-carboxylate in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential heterocyclic motif, celebrated for its prevalence in a myriad of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity have cemented its status as a "privileged scaffold." Within this esteemed class of compounds, Methyl 4,6-dichloro-1H-indole-2-carboxylate emerges as a particularly compelling building block for the synthesis of novel therapeutic agents. The strategic placement of chloro substituents at the 4 and 6 positions of the indole ring profoundly influences the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby offering a tunable platform for interrogating complex biological systems. This guide delves into the nuanced applications of this chlorinated indole ester, providing detailed protocols and mechanistic insights for researchers at the forefront of drug development. Indole derivatives, in general, serve as crucial intermediates in the creation of a wide array of bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties, underscoring the significance of this structural class in drug discovery.[1]
Core Applications in Medicinal Chemistry
The utility of this compound and its close derivatives spans multiple therapeutic areas, primarily leveraging the unique physicochemical properties imparted by the dichloro substitution. Key applications include the development of potent anti-infective agents and the modulation of enzyme and receptor activity.
Anti-Tuberculosis Drug Development: Targeting MmpL3
A significant breakthrough in the application of the 4,6-dichloroindole scaffold has been in the discovery of novel inhibitors of Mycobacterium tuberculosis (M. tb).[2] The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new therapeutics with novel mechanisms of action. The mycobacterial membrane protein large 3 (MmpL3) has been identified as a crucial transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor to the essential mycolic acids that form the protective outer layer of the bacterium.[2] Inhibition of MmpL3 disrupts this transport, leading to a compromised cell wall and ultimately, bacterial death.[2]
A notable example is the N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, a potent anti-TB agent derived from 4,6-dichloroindole-2-carboxylic acid.[2] The presence of the 4,6-dichloro substituents on the indole core was found to significantly enhance the compound's activity.[2]
Experimental Protocol: Synthesis of N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide
This protocol outlines the amide coupling reaction to synthesize the target anti-TB compound from its carboxylic acid precursor.
Materials:
-
4,6-dichloroindole-2-carboxylic acid
-
Rimantadine hydrochloride (or other suitable amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup with silica gel
Procedure:
-
Reaction Setup: To a solution of 4,6-dichloroindole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and the amine (e.g., rimantadine hydrochloride, 1.1 equivalents) followed by TEA (2.5 equivalents if using a hydrochloride salt). Stir the mixture at room temperature for 10 minutes.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DCC (1.2 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea byproduct. Dilute the filtrate with EtOAc and wash successively with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide.[2]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes the impact of substitutions on the indole ring on the anti-TB activity of a series of indole-2-carboxamides.
| Compound | R Substituent(s) | MIC (µM) against M. tb |
| 8d | 5-CH₃ | >100 |
| 8e | 5-Cl | 12.5 |
| 8f | 6-Br | 6.25 |
| 8g | 4,6-Dichloro | 0.2 |
Data adapted from a study on novel indole-2-carboxamides.[2]
The data clearly indicates that the 4,6-dichloro substitution pattern in compound 8g results in a dramatic increase in potency compared to other halogenated and methylated analogs.[2]
Visualization: Mechanism of MmpL3 Inhibition
Caption: Inhibition of the MmpL3 transporter by a 4,6-dichloroindole derivative.
Modulation of Enzyme and Receptor Activity
The 4,6-dichloroindole-2-carboxylate scaffold has also been explored for its ability to interact with host targets, demonstrating its versatility in medicinal chemistry.
A derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis.[3] X-ray crystallography revealed that this compound binds to the AMP regulatory site of the enzyme, suggesting a novel approach for the design of FBPase inhibitors for conditions such as type 2 diabetes.[3]
The same compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, also acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[3] This dual activity highlights the potential of this scaffold to generate compounds with complex pharmacological profiles.
Experimental Protocol: Fructose-1,6-bisphosphatase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a test compound against FBPase.
Materials:
-
Purified fructose-1,6-bisphosphatase enzyme
-
Fructose-1,6-bisphosphate (substrate)
-
NADP⁺
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
HEPES buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
EDTA
-
Test compound (e.g., 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing HEPES buffer, MgCl₂, EDTA, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add a fixed concentration of fructose-1,6-bisphosphatase to all wells except for the blank.
-
Initiation of Reaction: Start the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37 °C). The rate of NADPH formation is proportional to the FBPase activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization: Allosteric Inhibition of Fructose-1,6-bisphosphatase
Caption: Allosteric inhibition of FBPase by a 4,6-dichloroindole derivative.
Future Directions and Conclusion
This compound represents a versatile and valuable starting material in medicinal chemistry. The applications highlighted herein for its derivatives in treating tuberculosis and modulating key metabolic enzymes and receptors underscore the potential of this scaffold. The electron-withdrawing nature of the chlorine atoms can influence the pKa of the indole nitrogen, affecting hydrogen bonding capabilities and overall compound properties. Further exploration of this scaffold could involve:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the ester group and substitution at the N-1 and C-3 positions to optimize potency and selectivity for various biological targets.[4]
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of indole derivatives, this scaffold could be applied to the development of agents for cancer, viral infections, and neurological disorders.[5][6]
-
Fragment-Based Drug Design: Utilizing the 4,6-dichloroindole core as a starting point for fragment-based screening to identify novel interactions with a wide range of protein targets.
References
-
Govender, K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 784-790. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733668, Methyl indole-4-carboxylate. [Link]
-
Shaaban, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34225-34243. [Link]
-
Wang, Y., et al. (1994). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Journal of Medicinal Chemistry, 37(1), 135-139. [Link]
- World Intellectual Property Organiz
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Methyl 4-bromo-1H-indole-2-carboxylate in Advanced Materials Synthesis. [Link]
-
Raju, G.N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441. [Link]
-
Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
Crasto, A. M. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs. [Link]
-
Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of Methyl 4,6-dichloro-1H-indole-2-carboxylate via column chromatography
Methodology: Flash Column Chromatography (Normal Phase)
Executive Summary & Application Context
Target Compound: Methyl 4,6-dichloro-1H-indole-2-carboxylate CAS: 144989-28-6 Role: Critical intermediate in the synthesis of pharmaceutical agents, particularly glycine site antagonists (NMDA receptor modulators) and antiviral scaffolds.
The Purification Challenge: Synthetic routes for halogenated indole-2-carboxylates (e.g., Fischer Indole Synthesis or Reissert synthesis) frequently generate specific, hard-to-remove impurities:
-
Regioisomers: 5,7-dichloro isomers (depending on the hydrazine precursor).
-
Oligomeric Tars: Oxidative by-products common in indole chemistry.
-
Unreacted Starting Materials: Aryl hydrazines or pyruvate derivatives.
This protocol details a Flash Column Chromatography workflow designed to isolate the target ester with >98% purity, prioritizing the separation of lipophilic regioisomers and the removal of baseline impurities.
Physicochemical Profile & Solubility
Understanding the solute's behavior is the foundation of a reproducible separation.
| Parameter | Characteristic | Implication for Chromatography |
| Appearance | Off-white to pale yellow solid | Visual monitoring of bands is possible but UV is required for accuracy. |
| Polarity | Moderate (Lipophilic core + Polar ester/NH) | Elutes in low-to-medium polarity solvents. |
| Solubility (Hexane) | Low | Do not attempt liquid loading in pure hexane; precipitation will block the column. |
| Solubility (DCM) | High | Excellent solvent for liquid loading or dissolving for dry load preparation. |
| Solubility (EtOAc) | Moderate | Good component for the mobile phase (strong solvent). |
| Acid/Base | Weakly Acidic (NH proton) | Avoid highly basic mobile phases to prevent deprotonation/streaking. |
Pre-Purification Assessment: TLC Method Development
Goal: Establish a Retention Factor (Rf) of 0.35 – 0.45 for the target compound to ensure optimal separation resolution.
Standard Protocol:
-
Prepare Solvent System A: 10% Ethyl Acetate in Hexanes.
-
Prepare Solvent System B: 20% Ethyl Acetate in Hexanes.
-
Spotting: Dissolve a crude sample in minimal Dichloromethane (DCM). Spot on a silica gel 60 F254 plate.
-
Visualization: Observe under UV (254 nm). Indoles quench fluorescence strongly.
Decision Logic:
-
If Rf < 0.2 in System B: Increase polarity to 25-30% EtOAc.
-
If Rf > 0.6 in System A: Decrease polarity to 5% EtOAc or use Toluene/Hexane mixtures.
-
Target: The 4,6-dichloro substitution increases lipophilicity compared to unsubstituted indoles. Expect the compound to move faster than methyl indole-2-carboxylate. A gradient of 5% → 20% EtOAc/Hexanes is typically optimal.
Detailed Purification Protocol
Phase 1: Stationary Phase Preparation
Material: Silica Gel 60 (230–400 mesh). Ratio: 30:1 to 50:1 (Silica weight : Crude compound weight). Note: Higher ratios (50:1) are required if regioisomers are present.
-
Slurry Packing: Suspend silica in 100% Hexanes . Pour into the column to prevent air bubbles.[1]
-
Equilibration: Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 2% EtOAc in Hexanes) to neutralize silica acidity and establish a stable baseline.
Phase 2: Sample Loading (Critical Step)
Choose the method based on crude purity.
-
Method A: Liquid Loading (For crude >80% purity)
-
Dissolve crude in the minimum volume of DCM.
-
Carefully pipette onto the sand bed.
-
Crucial: Rinse sides with small aliquots of Hexane. If the compound precipitates, switch to Method B immediately.
-
-
Method B: Dry Loading (Recommended for >1g scale or "tarry" crudes)
-
Dissolve crude in DCM/MeOH (9:1).
-
Add silica gel (1:1 weight ratio to crude).
-
Evaporate solvent under vacuum (Rotovap) until a free-flowing powder remains.
-
Pour this powder onto the top of the equilibrated column and add a protective sand layer.
-
Why? This eliminates "tailing" caused by solvent effects and prevents column clogging.
-
Phase 3: Elution Gradient
Flow Rate: Adjust based on column diameter (e.g., 15-20 mL/min for a 40g column).
| Step | Mobile Phase Composition (Hexane : EtOAc) | Volume (CV) | Purpose |
| 1 | 100 : 0 | 2 CV | Flush non-polar impurities (mineral oil, grease). |
| 2 | 95 : 5 | 3 CV | Elute highly lipophilic by-products. |
| 3 | 90 : 10 | 5 - 8 CV | Target Elution Zone. Collect small fractions. |
| 4 | 80 : 20 | 3 CV | Flush remaining polar impurities/tars. |
Phase 4: Fraction Analysis & Pooling
-
Monitor: Check fractions via UV (254 nm) or TLC.
-
Criteria: Pool only fractions showing a single spot at the target Rf.
-
Mixed Fractions: Do not discard. Pool "mixed" fractions (containing target + impurity) separately for a second, smaller column or recrystallization.
Troubleshooting: The Self-Validating System
Scenario 1: Co-elution (Spots overlapping)
-
Cause: Gradient is too steep or loading was poor.
-
Fix: Switch solvent system to Dichloromethane : Hexane (1:1) . The selectivity of DCM often separates chlorinated isomers better than EtOAc.
Scenario 2: Streaking/Tailing
-
Cause: Interaction between the indole NH and acidic silanols.
-
Fix: Add 0.1% Triethylamine (TEA) to the mobile phase. Warning: Flush column with non-TEA solvent before finishing to avoid contaminating the product with amine salts.
Scenario 3: Product Crystallizes in Column
-
Cause: Solubility limit reached in Hexane-rich mobile phase.
-
Fix: Immediately increase EtOAc concentration to 30% to dissolve the plug, collect the "crash out" fraction, and re-purify.
Process Visualization (Workflow)
Caption: Decision logic for the purification of this compound, highlighting the critical choice between dry and liquid loading based on crude properties.
References
-
Organic Syntheses, Coll. Vol. 10, p. 584 (2004). Synthesis of Methyl Indole-4-carboxylate. (Provides foundational protocols for indole ester purification on silica).
-
Biotage Application Note. Purifying Ionic and Polar Compounds by Flash Chromatography. (Guidance on solvent modifiers and loading techniques for polar heterocycles).
-
Royal Society of Chemistry (RSC) Advances. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. (Specific Rf and solvent data for substituted indole-2-carboxylates).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1548943 (this compound).
Sources
Mastering the Crystallization of Substituted Indole Esters: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide offers a deep dive into the recrystallization of substituted indole esters, a critical purification technique in synthetic and medicinal chemistry. As a senior application scientist, this document moves beyond rote protocols to explain the underlying principles and strategic decisions that lead to successful crystallizations. Here, you will find not just the "how," but the "why," enabling you to adapt and troubleshoot these methods for your specific indole ester derivatives.
The Art and Science of Recrystallization: A Primer for Indole Esters
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1] The ideal solvent will dissolve the indole ester completely at an elevated temperature but only sparingly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
The unique electronic properties of the indole ring system, coupled with the influence of various substituents, dictate the solubility of indole esters and thus the choice of an appropriate recrystallization solvent. The position and nature of substituents (electron-donating or electron-withdrawing) can significantly alter the polarity, melting point, and crystal packing of the molecule, making a one-size-fits-all approach to recrystallization ineffective.[2]
Strategic Solvent Selection for Substituted Indole Esters
The selection of an appropriate solvent or solvent system is the most critical step in developing a successful recrystallization protocol. The general principle of "like dissolves like" is a good starting point. For indole esters, the polarity is influenced by the indole core, the ester group, and any additional substituents.
The Influence of Substituents on Solubility:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (e.g., -Br, -Cl) decrease the electron density of the indole ring. This can lead to increased polarity and potentially different solubility profiles compared to unsubstituted indole esters.[3] Indoles with EWGs may show better solubility in more polar solvents.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) and alkyl chains increase the electron density of the indole ring.[2] These substituents can decrease the overall polarity of the molecule, favoring solubility in less polar organic solvents.
Commonly Employed Solvent Systems:
A single solvent is often insufficient to achieve the desired solubility profile. In such cases, a two-solvent system is employed. This typically involves a "good" solvent in which the indole ester is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[4]
| Solvent System | Typical Applications for Indole Esters | Rationale |
| Ethanol/Water | Moderately polar indole esters. Often suitable for indole-3-acetic acid esters.[5] | Ethanol provides good solubility, while the addition of water as an anti-solvent reduces the solubility upon cooling, inducing crystallization. |
| Methanol/Water | Unsubstituted or simply substituted indoles.[6] | Similar to ethanol/water, this is a versatile system for compounds with moderate polarity. |
| Ethyl Acetate/Hexane | Less polar indole esters, including some halogenated derivatives.[7] | Ethyl acetate acts as the good solvent, while hexane, a non-polar solvent, serves as the anti-solvent. |
| Dichloromethane/Hexane | Non-polar to moderately polar indole esters. | Dichloromethane is a good solvent for a wide range of organic compounds, and hexane effectively induces crystallization. |
| Acetone/Water | Indole esters with intermediate polarity. | Acetone can dissolve a variety of organic compounds, and water is an effective anti-solvent. |
| Toluene/Hexane | Less polar, more rigid indole ester systems. | Toluene can offer good solubility at elevated temperatures, with hexane used to decrease solubility upon cooling. |
Workflow for Solvent System Selection:
Application Notes and Protocols
The following protocols are illustrative examples for different classes of substituted indole esters. Researchers should consider these as starting points and optimize conditions based on the specific properties of their compound.
Application Note 1: Recrystallization of an Indole Ester with an Electron-Withdrawing Group
Compound: Methyl 5-nitroindole-2-carboxylate Rationale: The presence of the nitro group at the 5-position significantly increases the polarity of the molecule. A polar protic solvent like methanol is a good starting point.
Protocol:
-
Dissolution: In a fume hood, place the crude methyl 5-nitroindole-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For optimal yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Application Note 2: Purification of a Halogenated Indole Ester
Compound: Ethyl 6-bromoindole-3-acetate Rationale: The bromo substituent at the 6-position and the ethyl acetate group contribute to a moderate to low polarity. A two-solvent system of ethyl acetate and a non-polar anti-solvent like hexane is a suitable choice.[7]
Protocol:
-
Dissolution: Dissolve the crude ethyl 6-bromoindole-3-acetate in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble materials are present, perform a hot filtration.
-
Inducing Crystallization: While the solution is still warm, slowly add hexane dropwise with swirling until a faint cloudiness persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the crystals under vacuum.
Application Note 3: Recrystallization of an Indole Ester with an Electron-Donating Group
Compound: Methyl 4-methoxyindole-2-carboxylate Rationale: The methoxy group at the 4-position is electron-donating, which may decrease the overall polarity of the molecule.[8] A solvent system like ethanol/water can be effective, where the compound has good solubility in hot ethanol.
Protocol:
-
Dissolution: Dissolve the crude methyl 4-methoxyindole-2-carboxylate in a minimum volume of hot ethanol.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: To the hot, clear solution, add warm water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the initial precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture and dry them under vacuum.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try a different solvent or solvent system where the compound is less soluble.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - The melting point of the solute is lower than the boiling point of the solvent.- The solution is supersaturated to a high degree, and the compound comes out of solution too quickly. | - Re-heat the solution and add more of the "good" solvent to decrease saturation.- Try a lower-boiling point solvent.- Ensure slow cooling to allow for gradual crystal growth. |
| Low Recovery | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the solution for a longer period in an ice bath.- Minimize the amount of solvent used for washing the crystals.- Ensure the filtration apparatus is pre-warmed before hot filtration. |
| Colored Crystals | - Colored impurities are co-precipitating with the product. | - Use activated charcoal to adsorb colored impurities before crystallization.- Perform a second recrystallization. |
Recrystallization Troubleshooting Flowchart:
Safety Precautions
Always work in a well-ventilated fume hood when handling organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents being used.[9] Avoid open flames and potential ignition sources.[10]
References
-
Crystallization purification of indole - ResearchGate. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available from: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. Available from: [Link]
- US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents.
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC - NIH. Available from: [Link]
-
Indole-3-acetic Acid - Organic Syntheses Procedure. Available from: [Link]
-
Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account - Beilstein Journals. Available from: [Link]
-
Synthesis of Indole-2-carboxylic Esters - Combinatorial Chemistry Review. Available from: [Link]
-
Indole-3-acetic acid - Wikipedia. Available from: [Link]
-
C-6 Regioselective Bromination of Methyl Indolyl-3-acetate - ResearchGate. Available from: [Link]
-
Indole synthesis - Organic Chemistry Portal. Available from: [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google Patents.
-
Safety Data Sheet: Organic Solvents Standard - Carl ROTH. Available from: [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
- US2701250A - Process of producing indole-3-acetic acids - Google Patents.
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. Available from: [Link]
-
Chain to Grid Supramolecular Assembly: Organometallic Ag(I) and Ag(I)–Au(I)–NHC Supramolecules with Tunable Optoelectronic P - American Chemical Society. Available from: [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available from: [Link]
-
UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Available from: [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - RSC Publishing. Available from: [Link]
-
Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions - ResearchGate. Available from: [Link]
-
Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species) - PubMed. Available from: [Link]
-
Methods for the synthesis of indole-3-carboxylic acid esters (microreview) - ResearchGate. Available from: [Link]
- CN103387530A - 5-bromoindole preparation method - Google Patents.
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Available from: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available from: [Link]
-
3-Substituted indole: A review - International Journal of Chemical Studies. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
- Crystallization Solvents.pdf.
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. Available from: [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
-
ChemInform Abstract: Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. - ResearchGate. Available from: [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH. Available from: [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available from: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account [beilstein-journals.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated indoles are a diverse class of heterocyclic aromatic compounds integral to pharmaceutical research and development, serving as key intermediates and structural motifs in a wide array of bioactive molecules.[1] The introduction of chlorine atoms to the indole scaffold can significantly modify a molecule's biological activity, metabolic stability, and pharmacokinetic profile. However, this structural modification also necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling and storage procedures for chlorinated indoles, grounded in an understanding of their chemical properties, potential hazards, and the principles of laboratory safety. By integrating field-proven insights with authoritative references, this document aims to empower researchers to work confidently and safely with this important class of compounds.
Understanding the Hazard Landscape of Chlorinated Indoles
The inherent risks associated with chlorinated indoles stem from the combined properties of the indole nucleus and the presence of one or more chlorine atoms. A comprehensive risk assessment is the cornerstone of safe laboratory practice.
General Toxicity Profile
Indole itself is classified as a moderately hazardous substance, exhibiting irritant properties to the skin, eyes, and respiratory tract.[2] The addition of chlorine atoms can modulate this toxicity. While specific toxicological data for every chlorinated indole derivative is not available, the following principles should guide your risk assessment:
-
Increased Lipophilicity: Chlorination generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes and potentially increase its systemic toxicity.
-
Position and Number of Chlorine Atoms: The location and number of chlorine substituents on the indole ring can significantly influence the compound's toxicological profile. For instance, studies on other chlorinated aromatic compounds have shown that the pattern of chlorination can dramatically alter toxicity.
-
Potential for Mutagenicity: Research has indicated that some nitrosated chloroindoles can be mutagenic, highlighting the need for caution when handling these compounds, particularly in reactions involving nitrosating agents.
-
Formation of More Toxic Byproducts: The chlorination of certain indole-containing pharmaceuticals has been shown to produce disinfection byproducts with significantly higher cytotoxicity than the parent compounds.[3] This underscores the importance of carefully considering reaction conditions and potential side reactions.
Reactivity and Incompatibility
The indole ring is susceptible to reaction with various reagents, and the presence of chlorine atoms can influence this reactivity. It is crucial to be aware of potential incompatibilities to prevent hazardous reactions.
Incompatible Materials:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers such as nitrates, peroxides, and perchlorates, as this can lead to vigorous or explosive reactions.
-
Strong Acids: Indoles can be polymerized by strong acids.[4] While the electron-withdrawing nature of chlorine may reduce this tendency, caution should still be exercised.
-
Strong Bases: Some chlorinated compounds can react violently with strong bases.[5]
-
Heat and Light: Indole and its derivatives can be sensitive to air and light, potentially leading to degradation.[6]
Thermal Decomposition
When subjected to high temperatures, such as in a fire, chlorinated organic compounds can decompose to produce highly toxic and corrosive byproducts.[7]
Potential Hazardous Decomposition Products:
-
Hydrogen Chloride (HCl)
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2)
-
Phosgene (in the presence of air)[7]
-
Nitrogen Oxides (NOx)
The specific decomposition products will depend on the structure of the chlorinated indole and the conditions of decomposition.
Hierarchy of Controls: A Proactive Approach to Safety
The most effective way to manage the risks associated with chlorinated indoles is to implement a multi-layered safety strategy known as the "hierarchy of controls."
-
Elimination/Substitution: The most effective control is to eliminate the use of a hazardous chlorinated indole altogether or substitute it with a less hazardous alternative. This should always be the first consideration during experimental design.
-
Engineering Controls: If elimination or substitution is not possible, engineering controls are the next most effective measure.
-
Chemical Fume Hood: All work with chlorinated indoles, especially when volatile or in powder form, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving chlorinated indoles.
-
Training: Ensure all personnel are thoroughly trained on the hazards of chlorinated indoles and the specific procedures for their safe handling.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate PPE is essential for preventing contact with chlorinated indoles.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI-approved chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard. | Protects eyes from splashes of liquids and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double gloving may be appropriate for extended operations or when handling highly concentrated solutions. Consult glove manufacturer compatibility charts. | Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals, but breakthrough times can vary. |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. | Prevents inhalation of dust or vapors. Respirator use requires a formal respiratory protection program, including fit testing and training. |
Step-by-Step Protocols for Safe Handling
Adherence to meticulous handling procedures is critical to minimizing exposure risk.
Protocol for Weighing and Transferring Solid Chlorinated Indoles
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is on and operating correctly.
-
Designate a specific area within the fume hood for handling the chlorinated indole.
-
Gather all necessary equipment (spatulas, weigh boats, containers) and place them in the fume hood.
-
-
Weighing:
-
Carefully open the container of the chlorinated indole inside the fume hood.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance.
-
Avoid generating dust. If the material is a fine powder, consider using a spatula with a dampened tip (with a compatible, non-reactive solvent) to minimize airborne particles.
-
-
Transfer:
-
Carefully transfer the weighed solid to the reaction vessel or desired container.
-
If transferring to a round-bottom flask, use a powder funnel to avoid spillage on the flask neck.
-
-
Cleanup:
-
Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a cloth dampened with an appropriate solvent (e.g., ethanol or acetone).
-
Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated hazardous waste container.
-
Securely close the primary container of the chlorinated indole.
-
Protocol for Preparing Solutions of Chlorinated Indoles
-
Preparation:
-
Follow the preparation steps outlined in Protocol 4.1.
-
Ensure the solvent to be used is compatible with the chlorinated indole and the intended reaction.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed chlorinated indole.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer and a condenser to prevent the release of vapors.
-
-
Transfer:
-
If the solution needs to be transferred, use a funnel or a pipette to minimize the risk of spills.
-
-
Cleanup:
-
Follow the cleanup procedures outlined in Protocol 4.1.
-
Storage and Waste Management: Ensuring Long-Term Safety
Proper storage and disposal are critical components of the chemical lifecycle and are essential for a safe laboratory environment.
Storage Requirements
-
Containers: Store chlorinated indoles in tightly sealed, clearly labeled containers. The label should include the chemical name, hazard pictograms, and date of receipt.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8]
-
Segregation: Store chlorinated indoles separately from incompatible materials, especially strong oxidizing agents, strong acids, and strong bases.[8] A dedicated, labeled cabinet is recommended.
-
Inventory Management: Maintain an accurate inventory of all chlorinated indoles, including the quantity and storage location.
Waste Disposal
All waste containing chlorinated indoles must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, wipes, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Do not mix chlorinated solid waste with other waste streams.
-
-
Liquid Waste:
-
Collect all liquid waste containing chlorinated indoles in a designated, sealed, and clearly labeled hazardous waste container.
-
Halogenated waste should be segregated from non-halogenated waste.
-
-
Disposal Procedures:
-
Follow all institutional, local, and national regulations for the disposal of hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
-
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and appropriate response is crucial.
In Case of Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In Case of a Spill
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and your institution's EHS department.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill cleanup should attempt to decontaminate the area.
-
Conclusion
Chlorinated indoles are valuable tools in the arsenal of the medicinal chemist and drug discovery scientist. By understanding their potential hazards and diligently applying the principles of laboratory safety outlined in this guide, researchers can harness the synthetic utility of these compounds while ensuring a safe and healthy working environment. A proactive and informed approach to safety is not only a professional responsibility but also a cornerstone of scientific excellence.
References
-
[Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia. ([Link])
-
Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology. ([Link])
-
Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Chemosphere. ([Link])
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. ([Link])
-
chlorinated solvents - product stewardship manual. Olin Chlor Alkali. ([Link])
-
Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali. ([Link])
-
Incompatible Chemicals. Utah State University Environmental Health and Safety. ([Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. ([Link])
-
Preparation and Properties of INDOLE. ([Link])
-
Human Hallucinogen Research: Guidelines for Safety. Journal of Psychopharmacology. ([Link])
-
4-Chloroindole-3-acetic acid. Canada.ca. ([Link])
-
Acute oral toxicity of mono- and di-alkyl ring-substituted derivatives of aniline. Toxicology and Applied Pharmacology. ([Link])
-
Reactions of Acid Chlorides. Chemistry LibreTexts. ([Link])
-
Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. ([Link])
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. ([Link])
-
Toxicology and Analysis of Psychoactive Tryptamines. ResearchGate. ([Link])
-
Chronic toxicity. Taylor & Francis. ([Link])
-
Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. PMC. ([Link])
-
subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats. Annals of Occupational Hygiene. ([Link])
-
The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in Human Neuroscience. ([Link])
-
Product composition (%) for the thermal decomposition of 5.1 over time. ResearchGate. ([Link])
-
Interaction of psychedelic tryptamine derivatives with a lipid bilayer. Chemistry and Physics of Lipids. ([Link])
-
The hallucinogenic world of tryptamines: an updated review. Blossom Analysis. ([Link])
-
Clothianidin Toxicological Summary. Minnesota Department of Health. ([Link])
-
Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. ([Link])
-
4-Chloroindole-3-acetic acid. Wikipedia. ([Link])
-
Thermal decomposition of carnallite (KCl · MgCl 2 · 6H 2 O)-comparison of experimental results and phase equilibria. ResearchGate. ([Link])
-
Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. ResearchGate. ([Link])
-
Tryptamine hallucinogens and neural activation of distinct brain regions. Examine. ([Link])
-
Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. ([Link])
-
Determination of Thermal Decomposition Products Generated from E-Cigarettes. Journal of Health Science. ([Link])
-
Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2. MDPI. ([Link])
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. ([Link])
-
Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters. ([Link])
-
Acute and sub-chronic toxicity studies of honokiol microemulsion. PubMed. ([Link])
-
Dichlorvos toxicity: A public health perspective. PMC. ([Link])
-
Selected Monoisocyanates Acute Exposure Guideline Levels. NCBI Bookshelf. ([Link])
-
Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. ([Link])
-
Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. PubMed. ([Link])
-
Thermal Decomposition Of Carbonyl Sulfide At Temperatures Encountered In The Front End Of Modified Claus Plants. ResearchGate. ([Link])
-
Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals. Physical Chemistry Chemical Physics. ([Link])
-
Neurotoxic effects of partially oxidized serotonin: tryptamine-4,5-dione. PubMed. ([Link])
Sources
- 1. Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important indole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yield and product purity.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Fischer indole synthesis, which is the most common route for this class of compounds.
Question 1: Why is my reaction yield for this compound consistently low?
Answer:
Low yields in the Fischer indole synthesis of this particular molecule can often be attributed to a few key factors, primarily related to the electronic nature of the starting materials and the reaction conditions.
-
Reduced Nucleophilicity of the Hydrazine: The starting material, (3,5-dichlorophenyl)hydrazine, has two electron-withdrawing chloro groups on the aromatic ring. This reduces the electron density of the hydrazine nitrogens, making them less nucleophilic. This can lead to an unfavorable equilibrium in the initial hydrazone formation with methyl pyruvate and a slower rate for the subsequent cyclization steps.
-
Harsh Reaction Conditions: To overcome the reduced reactivity, harsher conditions (e.g., high temperatures, strong acids) may be employed. However, this can lead to the degradation of the starting materials, the intermediate hydrazone, or the final indole product, ultimately lowering the isolated yield.[1]
-
Incomplete Cyclization: The key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis can be sluggish with electron-deficient systems.[3] If the reaction is not allowed to proceed to completion, you will isolate unreacted hydrazone or other intermediates.
-
Side Reactions: At elevated temperatures, various side reactions can occur, including dimerization or polymerization of intermediates, which will consume starting material and complicate purification.
Troubleshooting Steps:
-
Optimize the Catalyst: While strong Brønsted acids like sulfuric acid or hydrochloric acid are common, they may cause degradation.[4] Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can effectively catalyze the reaction at lower temperatures.[5] Polyphosphoric acid (PPA) is another effective catalyst that can promote cyclization.[5]
-
Solvent Selection: The choice of solvent is critical. High-boiling point solvents like Dowtherm A or diphenyl ether can be effective for thermal cyclization. In some cases, a solvent that also acts as a catalyst, such as acetic acid, can be beneficial.[6]
-
Monitor the Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of the starting hydrazone and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary degradation from prolonged heating.
-
Two-Step Procedure: Consider a two-step approach where you first synthesize and isolate the methyl 2-((3,5-dichlorophenyl)hydrazono)propanoate intermediate.[7] Purifying this intermediate before the cyclization step can lead to a cleaner reaction and a higher overall yield of the final product.
Question 2: I am observing multiple spots on my TLC plate, and purification of the final product is difficult. What are the likely impurities?
Answer:
The formation of multiple byproducts is a common issue. The likely impurities in your reaction mixture include:
-
Unreacted Starting Materials: Incomplete conversion will leave you with residual (3,5-dichlorophenyl)hydrazine and/or methyl pyruvate.
-
Hydrazone Intermediate: If the cyclization is not complete, you will have the methyl 2-((3,5-dichlorophenyl)hydrazono)propanoate intermediate.
-
Regioisomers: While the use of methyl pyruvate should lead to a single regioisomer, incomplete reaction or side reactions could potentially lead to other minor indole species.
-
Degradation Products: As mentioned, harsh acidic conditions and high temperatures can lead to the formation of various degradation products, which often appear as a baseline streak or multiple closely-spaced spots on a TLC plate.
-
Dimers: Under certain conditions, intermediates can dimerize, leading to higher molecular weight impurities.[1]
Troubleshooting and Purification Strategy:
-
Optimize Reaction Conditions: A cleaner reaction is easier to purify. Revisit the catalyst, solvent, and temperature to minimize byproduct formation.
-
Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential. Quenching the reaction mixture in water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), will help remove the acid catalyst and any water-soluble impurities. Washing the organic layer with a mild base like sodium bicarbonate solution can further remove acidic residues.[8]
-
Column Chromatography: Purification by silica gel column chromatography is typically required to isolate the pure this compound.[8] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will help separate the product from less polar impurities and more polar baseline materials.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be an effective final purification step to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer indole synthesis of this compound?
A1: The reaction proceeds through a well-established mechanism:
-
Hydrazone Formation: (3,5-dichlorophenyl)hydrazine reacts with methyl pyruvate in a condensation reaction to form methyl 2-((3,5-dichlorophenyl)hydrazono)propanoate.[5]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[2]
-
Aromatization and Cyclization: The intermediate then loses a molecule of ammonia and aromatizes to form the stable indole ring.[3]
Q2: Can I use a one-pot procedure for this synthesis?
A2: Yes, a one-pot procedure is often employed for the Fischer indole synthesis.[1] This involves reacting the (3,5-dichlorophenyl)hydrazine and methyl pyruvate in a suitable solvent with an acid catalyst and heating the mixture to effect both hydrazone formation and subsequent cyclization. While convenient, this approach can sometimes lead to lower yields and more impurities compared to a two-step process where the hydrazone is isolated and purified before cyclization.
Q3: How do the dichloro-substituents affect the reaction?
A3: The two chloro atoms are electron-withdrawing groups. Their presence on the phenylhydrazine ring decreases the nucleophilicity of the hydrazine, which can slow down the initial hydrazone formation. More significantly, they can disfavor the key[2][2]-sigmatropic rearrangement step, often necessitating more forcing reaction conditions (higher temperatures or stronger acids) to achieve a reasonable reaction rate. This, in turn, can increase the likelihood of side reactions and degradation.
Q4: Are there alternative synthetic routes to consider?
Data and Protocols
Recommended Reaction Parameters (Starting Points)
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Starting Materials | (3,5-dichlorophenyl)hydrazine, Methyl pyruvate | High purity starting materials are crucial for a clean reaction. |
| Catalyst | ZnCl₂, BF₃·OEt₂, Polyphosphoric Acid (PPA), or Eaton's Reagent (P₂O₅ in MeSO₃H) | Lewis acids are often milder than strong Brønsted acids. PPA and Eaton's reagent are effective for difficult cyclizations. |
| Solvent | Acetic Acid, Toluene, Xylene, Dowtherm A | Acetic acid can act as both solvent and catalyst. High-boiling aromatic solvents are suitable for thermal cyclizations. |
| Temperature | 80-180 °C | The optimal temperature will depend on the chosen catalyst and solvent. Start with milder conditions and increase if the reaction is too slow. |
| Reaction Time | 2-24 hours | Monitor by TLC or HPLC to determine the point of maximum product formation and avoid prolonged heating. |
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a representative procedure based on established methods for the Fischer indole synthesis.[4][6] Optimization may be required for specific laboratory conditions.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve (3,5-dichlorophenyl)hydrazine (1 equivalent) in a minimal amount of a suitable solvent such as ethanol or acetic acid.
-
Add methyl pyruvate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the hydrazine.
-
The resulting hydrazone, methyl 2-((3,5-dichlorophenyl)hydrazono)propanoate, can either be isolated by filtration or evaporation of the solvent, or used directly in the next step.
Step 2: Cyclization
-
To the crude or purified hydrazone, add the chosen acid catalyst (e.g., 2-4 equivalents of ZnCl₂ or a sufficient amount of PPA to ensure stirring).
-
Add a high-boiling solvent if necessary (e.g., toluene, xylene).
-
Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring the mixture into a beaker of ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Organic Syntheses Procedure. 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
-
RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. 2021. Available at: [Link]
-
PMC. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. 2021. Available at: [Link]
-
PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. 2010. Available at: [Link]
-
MDPI. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Available at: [Link]
- Google Patents. Process for the preparation of carboxylic acid methyl esters.
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]
-
ResearchGate. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Available at: [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. 2021. Available at: [Link]
- Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
PubMed. (E)-Methyl 2-[(4-nitro-phen-yl)-hydrazono]-propanoate. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
SciSpace. The Fischer Indole Synthesis. Available at: [Link]
Sources
- 1. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. scispace.com [scispace.com]
- 7. (E)-Methyl 2-[(4-nitro-phen-yl)-hydrazono]-propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
identifying side products in dichlorinated indole synthesis
Welcome to the technical support center for dichlorinated indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole chlorination. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench. This resource provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying chemistry and provides actionable solutions.
Question 1: My reaction produced a complex mixture of mono-, di-, and tri-chlorinated indoles. How can I improve selectivity for the dichlorinated product?
Answer:
This is the most common challenge in indole chlorination and stems from the high nucleophilicity of the indole ring. Once the first chlorine atom is added, the ring can still be reactive enough for further substitutions, leading to over-chlorination. The key to selectivity is precise control over reaction parameters.
Underlying Causality:
The indole nucleus is an electron-rich aromatic system. Electrophilic chlorination typically occurs preferentially at the C3 position due to its higher electron density. After C3 is substituted, the second chlorination is directed to other positions on the ring (e.g., C2, C4, C5, C6), depending on the electronic effects of existing substituents and the reaction conditions. Over-chlorination to a trichlorinated species occurs when the dichlorinated product is still sufficiently reactive to compete with the starting material for the chlorinating agent.
Solutions & Protocols:
-
Reagent Stoichiometry: Carefully control the molar equivalents of your chlorinating agent. Start with slightly less than 2.0 equivalents (e.g., 1.95 eq.) to avoid excess reagent that drives over-chlorination. Add the reagent portion-wise or via syringe pump over an extended period to maintain a low concentration at all times.
-
Lower Reaction Temperature: Most chlorination reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) reduces the overall reaction rate, making the difference in reactivity between the mono- and di-chlorinated species more pronounced and thus easier to control.
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is critical.
-
N-Chlorosuccinimide (NCS): Generally the preferred reagent for controlled chlorination. It is a solid, easy to handle, and its reactivity is moderate.[1][2]
-
Sulfuryl Chloride (SO₂Cl₂): A highly reactive liquid that can be difficult to control and often leads to over-chlorination and other side products.[3][4] It reacts violently with water and decomposes to sulfur dioxide and chlorine gas.[3]
-
Workflow for Optimizing Selectivity:
Caption: Workflow for improving dichlorination selectivity.
Question 2: I've isolated a product with the correct mass for a dichlorinated indole, but the NMR is inconsistent. Am I dealing with multiple isomers?
Answer:
Yes, this is highly probable. The formation of regioisomers is a significant challenge because the second chlorine can add to several available positions on the indole ring. Mass spectrometry will confirm the elemental composition, but only techniques like NMR or X-ray crystallography can definitively establish the substitution pattern.
Underlying Causality:
The directing effects of the first chlorine atom and any other substituents on the indole ring, as well as the reaction conditions, determine the position of the second chlorination. For example, after initial chlorination at C3, the second chlorine might add to the C2 position or to a position on the benzene portion of the molecule (C4, C5, C6, or C7). Controlling this regioselectivity is a key synthetic challenge.[5][6] In some cases, specialized directing groups on the indole nitrogen are used to force chlorination at a specific site, like C2.[7][8]
Solutions & Protocols:
-
Advanced NMR Analysis: Use 2D NMR techniques like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals. The coupling patterns in the aromatic region of the ¹H NMR are particularly informative for determining the substitution on the benzene ring.
-
Chromatographic Separation: Regioisomers often have very similar polarities, making separation difficult.
-
Technique: Meticulous column chromatography with a shallow solvent gradient is required. Sometimes, switching the stationary phase (e.g., from silica to alumina) or the solvent system (e.g., hexanes/ethyl acetate to toluene/acetone) can improve separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for separating and quantifying isomeric mixtures.
-
Protocol: Analytical Characterization of Isomers
-
Initial Analysis: Dissolve a crude sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental formula. Analyze the isotopic pattern to confirm the presence of two chlorine atoms (the M, M+2, and M+4 peaks will have a characteristic ratio).
-
Chromatographic Screening: Use thin-layer chromatography (TLC) with several different solvent systems to find conditions that show separation of the product spots.
-
Purification: Based on the TLC screen, perform column chromatography or preparative HPLC to isolate each isomer.
-
Definitive Structure Elucidation: Acquire a full suite of 1D and 2D NMR spectra for each pure isomer to determine its structure.
Question 3: My reaction turned dark brown/black and the yield is very low. What kind of degradation is happening?
Answer:
Dark coloration and low yields are often indicative of oxidative degradation of the indole ring. Chlorinating agents, particularly stronger ones, can act as oxidants, leading to the formation of highly colored, often polymeric, byproducts.
Underlying Causality:
The electron-rich indole ring is susceptible to oxidation. The double bond at the C2-C3 position can be cleaved under harsh oxidative conditions, leading to products like isatin (which is reddish-orange) or further degraded, tar-like materials.[9] This process can be catalyzed by acid byproducts (like HCl from the reaction of SO₂Cl₂ with trace water) or by the chlorinating agent itself.[3]
Solutions:
-
Use a Milder Reagent: Switch from SO₂Cl₂ to NCS, which is less oxidizing.[10]
-
Scavenge Acid: If using a reagent that produces acid (like SO₂Cl₂), consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture to neutralize the acid as it forms.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of HCl from the reaction of SO₂Cl₂ with atmospheric moisture.
-
Temperature Control: As with over-chlorination, excessive heat can accelerate degradation pathways. Maintain a low and constant temperature.
Mechanism of Oxidative Degradation:
Caption: Simplified pathway of indole oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in mechanism between NCS and SO₂Cl₂ for indole chlorination?
-
N-Chlorosuccinimide (NCS): NCS typically acts as a source of electrophilic chlorine (Cl⁺). The N-Cl bond is polarized, making the chlorine atom susceptible to attack by the electron-rich indole ring.[10] In some cases, particularly with radical initiators or light, it can proceed via a radical mechanism.
-
Sulfuryl Chloride (SO₂Cl₂): The mechanism can be more complex. It can act as an electrophilic chlorinating agent, often catalyzed by a Lewis acid.[4] It can also decompose to generate chlorine radicals (Cl•), leading to radical-chain reactions. This dual reactivity makes it less selective.[3]
Q2: How can I confirm that chlorination occurred on the nitrogen (N-chlorination)?
N-chloroindoles are often unstable intermediates that can rearrange to C-chloroindoles.[11][12] Direct detection can be challenging.
-
NMR Spectroscopy: In an ¹H NMR, the disappearance of the N-H signal (a broad singlet, typically > 8 ppm) is indicative. However, this is not definitive as it could also indicate deprotonation.
-
Quench Studies: Quenching the reaction at a very early stage and at low temperature, followed by analysis with a method that doesn't promote rearrangement (like direct infusion ESI-MS), might allow for the detection of the N-chloroindole intermediate.
Q3: Are there any specific safety precautions for using sulfuryl chloride?
Yes, absolutely. Sulfuryl chloride is highly corrosive and toxic.
-
Handling: Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, and a face shield).
-
Reactivity: It reacts violently with water and other protic substances to release corrosive HCl and SO₂ gases.[3] Ensure all glassware is scrupulously dry.
-
Quenching: Quench reactions slowly and carefully by adding the reaction mixture to a cooled, stirred solution of a weak base like sodium bicarbonate or by pouring it over ice with vigorous stirring.
Data Summary Table
Table 1: Common Side Products in Indole Dichlorination
| Side Product Type | Common Example(s) | Mass Spec Signature (vs. Dichloro Product) | Key Identification Method | Mitigation Strategy |
| Under-chlorination | Monochloroindole | -34.5 Da | MS, NMR | Increase reagent stoichiometry, reaction time, or temperature. |
| Over-chlorination | Trichlorinated Indole | +34.5 Da | MS (Isotopic Pattern), NMR | Decrease reagent stoichiometry, use slow addition, lower temperature. |
| Isomerization | 2,3-dichloro vs 3,6-dichloro | Identical Mass | 2D NMR, HPLC | Use directing groups, screen solvents and catalysts. |
| Oxidation | Oxindole, Isatin | +16 Da, +32 Da | MS, IR (C=O stretch), NMR | Use milder reagents (NCS), ensure anhydrous conditions, lower temp. |
| Degradation | Polymeric Tars | Broad mixture of masses | Visual (dark color), poor NMR | Use milder conditions, add non-nucleophilic base. |
References
- Synthesis and Chemistry of Indole. (n.d.).
-
Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fischer indole synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Stanovnik, B., & Svete, J. (2004). Synthesis of indole derivatives from 2-substituted 3-(dimethylamino)propenoates. Mini-Reviews in Organic Chemistry, 1(2), 175-186.
- 3-Chloro-2-piperazinylmethyl-N-aryl sulfonamide indole deriv
- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396.
- Synthesis of 3-Substituted Indoles. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Li, Y., et al. (2020). Identifying Initial Transformation Products during Chlorination of the Indole Moiety and Unveiling Their Formation Mechanisms. Environmental Science: Processes & Impacts, 22(5), 1168-1178.
- Ozone in denim washing: Behind the chemistry of yellowing. (2026, January 29). Textile Today.
- De Rosa, M., & Cabrera, J. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. The Journal of Organic Chemistry, 43(13), 2639–2643.
- Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms. (2020). Environmental Science: Processes & Impacts. Royal Society of Chemistry.
- De Rosa, M., et al. (2013). Chlorotropy of 1-Chlorobenzimidazole. The Journal of Organic Chemistry, 78(14), 7264-7267.
- Proposed mechanism for the chlorination of indoles. (2020).
- Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines. (n.d.).
- Process of preparing purified aqueous indole solution. (1991).
-
N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Analytical Methods for Chlorine. (n.d.).
-
Sulfuryl chloride. (2023). In Wikipedia. Retrieved from [Link]
- Zhao, J., et al. (2015). Cu-mediated direct regioselective C-2 chlorination of indoles. Organic & Biomolecular Chemistry, 13(35), 9207-9210.
- Anyakudo, F., Adams, E., & Van Schepdael, A. (2017). Analysis of chlorinated compounds... in fuel oil by headspace GC-MS.
- Purification of Indole Contained in Wash Oil. (2022).
- N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2025).
- Chlorination with sulfuryl chloride. (1975).
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022).
- Thiol Chlorination with N-Chlorosuccinimide. (2023).
- Wang, C., et al. (2019). Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Organic & Biomolecular Chemistry, 17(15), 3769-3773.
- Analytical methods of chlorine and the substances produced by the chlorine treatments. (2016).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- Purification of Indole Contained in Wash Oil... (Part 2). (2022). MDPI.
- Electrophilic chlorination by sulfuryl chloride. (2025).
- Regiocontrol in the oxidative Heck reaction of indole... (n.d.). Chemical Science. Royal Society of Chemistry.
- N-Chlorosuccinimide: A Comprehensive Technical Guide... (n.d.). BenchChem.
- Techniques and Methods of Identification. (n.d.).
- Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)... (n.d.).
- Regiocontrol in the Oxidative Heck Reaction of Indole... (n.d.). Jiao Research Group.
- A Continuous Flow Sulfuryl Chloride-Based Reaction... (n.d.).
- Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles... (2024).
- Indoles Derived From Glucobrassicin... (n.d.). Frontiers.
- N-Chlorosuccinimide (NCS). (n.d.). Common Organic Chemistry.
- New 3H-Indole Synthesis by Fischer's Method. (n.d.). MDPI.
Sources
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. jiaolei.group [jiaolei.group]
- 7. Cu-mediated direct regioselective C-2 chlorination of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ozone in denim washing: Behind the chemistry of yellowing [textiletoday.com.bd]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis for Halogenated Precursors
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Fischer indole synthesis, particularly when working with halogenated precursors. Halogenated indoles are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be fraught with challenges not typically seen with electron-neutral or electron-rich substrates.
This resource provides in-depth, experience-driven answers to common problems, explaining the underlying chemical principles to empower you to solve them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Core & Mechanistic Issues
Q1: Why is my Fischer indole synthesis with a halogenated phenylhydrazine failing or giving very low yields?
A1: This is the most common issue when working with halogenated precursors. The primary reason is the electronic effect of the halogen substituent on the phenylhydrazine ring.
-
Causality—The Electronic Tug-of-War: Halogens are strongly electron-withdrawing through the sigma bonds (inductive effect), which deactivates the aromatic ring. This deactivation slows down the key[1][1]-sigmatropic rearrangement step, which is the heart of the Fischer synthesis. This step requires the aromatic ring to act as a nucleophile. A deactivated, "electron-poor" ring is a poor nucleophile, leading to a higher activation energy for this critical C-C bond formation.[2][3]
-
Troubleshooting Steps:
-
Increase Thermal Energy: The most direct way to overcome a high activation barrier is to increase the reaction temperature. However, this must be done cautiously, as excessively high temperatures can lead to decomposition and tar formation.[2] Monitor the reaction closely using Thin-Layer Chromatography (TLC).
-
Stronger Acid Catalysis: Electron-withdrawing groups necessitate more forceful catalytic conditions. A stronger Brønsted acid (like polyphosphoric acid - PPA) or a potent Lewis acid (like ZnCl₂ or BF₃·OEt₂) can more effectively protonate the hydrazone, facilitating the rearrangement.[2][4][5]
-
Consider Microwave Synthesis: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid, uniform heating that can overcome the activation barrier more efficiently than conventional heating.[2]
-
Q2: How does the specific halogen (F, Cl, Br, I) and its position on the ring affect the reaction?
A2: The type and position of the halogen have a significant impact due to the balance between inductive and resonance effects, as well as sterics.
-
Inductive Effect vs. Resonance: All halogens are inductively electron-withdrawing. However, they are also capable of donating electron density through resonance (lone pair donation). This donating ability decreases down the group: F > Cl > Br > I.
-
Fluoro-substituted: Fluorine's strong inductive effect often makes these substrates the most challenging.
-
Chloro- and Bromo-substituted: These offer a more manageable balance and are commonly used.
-
Iodo-substituted: Iodine is the least electronegative, but its large size can introduce steric hindrance.
-
-
Positional Effects:
-
para-Substituents: A halogen at the para position (e.g., 4-chlorophenylhydrazine) strongly deactivates the ring and can significantly slow the reaction. The resulting indole will be substituted at the 6-position.[3]
-
meta-Substituents: This is a complex case. Cyclization can occur at either the C2 or C6 position of the hydrazine, potentially leading to a mixture of 5-halo and 7-halo indole regioisomers. Selectivity is poor when the substituent is electron-withdrawing.[3]
-
ortho-Substituents: A halogen at the ortho position presents steric hindrance near the reaction center, which can impede the[1][1]-sigmatropic rearrangement. This often requires more forcing conditions. The resulting indole will be substituted at the 4-position.[3]
-
Catalyst & Reaction Condition Optimization
Q3: My reaction is sluggish and starting material remains even after prolonged heating. How do I choose the right acid catalyst?
A3: Catalyst choice is critical and often substrate-dependent.[4][6] There is no single "best" catalyst; empirical optimization is key.
-
The Role of the Acid: The acid catalyst has two main jobs: it facilitates the formation of the reactive ene-hydrazine intermediate and protonates it to trigger the[1][1]-sigmatropic rearrangement.[3][7]
-
Catalyst Selection Strategy:
-
Start with a Workhorse: Zinc chloride (ZnCl₂) is one of the most common and effective Lewis acid catalysts for this reaction.[5] It is a good starting point for optimization.
-
Brønsted Acids: For many substrates, Brønsted acids work well. Acetic acid can serve as both a catalyst and solvent.[8] For more deactivated systems, stronger acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are used.[4] Polyphosphoric acid (PPA) is particularly effective as it serves as a strong acid catalyst and a dehydrating agent, but can lead to charring if overheated.[2]
-
Screening: It is highly recommended to screen a panel of catalysts to find the optimal one for your specific halogenated precursor.
-
Catalyst Comparison Table
| Catalyst Type | Examples | Strengths | Weaknesses | Typical Loading |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Highly effective for deactivated systems.[4] | Can be harsh, leading to side reactions; moisture sensitive. | 0.5 - 2.0 equivalents |
| Brønsted Acids | p-TsOH, H₂SO₄, HCl | Readily available and inexpensive.[4] | Can lead to charring at high temperatures. | Catalytic (5-20 mol%) to stoichiometric |
| Acidic Solvents | Acetic Acid, PPA | Acts as both solvent and catalyst, simplifying the reaction setup.[2][8] | PPA can make workup difficult; acetic acid may not be strong enough. | Solvent quantity |
| Green Catalysts | Tartaric acid-dimethylurea melt | Mild conditions, tolerates sensitive functional groups.[9][10] | May require specific melt conditions; less conventional. | Solvent/Catalyst melt |
Q4: My reaction mixture is turning into black tar, and I can't isolate any product. What's happening?
A4: Tar formation is a sign of decomposition, usually caused by reaction conditions that are too harsh for your specific substrate.
-
Primary Causes:
-
Excessive Heat: While heat is needed, too much can cause polymerization and decomposition of the starting materials and intermediates.
-
Overly Concentrated or Strong Acid: Very strong acids, especially at high temperatures, can promote unwanted side reactions like sulfonation (with H₂SO₄) or Friedel-Crafts type polymerizations.[1]
-
Air Oxidation: Sensitive intermediates can be prone to oxidation, especially under prolonged heating.
-
-
Prevention and Mitigation:
-
Systematic Temperature Optimization: Instead of going directly to a high temperature, try a stepwise increase. Start at a moderate temperature (e.g., 80 °C) and slowly increase it while monitoring the reaction by TLC.
-
Titrate Your Catalyst: Use the minimum amount of catalyst required to drive the reaction. Start with a lower loading (e.g., 10 mol% for p-TsOH or 0.5 eq for ZnCl₂) and increase if the reaction is too slow.
-
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.[2]
-
Solvent Choice: High-boiling point solvents like toluene or xylene allow for precise temperature control. Running the reaction neat (without solvent) can sometimes be effective but increases the risk of charring.[2]
-
Visualizing the Process
To better understand the core reaction and where problems can arise, refer to the following diagrams.
Core Fischer Indole Synthesis Mechanism
Caption: The key steps of the Fischer Indole Synthesis. Halogenated precursors slow down the rate-limiting[1][1]-sigmatropic rearrangement.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting a failing Fischer indole synthesis reaction.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with a Halogenated Precursor
This is a representative protocol and must be optimized for your specific substrates.
-
Hydrazone Formation (Optional One-Pot):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halogenated phenylhydrazine (1.0 eq) and the ketone/aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid if in ethanol).
-
Stir the mixture at room temperature or gentle heat (50-60 °C) for 1-2 hours. The formation of the hydrazone can be monitored by TLC. For a one-pot procedure, you can proceed directly to the next step without isolating the hydrazone.[5][11]
-
-
Indolization/Cyclization:
-
To the flask containing the hydrazone, add the primary acid catalyst (e.g., ZnCl₂ (1.5 eq) or PPA (10x weight of limiting reagent)).
-
If using a solvent like toluene, add it now.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere (N₂ or Ar).[1]
-
Monitor the reaction progress by TLC until the starting hydrazone is consumed (typically 2-8 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. If using other acids, quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.[1]
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure halogenated indole.
-
References
-
The Fischer Indole Synthesis - SciSpace by Typeset. [Link]
-
(PDF) Fischer Indole Synthesis - ResearchGate. [Link]
-
Fischer Indole Synthesis - YouTube. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
Indole synthesis - Organic Chemistry Portal. [Link]
-
Why Do Some Fischer Indolizations Fail? - NIH National Library of Medicine. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace by Typeset. [Link]
-
The Benzyne Fischer-Indole Reaction - ResearchGate. [Link]
-
The Fischer Indole synthesis: reaction mechanism tutorial - YouTube. [Link]
-
Fischer Indole Synthesis in Low Melting Mixtures | Request PDF - ResearchGate. [Link]
-
Fischer Indole Synthesis | Chem-Station Int. Ed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Indole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimization of Indole-2-Carboxylate Synthesis
Ticket ID: IND-2-CARB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting Guide for Indole-2-Carboxylate Synthesis
Executive Summary & Method Selection
Indole-2-carboxylates are critical pharmacophores in drug discovery (e.g., NMDA antagonists, antiglycation agents). Their synthesis often fails not due to "bad chemistry," but due to a mismatch between the substrate's electronic properties and the chosen method.
Use the decision matrix below to select the optimal protocol for your specific substrate before proceeding to the optimization modules.
Method Selection Decision Tree
Technical Modules: Protocols & Optimization
Module A: The Fischer Indole Synthesis (Ethyl Pyruvate Route)
Best for: Rapid library generation; electron-neutral or slightly electron-poor aryl hydrazines.
-
The Challenge: Reaction with ethyl pyruvate often leads to polymerization (tars) or hydrolysis of the ester rather than cyclization.
-
Optimization Protocol:
-
Hydrazone Formation: Do not combine acid and ketone immediately. Stir phenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in EtOH at 0°C to RT for 1 hour first. Isolate the hydrazone if possible to remove water.
-
Cyclization:
-
Module B: The Reissert Indole Synthesis
Best for: Large-scale synthesis (>10g); avoiding isomer mixtures.
-
Mechanism: Condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[3][4]
-
Optimization Protocol:
-
Condensation: Use Potassium Ethoxide (KOEt) instead of NaOEt. The potassium cation stabilizes the enolate of the o-nitrophenylpyruvate intermediate, preventing side reactions [1].
-
Reductive Cyclization:
-
Classic: Zn dust / AcOH (Caution: Exothermic).
-
Optimized: Pd/C (10%) hydrogenation (40 psi) in EtOAc/EtOH. This avoids zinc waste and simplifies workup.
-
-
Module C: The Hemetsberger-Knittel Synthesis
Best for: Indoles with sensitive substituents that cannot survive strong acid (Fischer) or reduction (Reissert).
-
Mechanism: Condensation of benzaldehyde with ethyl azidoacetate followed by thermolytic cyclization.
-
Optimization Protocol:
-
Knoevenagel Step: Perform at -20°C initially. High temperatures decompose the azide.
-
Thermolysis: High dilution (0.1 M) in refluxing xylene or toluene is mandatory to prevent intermolecular azide reactions (explosive risk and polymerization) [2].
-
Troubleshooting Guide (FAQ)
Category 1: Yield & Conversion Issues
Q: My Fischer reaction yields a black tar instead of the indole ester. Why? A: This is "polymerization of the pyruvate."
-
Diagnosis: You likely added the acid catalyst before the hydrazone was fully formed, or the temperature was ramped too quickly.
-
Fix: Pre-form the hydrazone in neutral solvent (EtOH) at RT. Verify disappearance of starting material by TLC. Only then add the acid catalyst (preferably ZnCl₂ or p-TsOH) and heat gently.
Q: In the Reissert synthesis, the reductive cyclization stalled. I have an amine intermediate. A: You have formed the o-aminophenylpyruvate but it failed to cyclize.
-
Diagnosis: The pH is too high (basic) or the reaction is too dry. Cyclization requires a proton source.
-
Fix: If using catalytic hydrogenation, add 1.0 eq of Acetic Acid to the mixture. If using Zn, ensure fresh Zn dust is used (activate with dilute HCl wash if old).
Q: The Hemetsberger thermolysis exploded/bumped violently. A: Concentration was too high.
-
Diagnosis: Vinyl azides release N₂ gas rapidly. At high concentrations, this becomes a runaway exothermic reaction.
-
Fix: Strictly maintain concentration < 0.2 M in high-boiling solvents (Xylene/Mesitylene). Add the azide solution dropwise to the refluxing solvent.
Category 2: Regioselectivity & Purification
Q: I see a "wrong" isomer in my Fischer synthesis. A: This occurs with meta-substituted hydrazines.
-
Analysis: meta-substituents can cyclize at the ortho or para position relative to the substituent.
-
Fix: Use steric bulk to direct regioselectivity, or switch to the Reissert method (starts from o-nitrotoluene) or Hemetsberger method (starts from aldehyde), which are regiospecific and produce only the 2-carboxylate without isomer ambiguity.
Comparative Data: Acid Catalysts in Fischer Synthesis
Table 1: Effect of Acid Catalyst on Yield of Ethyl 5-bromoindole-2-carboxylate
| Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
| PPA | Neat | 110 | 45% | Difficult workup (sticky); some hydrolysis. |
| H₂SO₄ | EtOH | Reflux | 30% | Significant ester hydrolysis observed. |
| ZnCl₂ | AcOH | 80 | 82% | Cleanest reaction; easy precipitation workup. |
| BF₃·OEt₂ | AcOH | 70 | 75% | Good for electron-poor rings; expensive. |
Visual Workflow: Troubleshooting Logic
References
-
Noland, W. E.; Baude, F. J. (1963).[3][4] "Ethyl Indole-2-carboxylate".[3] Organic Syntheses, 43, 40. [3]
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Hickey, M. R., et al. (2008). "Bench-scale synthesis of indole-2-carboxylates". Tetrahedron Letters, 49(12), 1963-1966.
-
Li, P., et al. (2024).[5] "Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles". The Journal of Organic Chemistry, 89, 5871-5877.[6]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert_indole_synthesis [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols [organic-chemistry.org]
preventing decomposition of Methyl 4,6-dichloro-1H-indole-2-carboxylate
Technical Support Center: Methyl 4,6-dichloro-1H-indole-2-carboxylate
Topic: Prevention of Decomposition & Handling Protocols Target Molecule: this compound (Intermediates for NMDA glycine antagonists) Document ID: TSC-IND-46DC-02
Core Directive: The Stability Profile
This compound is a stabilized indole derivative, but it is not inert. The electron-withdrawing chlorine atoms at positions 4 and 6, combined with the electron-withdrawing ester at position 2, significantly reduce the electron density of the indole ring compared to the parent indole.
However, three specific decomposition pathways threaten the integrity of this reagent during storage and experimental use:
-
Hydrolysis (Moisture Sensitivity): The methyl ester is susceptible to base- or acid-catalyzed hydrolysis, reverting to the carboxylic acid.
-
Oxidative Coupling (Light/Air Sensitivity): Despite the chlorines, the C3 position remains susceptible to radical formation and oxidative dimerization (pinking/browning).
-
N-Deprotonation: The N-H proton is significantly more acidic than unsubstituted indole due to the electron-withdrawing groups, making it reactive toward weak bases.
Troubleshooting Guides (Incident Response)
Issue A: The Compound Has Turned Pink or Brown
Diagnosis: Oxidative degradation. Mechanism: Indoles are electron-rich heterocycles. Photons or trace oxidants generate a radical at the C3 position. This radical couples with another indole molecule, forming colored dimers (rosindoles) or oxidizing to isatin-like derivatives. Severity: Low to Medium (Color is often intense even at <1% impurity).
Corrective Protocol:
-
Assess Purity: Run a TLC (Solvent: 20% Ethyl Acetate in Hexanes). If the spot is still predominantly the main compound, recrystallization is viable.
-
Purification (Recrystallization):
-
Dissolve the solid in minimal boiling Ethanol or Toluene .
-
If colored impurities persist in solution, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.
-
Allow to cool slowly to 4°C.
-
Wash crystals with cold hexanes.
-
-
Prevention: Store under Argon/Nitrogen in amber glass.
Issue B: Loss of Methyl Peak in NMR / Appearance of Broad Singlet at >12 ppm
Diagnosis: Ester Hydrolysis. Mechanism: Moisture ingress has cleaved the methoxy group, yielding the free carboxylic acid (4,6-dichloro-1H-indole-2-carboxylic acid) and methanol. Severity: High (Changes stoichiometry of subsequent reactions).
Corrective Protocol:
-
Quantify: Integrate the methyl singlet (approx. 3.90 ppm) against the aromatic protons. If the ratio is < 3:1, hydrolysis has occurred.
-
Remediation:
-
If <5% Hydrolysis: A wash with saturated NaHCO₃ (if dissolved in organic solvent) can remove the free acid (which forms a water-soluble salt).
-
If >10% Hydrolysis: Re-esterification is required (Reflux in MeOH with catalytic H₂SO₄ or Thionyl Chloride).
-
Issue C: Incomplete Solubility in DMSO/DMF
Diagnosis: Aggregation or Salt Formation. Mechanism: The 4,6-dichloro substitution pattern increases lipophilicity and crystal lattice energy. If the sample was exposed to base, it may have partially formed the N-salt, which has different solubility properties.
Corrective Protocol:
-
Sonication: Sonicate at 40°C for 10 minutes.
-
Cosolvent: Add 5-10% Methanol to the DMSO solution to disrupt hydrogen bonding aggregates.
Visualizing Decomposition Pathways
The following diagram details the chemical fate of the molecule under stress conditions.
Caption: Figure 1. Primary decomposition pathways showing hydrolytic cleavage to the acid and oxidative radical coupling at the C3 position.
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in DMSO stock solutions at -20°C? A: Use Caution. While DMSO is a good solvent, it is hygroscopic (absorbs water from air). Over months, absorbed water can hydrolyze the ester.
-
Recommendation: Use anhydrous DMSO (stored over molecular sieves). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles which introduce moisture.
Q2: The 1H-NMR shows a "ghost" doublet near the aromatic region. Is this decomposition? A: Likely not. This is often a Rotamer or Aggregation effect. The NH proton can hydrogen bond with the carbonyl oxygen of the ester or the solvent (DMSO-d6).
-
Test: Run the NMR at 50°C. If the peaks coalesce or sharpen, it is a dynamic hydrogen-bonding effect, not an impurity.
Q3: Why is the 4,6-dichloro pattern used? A: This substitution pattern is critical for biological activity (often NMDA glycine site antagonism). The chlorines fill specific hydrophobic pockets in the receptor. Chemically, they block metabolic oxidation at the 4 and 6 positions, but they do not protect the C3 position from oxidation.
Experimental Data & Reference Values
Solvent Compatibility Table
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO | High | Medium (Hygroscopic) | Use for bio-assays; keep anhydrous. |
| Methanol | Moderate | Low | Good for short-term storage/transfer. |
| Water | Insoluble | High (Hydrolysis) | Avoid prolonged suspension. |
| Ethyl Acetate | High | Low | Excellent for extraction/workup. |
| Chloroform | High | Medium (Acidic traces) | Pass through basic alumina before use to remove HCl traces. |
Key NMR Diagnostic Signals (DMSO-d6)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |
| NH | ~12.0 - 12.5 | Broad Singlet | Disappears on D₂O shake. Acidic. |
| C3-H | ~7.3 - 7.5 | Doublet/Singlet | Loss indicates C3-substitution/oxidation. |
| COOCH₃ | ~3.85 - 3.95 | Singlet | Critical: Loss/Shift indicates hydrolysis. |
Recommended Handling Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) for handling halogenated indole esters to minimize degradation.
References
-
Synthesis & Stability of Indole-2-Carboxylates
- Title: Synthesis of 5-Substituted Indole Deriv
- Source: Heterocycles (2000).
- Context: Describes the Japp-Klingemann route and stability of similar indole esters.
-
URL:[Link]
-
Biological Context (NMDA Antagonists)
-
Title: 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase.[1]
- Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
- Context: Establishes the 4,6-dichloro-indole-2-carboxylate scaffold as a key intermediate for MDL-29951 deriv
-
URL:[Link]
-
-
General Ester Stability Data
Sources
methods for removing impurities from crude indole products
Welcome to the technical support center for indole purification. This resource is designed for researchers, scientists, and professionals in drug development who are working with crude indole and require robust methods for removing impurities. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The information provided is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and success of your purification processes.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of crude indole products. Each issue is presented in a question-and-answer format, providing not only a solution but also an explanation of the underlying principles to empower you to make informed decisions in your future experiments.
Low Purity After Recrystallization: "My recrystallized indole is still showing significant impurities by GC-MS analysis. What went wrong?"
Underlying Cause: This is a frequent issue stemming from several potential factors, including improper solvent selection, a suboptimal cooling rate, or the presence of co-crystallizing impurities. Indole's reactivity also means that degradation can occur if the process is not handled correctly.[1]
Troubleshooting Steps & Explanations:
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the indole at an elevated temperature but have limited solubility at lower temperatures, while the impurities should remain either highly soluble or insoluble at all temperatures.
-
Expert Insight: A common mistake is using a solvent that is too good at dissolving indole at room temperature, leading to low recovery. Conversely, a solvent that barely dissolves indole even when hot will result in poor purification. A mixed solvent system, such as ethanol/water or toluene/hexane, can often provide the necessary polarity range to effectively separate indole from its common impurities.[2]
-
Actionable Protocol:
-
Perform small-scale solubility tests with your crude indole in various solvents (e.g., hexane, toluene, ethanol, water, and mixtures thereof).
-
Observe the solubility at room temperature and upon heating.
-
Allow the heated solutions to cool and observe the quality and quantity of the crystals that form. The best solvent system will yield well-formed crystals with minimal coloration in the supernatant.
-
-
-
Control the Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.
-
Causality: Crystal formation is a thermodynamically driven process. Slow cooling allows for the selective incorporation of indole molecules into the growing crystal lattice, while impurities are excluded and remain in the mother liquor.
-
Actionable Protocol:
-
After dissolving the crude indole in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary.
-
Once at room temperature, transfer the flask to a cold bath (ice-water or refrigerator) to maximize crystal recovery.
-
-
-
Consider an Activated Charcoal Treatment: Colored impurities, often polymeric or degradation products, can be effectively removed by adsorption.[2]
-
Mechanism: Activated charcoal has a high surface area and can adsorb large, flat aromatic molecules, which are common colored impurities in crude indole.
-
Actionable Protocol:
-
After dissolving the crude indole in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude indole).
-
Stir the hot solution for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.
-
-
Workflow for Optimizing Recrystallization:
Caption: Troubleshooting workflow for low purity after indole recrystallization.
Poor Recovery of Indole: "I've achieved high purity, but my yield is unacceptably low. How can I improve it?"
Underlying Cause: Low recovery is often a trade-off for high purity. The primary causes are using an excessive amount of solvent, incomplete crystallization, or physical loss of product during transfers.
Troubleshooting Steps & Explanations:
-
Minimize Solvent Volume: The goal is to create a saturated solution at the boiling point of the solvent.
-
Expert Insight: A common error is adding too much solvent initially, which keeps a significant portion of the indole dissolved even at low temperatures.
-
Actionable Protocol:
-
Add the solvent portion-wise to the crude indole while heating and stirring.
-
Stop adding solvent as soon as all the indole has dissolved.
-
-
-
Maximize Crystallization Time and Lower the Final Temperature: Crystallization is an equilibrium process.
-
Causality: Allowing more time at a lower temperature will shift the equilibrium towards the solid state, increasing the yield.
-
Actionable Protocol:
-
After slow cooling to room temperature, place the crystallization flask in a refrigerator (4 °C) or freezer (-20 °C), if the solvent allows, for several hours or overnight.
-
-
-
Wash Crystals Judiciously: Washing the filtered crystals is necessary to remove residual mother liquor, but it can also dissolve some of the product.
-
Actionable Protocol:
-
Use a minimal amount of ice-cold recrystallization solvent for washing.
-
Apply the wash solvent quickly and immediately apply vacuum to pull it through the filter cake.
-
-
-
Recover Indole from the Mother Liquor: The filtrate from crystallization still contains dissolved indole.
-
Expert Insight: For valuable or scarce materials, a second crop of crystals can be obtained from the mother liquor.
-
Actionable Protocol:
-
Reduce the volume of the mother liquor by evaporation.
-
Cool the concentrated solution to induce a second round of crystallization. Note that this second crop will likely be less pure than the first.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of crude indole.
Q1: What are the most common impurities in crude indole?
A1: Crude indole, particularly from coal tar or certain synthetic routes, can contain a variety of impurities. These often include substituted indoles (e.g., methylindoles, ethylindoles), quinolines, isoquinolines, and other aromatic compounds.[3][4][5] If synthesized via the Fischer indole synthesis, impurities can include unreacted starting materials like substituted phenylhydrazines and ketones, as well as side-products from cleavage of the N-N bond.[2]
Q2: When should I choose distillation over recrystallization for indole purification?
A2: The choice between distillation and recrystallization depends on the nature of the impurities.
-
Distillation is most effective when there is a significant difference in boiling points between indole (253-254 °C) and the impurities.[6] It is particularly useful for removing non-volatile, polymeric, or tarry impurities. Vacuum distillation is often preferred to prevent thermal degradation of the indole.
-
Recrystallization is generally better for removing impurities with similar boiling points but different solubility profiles.[3] It is often considered a more suitable method for achieving very high purity.[3]
| Purification Method | Ideal for Removing | Key Consideration |
| Distillation | Impurities with significantly different boiling points | Potential for thermal degradation; requires vacuum |
| Recrystallization | Impurities with different solubility profiles | Solvent selection is critical for purity and yield |
Q3: Can chromatography be used to purify indole?
A3: Yes, column chromatography is a highly effective method for purifying indole, especially on a smaller, laboratory scale. It offers excellent separation of structurally similar impurities.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the mobile phase is gradually increased to elute the indole after less polar impurities have been washed through.
-
Expert Insight: Indole can sometimes be sensitive to acidic silica gel. Using deactivated (neutral) silica or treating the silica with a small amount of a base like triethylamine can prevent degradation on the column.
General Chromatographic Purification Workflow:
Caption: General workflow for the chromatographic purification of indole.
Q4: Are there chemical methods to remove specific impurities from crude indole?
A4: Yes, certain chemical treatments can be employed to remove specific types of impurities.
-
Acid/Base Extraction: For removing acidic or basic impurities, a liquid-liquid extraction can be performed.
-
Basic Impurities (e.g., quinolines): Dissolve the crude indole in an organic solvent (like toluene or dichloromethane) and wash with a dilute aqueous acid (e.g., 5% HCl). The basic impurities will be protonated and move into the aqueous phase.
-
Acidic Impurities (e.g., phenols): Wash the organic solution with a dilute aqueous base (e.g., 5% NaOH). The acidic impurities will be deprotonated and extracted into the aqueous layer.
-
-
Alkali Fusion: This is an industrial method where crude indole is treated with a strong base like potassium hydroxide at high temperatures.[5] The indole forms a potassium salt, which can be separated and then neutralized to regenerate the purified indole.[5] This method is effective but can be harsh and is not typically performed in a standard laboratory setting.[4][5]
References
- US5085991A - Process of preparing purified aqueous indole solution - Google P
- What are the main impurities in crude oil? What are its common refining methods? - Quora. (URL: )
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (URL: [Link])
- Impurities in Crude Oil and Refining Methods - ABC Machinery. (URL: )
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - NIH. (URL: [Link])
-
Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids | ACS Omega - ACS Publications. (URL: [Link])
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. (URL: [Link])
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. (URL: [Link])
-
Indole - Wikipedia. (URL: [Link])
-
Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction - MDPI. (URL: [Link])
Sources
- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalable Synthesis of Dichlorinated Indoles
Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Troubleshooting Scale-Up of Dichlorinated Indoles Ticket ID: IND-CL2-SCALE-001
Introduction: The Indole Scale-Up Paradox
Welcome to the Process Chemistry Support Hub. You are likely here because a protocol that worked perfectly on a 50mg scale is failing at 100g or 1kg.
The Core Challenge: Indoles are electron-rich heterocycles that suffer from a "reactivity paradox" during scale-up.
-
Regioselectivity: The C3 position is hyper-reactive toward electrophilic aromatic substitution (EAS). Direct chlorination often yields mixtures of 3-chloro, 3,3-dichloro (indolenine), and various isomers, requiring difficult chromatographic separation—a bottleneck at scale.
-
Thermal Hazards: The classic Fischer Indole Synthesis involves highly exothermic condensation and rearrangement steps. At scale, heat accumulation can trigger thermal runaway or tar formation (polymerization).
This guide prioritizes regiocontrol and process safety over simple yield.
Strategic Route Selection: Which Method Fits Your Target?
Before troubleshooting reaction conditions, validate your synthetic strategy. Use this decision matrix to ensure you are using the correct chemistry for your specific isomer.
Visual 1: Route Selection Decision Matrix
Caption: Strategic decision tree for selecting the safest and most regioselective synthetic route based on the target chlorination pattern.
Module A: Troubleshooting The Fischer Indole Synthesis
Primary Use Case: Accessing 4,6-, 5,7-, or 5,6-dichloroindoles. Key Intermediate: Dichlorophenylhydrazine (often made via Japp-Klingemann).
FAQ: Common Failure Modes
Q1: My yield dropped from 80% (gram scale) to 30% (kilo scale), and the product is black tar. Why? Diagnosis: Inefficient heat removal during the "Indolization" step (acid-mediated rearrangement). Mechanism: The rearrangement of the hydrazone emits significant heat. On a small scale, this dissipates. On a large scale, it spikes the internal temperature, promoting polymerization of the electron-rich indole product. Solution:
-
Switch Catalysts: Move from Lewis acids (
) to Brønsted acids (4% or PPA) which allow for better temperature control. -
Controlled Addition: Do not heat the entire batch. Add the hydrazone slowly to the hot acid catalyst (inverse addition) to consume it immediately, preventing accumulation.
Q2: The Japp-Klingemann step is stalling or producing an oil. Diagnosis: Incorrect pH swing. Fix: This reaction requires a precise "pH Switch."
-
Diazotization: Must occur at pH < 1 (HCl).
-
Coupling: The
-keto ester coupling requires a buffered pH (pH 4-5, NaOAc). -
Deacetylation: The final cleavage often requires a basic or acidic push. If the intermediate oil forms, verify the pH is not "stuck" in neutral.
Module B: Direct Chlorination (The "Last Resort")
Primary Use Case: Adding chlorine to C3 or when starting material is cheap.
Q: NCS is too expensive for our pilot plant. Can we use Sulfuryl Chloride (
-
NCS (N-Chlorosuccinimide): Mild, releases succinimide (easy to wash). Good for lab scale.
-
: Aggressive. Releases
and gas (scrubber required). -
Scale-Up Tip: Use Flow Chemistry . Direct chlorination in a batch reactor suffers from "hot spots" where over-chlorination occurs. A continuous flow reactor allows precise stoichiometry and immediate quenching, significantly boosting regioselectivity [1].
Master Protocol: Scalable Synthesis of 4,6-Dichloroindole
Context: This protocol avoids the hazardous isolation of dry diazonium salts. It utilizes a "telescoped" Japp-Klingemann / Fischer sequence.
Part 1: Safety & Reagents
-
Precursor: 3,5-Dichloroaniline (forms the 4,6- or 2,6- pattern; steric bulk favors 4,6).
-
Hazards: Diazonium salts are shock-sensitive when dry. NEVER let the intermediate dry out. Keep in solution.
Part 2: Step-by-Step Methodology
| Step | Operation | Critical Parameter (Scale-Up) |
| 1. Diazotization | Dissolve 3,5-dichloroaniline (1.0 eq) in conc. HCl (3.0 eq) and water. Cool to -5°C. Add | Temp Control: Keep < 0°C. Exotherm is sharp. Test starch-iodide paper for excess |
| 2. Coupling | In a separate vessel, dissolve Ethyl 2-methylacetoacetate (1.0 eq) in EtOH/KOH (hydrolysis to salt). Cool to 0°C. Add the diazonium slurry slowly. | pH Control: Maintain pH 4-6 using NaOAc buffer. If pH drops < 2, coupling stalls. |
| 3. Hydrazone Isolation | The azo-ester decarboxylates to form the hydrazone. Filter the solid.[1][2] | Do NOT Dry: Wash with water, but keep as a wet cake (approx 20% water) to prevent thermal decomposition. |
| 4. Indolization | Charge Polyphosphoric Acid (PPA) to the reactor. Heat to 90-100°C. | Agitation: High torque stirring required (PPA is viscous). |
| 5. Controlled Addition | Add the wet hydrazone cake in portions to the hot PPA over 2-4 hours. | Accumulation Check: Ensure gas evolution ( |
| 6. Quench | Cool to 60°C. Pour onto ice/water. Filter crude indole. | Exotherm: Diluting PPA with water is extremely exothermic. |
Visual 2: Process Workflow & Hazard Control
Caption: Workflow for the telescoped synthesis of 4,6-dichloroindole, highlighting critical safety nodes (Red).
Advanced Troubleshooting: The "Nenitzescu" Alternative
Scenario: You need 4,5-dichloroindole , but the Fischer route yields inseparable isomers. Solution: Switch to the Nenitzescu synthesis.
-
Why? The Fischer route from 3,4-dichlorophenylhydrazine gives a mixture of 4,5- and 5,6-dichloroindoles.
-
The Fix: Use 2,3-dichlorobenzaldehyde
Nitration Henry Reaction Reductive Cyclization.[3] -
Scale-Up Benefit: This route avoids hydrazines entirely and uses Iron/Acetic acid for the cyclization, which is thermally safer on a multi-kilo scale [2].
References
-
Continuous Flow Chlorination
- Title: Continuous-Flow Synthesis of Indoles via Fischer Indole Synthesis
- Source: Journal of Flow Chemistry
-
Link:[Link] (General reference for flow methodology context)
-
4,5-Dichloroindole Specific Process
-
General Scale-Up Safety
- Title: Scale-up Reactions - Division of Research Safety
- Source: University of Illinois
-
Link:[Link]
-
Japp-Klingemann Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. researchwithnj.com [researchwithnj.com]
- 9. Japp klingemann reaction | PPTX [slideshare.net]
- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic Perspectives in the Regioselective Indole Addition to Unsymmetrical Silyloxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Indole Ring Formation
Current Status: Operational Support Ticket: #IND-ALT-2024 Subject: Moving Beyond Palladium – Troubleshooting Fe, Au, Photoredox, and Biocatalytic Pathways
Overview: Why Leave the Palladium Standard?
While the Fischer indole synthesis (acid-mediated) and Larock annulation (Palladium-catalyzed) remain industry standards, they present bottlenecks in modern drug discovery:
-
Trace Metal Toxicity: Removing ppm-level Pd residues from API (Active Pharmaceutical Ingredients) is costly.
-
Functional Group Intolerance: Strong acids in Fischer synthesis degrade sensitive pharmacophores.
-
Cost: Pd and Rh prices are volatile.
This guide provides technical support for four validated alternative systems: Gold (
Module A: Gold (Au) Catalysis – The Alkyne Specialist
System: Gold(I) or Gold(III) activation of alkynes/allenes.[1]
Best For: Constructing indoles from 2-alkynylanilines or N-arylhydroxamic acids.
Key Advantage: Mild conditions; exceptional chemoselectivity for
Standard Operating Procedure (SOP): Au/Zn-Catalyzed Annulation
Based on Organic Syntheses 2018, 95, 15-31 [Ref 1]
Protocol:
-
Catalyst Prep: Mix Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) (0.5 mol%) with AgNTf2 (0.5 mol%) in Toluene.
-
Additives: Add Zn(OTf)2 (5 mol%). Note: Zn acts as a Lewis acid to activate the hydroxamic acid nucleophile.
-
Substrates: Add N-arylhydroxamic acid (1.0 equiv) and terminal alkyne (1.4 equiv).
-
Reaction: Stir at 80°C for 12-24 hours.
-
Workup: Filter through silica; concentrate.
Troubleshooting Guide: Gold Catalysis
| Symptom | Diagnosis | Root Cause | Resolution |
| Low Yield / Stalled Reaction | Catalyst Deactivation | "Silver Effect" – AgCl precipitation removes chloride but excess Ag can poison the reaction or cause background side reactions. | Ensure strict 1:1 stoichiometry of Au:Ag. If using cationic Au, filter off AgCl before adding substrate. |
| Wrong Regioisomer (5-exo vs 6-endo) | Ligand Sterics | 5-exo-dig cyclization is kinetically favored; 6-endo-dig is often thermodynamic. | Switch Ligand: Use bulky phosphites (like the SOP above) or NHC ligands (IPr) to enforce 6-endo pathways via steric crowding. |
| Protodeauration | C-Au Bond Stability | Vinyl-gold intermediate is protonated too early or too late. | Adjust proton source acidity. If using Zn(OTf)2, ensure anhydrous conditions to prevent hydrolysis of the triflate. |
Logic Flow: Controlling Regioselectivity
Caption: Ligand sterics dictate the trajectory of nucleophilic attack on the Au-activated alkyne.
Module B: Iron (Fe) Catalysis – The Sustainable Option
System: Iron(II)-catalyzed C-H activation or oxidative coupling. Best For: Large-scale synthesis where metal toxicity is a major concern. Key Advantage: Iron is non-toxic and permissible at higher limits in APIs.
SOP: Fe(II)-Catalyzed Intramolecular Aminohydroxylation
Based on J. Am. Chem. Soc. / Org. Lett. protocols [Ref 2]
Protocol:
-
Catalyst: Fe(OTf)2 (5-10 mol%) + Chiral Bisoxazoline (BOX) Ligand (10-12 mol%).
-
Oxidant: None required for aminohydroxylation (redox neutral) OR air/O2 for oxidative couplings.
-
Solvent: Dichloromethane or TFE (Trifluoroethanol).
-
Reaction: Room temperature to 40°C.
Troubleshooting Guide: Iron Catalysis
| Symptom | Diagnosis | Root Cause | Resolution |
| No Conversion | Catalyst Oxidation | Fe(II) oxidized to Fe(III) (inactive for this cycle) by adventitious air. | Degas solvents thoroughly. Use Fe(OTf)2 stored in a glovebox. Add trace ascorbic acid as a reductant if permissible. |
| Low Enantioselectivity (ee) | Ligand Dissociation | Iron complexes are kinetically labile (ligands fall off easily compared to Pd/Rh). | Use excess ligand (1.2 : 1 ratio relative to Fe). Ensure non-coordinating counterions (OTf-, SbF6-) are used to prevent displacement. |
| Oligomerization | Radical Coupling | Iron often initiates single-electron transfer (SET) radical pathways leading to polymerization. | Add a radical scavenger (TEMPO) if the mechanism is organometallic. If the mechanism is radical, lower the concentration. |
Module C: Photoredox Catalysis – The Radical Pathway
System: Visible light mediated Single Electron Transfer (SET).[2] Best For: Accessing indoles at room temperature; functionalizing sensitive substrates. Key Advantage: Avoids high heat; unique bond disconnections.
SOP: Dual Catalytic Synthesis (Photoredox + Cobalt)
Based on ACS Catalysis / Org. Lett. reports [Ref 3]
Protocol:
-
Photocatalyst: 2 (1-2 mol%) or Organic Dye (Eosin Y).
-
Co-Catalyst: Cobaloxime (e.g., Co(dmgH)2(py)Cl) (5 mol%) for proton reduction.
-
Substrate: 2-vinylarylamine or similar.[3]
-
Light Source: Blue LEDs (450-460 nm).
Troubleshooting Guide: Photoredox
| Symptom | Diagnosis | Root Cause | Resolution |
| Reaction Quenched | Oxygen Inhibition | Excited state photocatalyst ( | Freeze-Pump-Thaw degassing is superior to sparging. Perform reaction in a sealed vial under positive Ar pressure. |
| Light Source Issues | Beer-Lambert Law Failure | Reaction mixture is too dark/concentrated; light cannot penetrate. | Use flow chemistry (microtubing) to maximize surface area-to-volume ratio. If batch, use high-intensity LEDs and stir rapidly. |
| Background Reaction | Thermal Pathway | Ambient light or heat from LEDs driving a non-catalytic side reaction. | Run a "Dark Control" (wrap vial in foil). Use a fan to cool the LEDs (maintain 25°C). |
Logic Flow: Dual Catalytic Cycle
Caption: The photocatalyst generates a radical on the substrate, while the Cobalt co-catalyst manages proton reduction to close the turnover cycle.
Module D: Biocatalysis – The Chemo-Enzymatic Route
System: Tryptophan Synthase (TrpS) – specifically the TrpB subunit .[5] Best For: Enantioselective synthesis of non-canonical Tryptophan analogs (e.g., 5-fluoro, 7-methyl indoles). Key Advantage: 99% ee, aqueous media, no heavy metals.
SOP: TrpB-Catalyzed Condensation
Based on Arnold Group / Caltech protocols [Ref 4]
Protocol:
-
Enzyme: Engineered Pyrococcus furiosus TrpB (PfTrpB) variant (e.g., PfTrpB-2B9).
-
Substrates: Indole analog (1 equiv) + L-Serine (1.5 equiv).
-
Buffer: KPi buffer (50 mM, pH 8.0) with PLP cofactor (50 μM).
-
Conditions: 75°C (for thermophilic variants) or 30°C (for mesophilic), 12-24h.
Troubleshooting Guide: Biocatalysis
| Symptom | Diagnosis | Root Cause | Resolution |
| Substrate Precipitation | Solubility Limit | Indoles are hydrophobic; buffer is aqueous. | Add co-solvents (DMSO or Methanol) up to 10-20% v/v. Engineered PfTrpB is highly tolerant to organic solvents and heat. |
| Incomplete Conversion | Product Inhibition | Tryptophan product binds to the active site, slowing turnover. | Use fed-batch addition of indole to keep concentration low. Or, couple with a downstream enzyme (e.g., decarboxylase) to pull equilibrium. |
| Enzyme Death | Denaturation | pH drift or temperature shock. | Check pH at reaction temperature (buffers shift with heat). Ensure PLP cofactor is fresh (yellow color). |
Summary of Catalyst Selection
| Feature | Gold (Au) | Iron (Fe) | Photoredox | Biocatalysis |
| Primary Mechanism | C-H Activation / Redox | Radical (SET) | Nucleophilic Substitution | |
| Key Substrates | Alkynes + Anilines | Indolines / C-H bonds | Vinyl azides / amines | Indole + Serine |
| Sustainability | Moderate (Noble metal) | High (Earth abundant) | High (Light driven) | Very High (Enzymatic) |
| Cost | $ | |||
| Toxicity Risk | Low (compared to Pd) | Very Low | Low | None |
References
-
Organic Syntheses Procedure (Gold): Cheng, X.; Wang, Y.; Zhang, L. "An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne."[6] Org.[2][4][7][8][9] Synth.2018 , 95, 15-31.
-
Iron Catalysis Review: Legnani, L. et al. "Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles." ChemCatChem via NCBI PMC.
-
Photoredox Indole Synthesis: "Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation." Org.[2][4][7][8][9] Lett.2019 (and related reviews).[8]
-
Biocatalysis (TrpB): Buller, A. R. et al. "Tryptophan Synthase: Biocatalyst Extraordinaire." Biochemistry / NIH PMC.
Sources
- 1. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 2. Review: Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - Representative Research - Yong Qin Lab [scu-yongqingroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Synthase: Biocatalyst Extraordinaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoredox Fischer Indole Synthesis - Thieme Chemistry - Georg Thieme Verlag Kg [thieme.de]
- 9. pubs.acs.org [pubs.acs.org]
controlling regioselectivity in the functionalization of indoles
Current Status: Operational Ticket ID: IND-REGIO-001 Subject: Controlling Regioselectivity in Indole Functionalization Assigned Specialist: Senior Application Scientist
Introduction: The Indole Paradox
Welcome to the Indole Functionalization Help Desk. If you are here, you are likely fighting the inherent electronic bias of the indole scaffold.
The Core Issue: Indole is an electron-rich heterocycle with a high HOMO density at C3 . Under standard electrophilic aromatic substitution (EAS) conditions, C3 is the path of least resistance. Accessing C2, C4, C5, C6, or C7 requires overriding this natural bias using Directing Groups (DGs) , Steric Blocking , or Transition Metal Catalysis (C-H Activation) .
This guide provides the logic, protocols, and troubleshooting steps to target specific positions with high fidelity.
Module 1: The C2 vs. C3 Switch
User Goal: "I need to functionalize C2, but the reaction keeps hitting C3."
The Mechanism
To hit C2, you must either block C3 or use a mechanism that favors C2 acidity/coordination over C3 nucleophilicity.
-
Electrophilic Pathway (Standard): Favors C3 .
-
Lithiation (N-Protected): Favors C2 (due to the inductive effect of the N-protecting group and coordination).
-
Pd-Catalyzed C-H Activation: Can be tuned. Interestingly, many Pd-catalyzed C2-arylations initiate via electrophilic palladation at C3 , followed by a 1,2-migration to C2.
Diagram: The C2/C3 Decision Logic
Caption: Decision tree for selecting the correct synthetic pathway based on C2 vs. C3 target and protecting group status.
Standard Protocol: C2-Selective Arylation (Oxidative)
Applicable for: Direct arylation without pre-functionalized halides.
-
Substrate: N-Methylindole (or NH-indole with specific ligands).
-
Catalyst: Pd(OAc)₂ (5-10 mol%).
-
Oxidant: Ag₂CO₃ (2-3 equiv) or Cu(OAc)₂ (air regeneration).
-
Additive: Pivalic acid (30 mol%) – Crucial for proton shuttle mechanism.
-
Solvent: DMF or DMSO/Dioxane mix at 100-120°C.
Why this works: The carboxylate (pivalate) acts as a CMD (Concerted Metalation-Deprotonation) base, lowering the energy barrier for C-H bond cleavage at the C2 position.
Module 2: Remote Functionalization (C4 & C7)
User Goal: "I need to functionalize the benzene ring (C4 or C7), but the pyrrole ring is too reactive."
The Strategy: Directing Groups (DGs)
You cannot rely on electronic bias here. You must use "molecular anchors" to pull the metal catalyst to the correct carbon.
| Target | Required Directing Group (DG) | Catalyst System | Key Challenge |
| C4 | C3-DG (Aldehyde, Ketone, Amide) | Ru(II), Rh(III) | Peri-strain. The distance from C3 to C4 is short but sterically crowded. |
| C7 | N1-DG (Pivaloyl, Pyridyl, Phosphinoyl) | Rh(III), Ir(III) | Distance. Needs a 5-membered metallacycle intermediate. |
Diagram: Directing Group Geometry
Caption: Workflow for remote functionalization using position-specific directing groups and transition metal catalysts.
Protocol: C7-Selective Alkenylation (Rh-Catalyzed)
Reference: Based on Xu et al. (Angew. Chem. Int. Ed. 2016).[1]
-
Substrate: N-Pivaloylindole (Piv acts as the DG).
-
Catalyst: [RhCp*Cl₂]₂ (2.5 mol%).
-
Oxidant: AgSbF₆ (10 mol%) and Cu(OAc)₂ (20 mol%).
-
Coupling Partner: Acrylate or Styrene.
-
Solvent: DCE or t-AmylOH at 80-100°C.
Mechanism: The carbonyl oxygen of the N-pivaloyl group coordinates to Rh(III), facilitating C-H activation at the proximal C7 position via a 5-membered rhodacycle.
Module 3: N1 vs. C3 Alkylation Control
User Goal: "I'm trying to alkylate the Nitrogen (N1), but I keep getting C3-alkylated products (or vice versa)."
The Science: Hard/Soft Acid-Base (HSAB) Theory
The indolyl anion is an ambient nucleophile.
-
N1 (Hard Nucleophile): Favored by hard electrophiles, polar aprotic solvents (DMF, DMSO), and dissociating cations (K+, Na+).
-
C3 (Soft Nucleophile): Favored by soft electrophiles, non-polar solvents, and tight ion-pairing cations (Mg2+, Zn2+).
Troubleshooting Table: Controlling N vs. C Attack
| Variable | To Promote N1-Alkylation | To Promote C3-Alkylation |
| Base | NaH, KOtBu, KOH (Strong, dissociating) | EtMgBr, MeMgI (Grignard salts) |
| Solvent | DMF, DMSO, HMPA (High dielectric) | Toluene, Ether, CH₂Cl₂ |
| Temperature | Lower temperatures (often kinetic control) | Higher temperatures (thermodynamic control) |
| Additives | 18-Crown-6 (sequesters cation, frees N-) | ZnCl₂ or MgBr₂ (coordinates N, exposing C3) |
Troubleshooting Matrix (FAQ)
Q1: I am attempting C2 arylation using Pd(OAc)₂, but I am seeing significant C3 arylation.
-
Diagnosis: Your reaction might be proceeding via an electrophilic palladation pathway without sufficient migration or steric direction.
-
Fix:
-
Ensure you are using a carboxylate source (Pivalic acid). This promotes the CMD pathway which is more C2-selective.
-
If the substrate is N-H free, switch to a Mg-based base (like MgO or Mg(OtBu)2) which can enhance C2 selectivity via specific coordination.
-
Check the oxidant.[2] Ag salts often improve C2 selectivity over Cu salts in certain oxidative couplings.
-
Q2: My C4-directed functionalization (using a C3-aldehyde DG) has <10% yield.
-
Diagnosis: C3-C4 peri-strain is preventing the formation of the metallacycle, or the aldehyde is condensing with the catalyst/reagents.
-
Fix:
-
Switch Catalyst: Try [Ru(p-cymene)Cl₂]₂. Ru(II) often accommodates the 6-membered metallacycle better than Pd(II) for this specific geometry.
-
Protect the C3-aldehyde as an imine or oxime transiently if side reactions occur.
-
Increase temperature. C4 activation has a high energy barrier due to steric crowding.
-
Q3: I cannot remove the N-Directing Group after C7 functionalization.
-
Diagnosis: You likely used a Pyridyl or Pyrimidyl group which requires harsh cleavage conditions.
-
Fix: Use the N-Pivaloyl group.[3] It is a competent DG for Rh(III) C7-activation but can be removed easily with mild base (NaOMe/MeOH) or LiAlH₄, unlike the more robust nitrogen-heterocycle DGs.
References
-
Mechanistic Insight on C2/C3 Selectivity
-
Lane, B. S., Brown, M. A., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. Link
-
-
C7-Selective Functionalization
-
C4-Selective Functionalization
-
Lera, H., & Rutjes, F. P. J. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. Link
-
-
General Review of Indole C-H Activation
-
Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews. Link
-
Sources
troubleshooting cross-coupling reactions with halogenated heterocycles
Status: Online | Tier: 3 (Advanced Technical Support) Topic: Troubleshooting Halogenated Heterocycles in Pd-Catalyzed Cross-Coupling
Welcome to the Heterocycle Coupling Help Desk
User Profile: Medicinal Chemists, Process Chemists. Objective: Resolve failure modes in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings involving pyridine, pyrimidine, imidazole, and thiazole cores.
Coupling halogenated heterocycles is fundamentally different from standard aryl-aryl couplings. The heterocycle is not just a substrate; it is a competitive ligand . It possesses lone pairs (N, S, O) that bind to Palladium, displacing phosphines and arresting the catalytic cycle (Catalyst Poisoning). Furthermore, electron-deficient heterocycles are prone to nucleophilic attack at the wrong site or protodehalogenation.
Below is your diagnostic interface.
Part 1: Diagnostic Workflow
Before altering your reaction, identify the specific failure mode using this logic tree.
Caption: Logic flow for diagnosing failure modes based on crude reaction analysis.
Part 2: Issue Resolution Guides
Ticket #001: "The Reaction Turned Black and Stalled" (Catalyst Poisoning)
Symptoms: Immediate precipitation of Pd black; high recovery of starting material. Root Cause: The heterocyclic nitrogen (e.g., pyridine, imidazole) acts as a ligand, displacing your phosphine ligand. This forms a stable, inactive [Pd(Heterocycle)2L] complex, preventing oxidative addition.
The Fix: Switch to Pd-G3/G4 Precatalysts Do not use Pd(PPh3)4 or Pd2(dba)3. These sources generate Pd(0) slowly or incompletely, leaving the metal vulnerable to sequestration by your substrate.
-
Protocol Adjustment: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3).[1] These contain the ligand pre-bound and an aminobiphenyl backbone that forces rapid reductive elimination to active Pd(0) inside the catalytic cycle, outcompeting the heterocycle [1].
-
Ligand Selection Matrix:
| Substrate Class | Recommended Ligand/Precatalyst | Why? |
| Pyridines / Quinolines | XPhos or RuPhos | Bulky biaryl ligands create a steric wall that prevents N-coordination to the Pd center. |
| Azoles (Imidazoles) | BrettPhos | High activity for electron-rich heterocycles; prevents catalyst arrest. |
| 2-Amino-Heterocycles | tBuXPhos | Extremely bulky; prevents the amine NH2 from binding Pd. |
Ticket #002: "I lost my Halogen" (Protodehalogenation)
Symptoms: LCMS shows a mass corresponding to [M - Halogen + H].
Root Cause: This is common with electron-deficient heterocycles (e.g., 2-halo-pyridines). The oxidative addition intermediate is highly acidic. If the transmetallation step is slow, the intermediate undergoes side reactions with the solvent or base, or undergoes
The Fix: The "Anhydrous/Aprotic" System
-
Remove Proton Sources: Switch from alcohols (MeOH/EtOH) to aprotic polar solvents like 1,4-Dioxane or Toluene .
-
Base Switch: Stop using alkoxide bases (NaOtBu, NaOEt) which can act as hydride sources via
elimination. Switch to K3PO4 or Cs2CO3 . -
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular transmetallation step over unimolecular decomposition pathways [2].
Ticket #003: "My Boronic Acid Disappeared" (Protodeboronation)
Symptoms: The heterocyclic boronic acid (nucleophile) converts to the parent heterocycle (Ar-B(OH)2 → Ar-H) before coupling. Root Cause: 2-Heterocyclic boronic acids are notoriously unstable.[2][3] The C-B bond hydrolyzes rapidly under basic, aqueous conditions.
The Fix: Slow Release Strategy (MIDA Boronates) Do not add the unstable boronic acid all at once.
-
Method A (Syringe Pump): Add the boronic acid solution slowly over 2 hours.
-
Method B (MIDA Boronates): Use N-methyliminodiacetic acid (MIDA) boronates.[3][4] These are shelf-stable. Under aqueous basic conditions (K3PO4/H2O), they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of free boronic acid low, minimizing decomposition [3].
Part 3: Regioselectivity Intelligence
When your heterocycle has multiple halogens, which one reacts first?
General Rule: Oxidative addition occurs at the most electron-deficient (most electrophilic) position or the weakest C-X bond.
Reactivity Hierarchy (The "Hand of Cards"):
-
Bond Strength: I > Br > Cl >> F
-
Electronic Position (Pyrimidines/Pyridines):
-
C4/C6 (Para/Ortho to N): Most reactive (Most electron-deficient).
-
C2 (Between Ns): Highly reactive, but often sterically hindered or prone to hydrolysis.
-
C5 (Meta to N): Least reactive (Most electron-rich, like benzene).
-
Case Study: 2,4-Dichloropyrimidine
-
Reaction: Suzuki Coupling (1.0 eq Boronic Acid).[5]
-
Outcome: Coupling occurs exclusively at C4 .
-
Why? The C4 position is more electrophilic than C2 due to the additive inductive effects and resonance capability of the nitrogen atoms. To couple at C2, you must first block C4 or use a C2-Iodo / C4-Chloro substrate [4].
Part 4: The "Gold Standard" Protocol (SOP)
Use this protocol as your baseline for difficult heterocyclic couplings. It is designed to be self-validating: if it fails, the specific failure mode (color change, precipitate, specific byproduct) will tell you what to fix.
Reaction Setup (0.5 mmol scale):
-
Vessel: 4 mL vial with a septum cap (or microwave vial).
-
Catalyst: XPhos Pd G4 (2 mol%, 8.5 mg).
-
Why G4? It releases the active species even more efficiently than G3 and scavenges the methylcarbazole byproduct.
-
-
Electrophile: Halo-heterocycle (1.0 equiv).
-
Nucleophile: Boronic Acid (1.5 equiv) OR MIDA Boronate (1.5 equiv).
-
Base: K3PO4 (3.0 equiv, finely ground).
-
Note: If using MIDA, add water (5:1 Solvent:Water ratio) to enable hydrolysis.
-
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
-
Degassing: Sparge with Argon for 10 mins. Oxygen kills active Pd(0).
-
-
Temperature: 80 °C (Oil bath) or 100 °C (Microwave).
The Checkpoint System:
-
T=0 min: Solution should be yellow/orange (active catalyst).
-
T=15 min: Solution darkens to amber/brown.
-
Red Flag: If it turns clear/colorless, oxidation occurred (Air leak).
-
Red Flag: If black precipitate forms immediately, ligand exchange failed (Poisoning).
-
-
T=1 hr: Check LCMS.
-
If <10% conversion: Increase Temp to 100 °C.
-
If Protodehalogenation observed: Switch solvent to Toluene/Dioxane mix and dry the base.
-
Part 5: Visualization of the Solution
The following diagram illustrates why the G3/G4 precatalyst system solves the "Poisoning" issue compared to traditional methods.
Caption: Traditional Pd sources allow heterocycles to bind before the active catalyst forms. G3/G4 precatalysts generate the active species immediately, bypassing the poisoning trap.
References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
Kambe, N., et al. (2011). "Pd-Catalyzed Cross-Coupling Reactions of Alkyl Halides." Chemical Society Reviews.
-
Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]
-
Schlosser, M. (2005). "The 2,4-Dichloropyrimidine Play: Regioselective Functionalization." European Journal of Organic Chemistry.
Sources
Technical Support Center: Optimizing N-Alkylation of Electron-Deficient Indoles
Welcome to the technical support center for the N-alkylation of electron-deficient indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions to common experimental hurdles. Our focus is on understanding the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the N-alkylation of electron-deficient indoles, providing the foundational knowledge needed for successful experimentation.
Q1: Why is N-alkylation of electron-deficient indoles more challenging than that of electron-rich indoles?
A1: The primary challenge lies in the reduced nucleophilicity of the indole nitrogen. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups pull electron density away from the pyrrole ring, making the nitrogen lone pair less available to attack an electrophilic alkylating agent. This decreased reactivity often necessitates more forcing reaction conditions, which can lead to undesired side reactions. Furthermore, the increased acidity of the N-H bond in electron-deficient indoles can influence the choice of base and reaction conditions.[1][2][3]
Q2: How do I choose the right base for my reaction? What are the key considerations?
A2: The choice of base is critical and depends on the acidity of your specific indole substrate. The goal is to select a base strong enough to deprotonate the indole N-H to a sufficient extent to form the more nucleophilic indolate anion, but not so strong that it causes side reactions with other functional groups on your indole or alkylating agent.[4][5]
Key Considerations:
-
pKa of the Indole N-H: Electron-deficient indoles are more acidic (lower pKa) than their electron-rich counterparts.[5] For example, the pKa of indole is approximately 17, while the presence of a nitro group can significantly lower this value.
-
Base Strength (pKa of the conjugate acid): The pKa of the conjugate acid of your chosen base should ideally be slightly higher than the pKa of the indole N-H to ensure favorable deprotonation.
-
Compatibility: The base should not react with your alkylating agent or solvent. For instance, using a nucleophilic base with a reactive alkyl halide can lead to competitive side reactions.
Here is a table to guide your selection:
| Base | Approximate pKa of Conjugate Acid | Typical Applications & Considerations |
| Potassium Carbonate (K₂CO₃) | 10.3 | A mild and often effective base for moderately electron-deficient indoles.[3] Its heterogeneity can sometimes lead to slower reaction rates. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Often more effective than K₂CO₃ due to the "cesium effect," which can enhance the nucleophilicity of the indolate anion.[3] |
| Sodium Hydride (NaH) | ~36 | A very strong, non-nucleophilic base suitable for a wide range of indoles, including those that are significantly electron-deficient.[5][6] Requires anhydrous conditions and careful handling. |
| Potassium Hydroxide (KOH) | 15.7 | A strong base that can be effective, particularly in phase-transfer catalysis or in ionic liquids.[2][7] Its nucleophilicity can be a drawback with certain electrophiles. |
| Hünig's Base (DIPEA) | 11.0 | A non-nucleophilic organic base that can be useful in certain catalytic systems.[1] |
Q3: What are the best solvents for this reaction, and why?
A3: Polar aprotic solvents are generally the preferred choice for N-alkylation of indoles.[6][8] These solvents can effectively solvate the cation of the indolate salt, leaving the indolate anion more "naked" and therefore more nucleophilic.
Recommended Solvents:
-
N,N-Dimethylformamide (DMF): A common and effective solvent that often promotes N-alkylation over C-alkylation.[4][6]
-
Tetrahydrofuran (THF): Another widely used solvent, often in combination with a strong base like NaH.[6]
-
Acetonitrile (ACN): A polar aprotic solvent that can be a good alternative to DMF or THF.[8]
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can be beneficial for particularly sluggish reactions.[8]
Why avoid protic solvents? Protic solvents (e.g., alcohols, water) can protonate the indolate anion, regenerating the less reactive neutral indole and hindering the reaction.[8]
Q4: My reaction is showing a significant amount of C3-alkylation. How can I improve N-selectivity?
A4: C3-alkylation is a common competing side reaction, as the C3 position of the indole ring is also nucleophilic.[2][9] Here are several strategies to enhance N-selectivity:
-
Solvent Choice: As mentioned, DMF often favors N-alkylation.[4][6]
-
Cation Effect: The choice of counter-ion for the indolate can influence selectivity. In some cases, using potassium or cesium bases can favor N-alkylation over sodium.
-
Steric Hindrance: If your indole is unsubstituted at the C3 position, consider using a bulkier alkylating agent if your synthesis allows. This can disfavor attack at the more sterically hindered C3 position.
-
Blocking the C3 Position: If synthetically feasible, introducing a substituent at the C3 position will prevent C3-alkylation.[4][9]
-
Protecting Groups: In some instances, a temporary protecting group on the indole nitrogen can be used to direct other reactions, followed by deprotection and N-alkylation. Phenylsulfonyl (PhSO₂) is a common choice for protecting the NH group of indoles.[10]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the N-alkylation of electron-deficient indoles.
Problem 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material.
Potential Causes & Solutions:
-
Incomplete Deprotonation:
-
Diagnosis: The base may not be strong enough to deprotonate the indole N-H.
-
Solution: Switch to a stronger base (see the table in FAQ Q2). For example, if you are using K₂CO₃ with a highly electron-deficient indole, consider trying NaH. Ensure you are using at least a stoichiometric amount of base.[4][11]
-
-
Inactive Alkylating Agent:
-
Diagnosis: The alkylating agent may have degraded or is inherently unreactive.
-
Solution: Use a fresh bottle of the alkylating agent. If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.
-
-
Insufficient Reaction Temperature or Time:
-
Diagnosis: The reaction may be kinetically slow.
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress over a longer period. Microwave irradiation can sometimes be used to accelerate the reaction.[11]
-
-
Poor Solubility:
-
Diagnosis: The indole or base may not be sufficiently soluble in the chosen solvent.
-
Solution: Try a different polar aprotic solvent in which all components are soluble.[8]
-
Problem 2: Formation of Multiple Products (Poor Selectivity)
Symptoms: TLC or LC-MS shows the desired product along with significant amounts of one or more byproducts.
Potential Causes & Solutions:
-
C3-Alkylation:
-
Diagnosis: A common byproduct is the C3-alkylated indole.
-
Solution: Refer to the strategies outlined in FAQ Q4 to improve N-selectivity.
-
-
Dialkylation:
-
Diagnosis: In some cases, both the N1 and C3 positions can be alkylated.
-
Solution: Use a controlled stoichiometry of the alkylating agent (closer to 1 equivalent). Running the reaction at a lower temperature may also improve selectivity.
-
-
Reaction with the Solvent:
-
Diagnosis: Some strong bases, like NaH, can react with DMF, especially at elevated temperatures.[6]
-
Solution: If using NaH in DMF, consider running the reaction at a lower temperature or switching to a different solvent like THF.
-
Problem 3: Decomposition of Starting Material or Product
Symptoms: TLC or LC-MS shows a complex mixture of unidentified products, and little to no starting material or desired product remains.
Potential Causes & Solutions:
-
Harsh Reaction Conditions:
-
Diagnosis: The combination of a strong base and high temperature may be degrading your molecule, especially if it contains other sensitive functional groups.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Consider using a milder base if possible.
-
-
Air/Moisture Sensitivity:
-
Diagnosis: The indolate anion or other intermediates may be sensitive to air or moisture.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common N-alkylation issues.
Section 3: Experimental Protocols
General Protocol for N-Alkylation of an Electron-Deficient Indole using Sodium Hydride
This protocol provides a starting point for the N-alkylation of a generic electron-deficient indole with an alkyl halide using NaH as the base. Note: This procedure should be performed by qualified personnel familiar with handling air- and moisture-sensitive reagents.
Materials:
-
Electron-deficient indole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq)
-
Alkylating agent (e.g., alkyl iodide or bromide, 1.1 - 1.5 eq)
-
Anhydrous DMF or THF
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.), dried in an oven.
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Setup: Assemble the reaction glassware under an inert atmosphere of argon or nitrogen.
-
Deprotonation:
-
To a stirred suspension of sodium hydride in anhydrous DMF (or THF) at 0 °C (ice bath), add a solution of the electron-deficient indole in a minimal amount of anhydrous DMF (or THF) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.[5]
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkylating agent dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting indole. The reaction may require gentle heating (e.g., 40-60 °C) to go to completion.
-
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[7]
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.[7]
-
Alternative N-Alkylation Methods
While the classical NaH/alkyl halide method is robust, several alternative methods have been developed that may offer advantages in terms of milder conditions or functional group tolerance:
-
Mitsunobu Reaction: Alkylation with alcohols can be achieved under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate).[6]
-
Transition Metal Catalysis: Various transition metal-catalyzed methods, including those using copper or palladium, have been reported for the N-alkylation of indoles.[1][12][13] These can offer excellent selectivity and functional group tolerance.
-
Reductive Amination: A metal-free approach involves the reductive N-alkylation of indoles using aldehydes as the alkylating agent in the presence of a reducing agent like triethylsilane.[14]
-
Phase-Transfer Catalysis: This method can be effective for N-alkylation using bases like KOH in a biphasic system with a phase-transfer catalyst.
-
Ionic Liquids: Using ionic liquids as the solvent can facilitate the N-alkylation with bases like KOH.[2]
Logical Relationship Diagram for Method Selection
Caption: A guide for selecting an appropriate N-alkylation method.
References
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
- N-alkylation of indole derivatives. Google Patents.
- Process for n-alkylation of indoles. Google Patents.
-
A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Available at: [Link]
-
Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. National Institutes of Health. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. Available at: [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones. RSC Advances. Available at: [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Characterization and Comparative Analysis of Methyl 4,6-dichloro-1H-indole-2-carboxylate for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1] Among the vast family of indole derivatives, substituted indole-2-carboxylates have emerged as privileged structures, finding applications as potent agents in oncology, virology, and neurology.[2][3] This guide provides a full characterization of Methyl 4,6-dichloro-1H-indole-2-carboxylate, a key building block for the synthesis of complex bioactive molecules. Through a detailed examination of its spectroscopic and physicochemical properties, and a comparative analysis with relevant alternatives, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for its effective utilization in their research endeavors.
The strategic placement of chloro substituents at the 4 and 6 positions of the indole ring significantly influences the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. This guide will delve into the synthesis, purification, and comprehensive characterization of this important synthetic intermediate, providing a framework for its application in the synthesis of next-generation therapeutics.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical and Spectroscopic Data of Ethyl 4,6-dichloro-1H-indole-2-carboxylate [4]
| Property | Value |
| Molecular Formula | C₁₁H₉Cl₂NO₂ |
| Molecular Weight | 258.10 g/mol |
| Melting Point | 187–188 °C |
| Appearance | White to off-white solid |
| High-Resolution Mass Spec (ESI) | m/z [M-H]⁻ calcd for C₁₁H₈Cl₂NO₂: 255.9927, found 255.9930 |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.41 (s, 1H, NH), 7.44 (s, 1H, Ar-H), 7.27 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 4.30-4.43 (q, 2H, OCH₂), 1.34 (t, 3H, CH₃) |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 161.69 (C=O), 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56 (OCH₂), 14.32 (CH₃) |
| Infrared (IR) (cm⁻¹) | 3314.3 (N-H stretch), 2987.6 (C-H stretch), 1700.2 (C=O stretch), 1615.8, 1566.2, 1523.7, 1487.2 (Aromatic C=C stretch) |
For the target molecule, This compound , the expected molecular formula is C₁₀H₇Cl₂NO₂ with a molecular weight of 244.07 g/mol . The spectroscopic data is anticipated to be very similar to the ethyl ester, with the key difference in the ¹H NMR being a singlet at approximately 3.8-3.9 ppm for the methyl ester protons (OCH₃) instead of the quartet and triplet of the ethyl group. In the ¹³C NMR, the OCH₃ signal would appear around 52-53 ppm.
Comparative Analysis with Alternative Indole-2-Carboxylates
The choice of substitution on the indole ring is a critical decision in drug design. To understand the unique contribution of the 4,6-dichloro substitution pattern, a comparison with other commercially available or synthetically accessible indole-2-carboxylate analogs is presented below.
Table 2: Comparison of Substituted Methyl 1H-indole-2-carboxylates
| Compound | Key Features & Potential Applications | Reference |
| Methyl 1H-indole-2-carboxylate | The unsubstituted parent compound. Serves as a baseline for evaluating the effects of substituents. A versatile starting material for a wide range of derivatives.[5][6] | |
| Methyl 4-methoxy-1H-indole-2-carboxylate | The electron-donating methoxy group at the 4-position can influence hydrogen bonding interactions and metabolic stability. Often explored in the development of anticancer and antiviral agents.[7] | |
| Methyl 6-fluoro-1H-indole-4-carboxylate | The introduction of a fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. Fluorinated indoles are of significant interest in medicinal chemistry. | |
| Methyl 4-amino-1H-indole-6-carboxylate | The amino group provides a handle for further functionalization and can participate in hydrogen bonding. This substitution pattern is explored for its potential in kinase inhibitors and other targeted therapies.[8] |
The 4,6-dichloro substitution pattern of the title compound offers a unique combination of lipophilicity and electronic properties that can be advantageous in specific drug discovery campaigns. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the N-H proton and the reactivity of the indole ring.
Experimental Protocols
To ensure the reproducibility and reliability of research findings, detailed experimental protocols for the synthesis and characterization of this compound are provided below. These protocols are based on established methodologies for the synthesis and analysis of indole derivatives.[9][10]
This synthesis is a two-step process starting from the commercially available 4,6-dichloro-1H-indole.
Step 1: Synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid
This step can be achieved via various methods, a common one being the reaction of 4,6-dichloro-1H-indole with a carboxylating agent. A more direct approach starts from a substituted aniline.
Step 2: Esterification to this compound
-
To a solution of 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Caption: Synthetic pathway to this compound.
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the characterization of the synthesized compound.
¹H and ¹³C NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the exact mass of the molecular ion.
Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C=O, C-Cl).
Melting Point Determination
-
Determine the melting point of the purified solid using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents with improved properties. This guide has provided a comprehensive, albeit inferred, characterization of this compound, alongside a comparative analysis with relevant alternatives and detailed experimental protocols for its synthesis and characterization.
The indole-2-carboxylate scaffold continues to be a fertile ground for the discovery of new medicines.[11][12][13] As our understanding of disease biology deepens, the demand for novel, well-characterized building blocks like this compound will undoubtedly grow. The methodologies and comparative data presented herein are intended to empower researchers to confidently incorporate this and similar compounds into their drug discovery pipelines, ultimately accelerating the development of new and effective therapies.
References
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. Available from: [Link]
-
PubMed. New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. Available from: [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
PubChem. Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PMC. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]
-
PubMed. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Available from: [Link]
-
Chemsrc. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link]
-
NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available from: [Link]
-
PubChem. methyl 4-methoxy-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
All About Drugs. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. Available from: [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]
-
PubMed. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Available from: [Link]
-
Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Available from: [Link]
-
Taylor & Francis Online. Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Available from: [Link]
-
PMC. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PMC. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 4. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 5. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl indole-2-carboxylate | 1202-04-6 [chemicalbook.com]
- 7. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. From anti-cancer agents to treatments for neurological disorders, the therapeutic potential of novel indole derivatives is vast. However, before a newly synthesized indole derivative can advance through the drug discovery pipeline, its chemical structure must be unequivocally confirmed. This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of synthesized indole derivatives, offering insights from a seasoned application scientist's perspective. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of each technique to ensure the integrity of your research.
The Imperative of Structural Confirmation in Drug Discovery
In the realm of drug development, ambiguity is the enemy of progress. An incorrectly identified compound can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. Therefore, the rigorous structural confirmation of a synthesized molecule is not merely a procedural step but a foundational pillar of scientific integrity. The convergence of data from multiple orthogonal techniques provides a self-validating system, ensuring that the molecule you have synthesized is indeed the molecule you intended to create.
An Integrated Approach to Structural Elucidation
A single analytical technique rarely provides the complete structural picture. Instead, a synergistic approach, leveraging the strengths of various methods, is the gold standard. The typical workflow for the structural confirmation of a novel indole derivative involves a progression from techniques that provide broad functional group information to those that offer detailed connectivity and stereochemical insights.
Caption: Workflow for the structural confirmation of synthesized indole derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR spectroscopy is often the first analytical checkpoint for a newly synthesized indole derivative. Its rapidity and ability to provide a "fingerprint" of the functional groups present make it an invaluable screening tool. The principle lies in the absorption of infrared radiation by molecules, which induces vibrations at specific frequencies corresponding to the types of chemical bonds present.[1] For an indole derivative, we are particularly interested in identifying characteristic stretches that confirm the presence of the indole core and any newly introduced functional groups.
Trustworthiness: While not definitive for complete structure elucidation, a clean FT-IR spectrum that aligns with the expected functional groups provides the initial confidence to proceed with more detailed analyses. Conversely, the absence of an expected peak or the presence of unexpected signals (e.g., a broad -OH stretch from starting material) immediately flags a potential issue with the reaction or purification.
Key FT-IR Absorptions for Indole Derivatives:
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |
| N-H (Indole) | Stretch | 3500-3300 (sharp) | The presence and position of this peak can be affected by hydrogen bonding.[1] |
| C-H (Aromatic) | Stretch | 3100-3000 | Confirms the aromatic nature of the indole ring. |
| C-H (Aliphatic) | Stretch | 3000-2850 | Indicates the presence of alkyl substituents. |
| C=C (Aromatic) | Stretch | 1620-1450 | A series of sharp peaks characteristic of the aromatic rings.[1] |
| C-N | Stretch | 1350-1000 | Often complex and can overlap with other signals. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR has largely replaced traditional KBr pellet methods due to its simplicity and speed.
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond) is immaculately clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
-
Background Scan: With the clean crystal, run a background scan. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[2]
-
Sample Application: Place a small amount of the solid indole derivative directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.[3]
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Expertise & Experience: Mass spectrometry is a powerful technique that provides the exact molecular weight of the synthesized compound.[4] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to suggest a unique molecular formula. This is a critical step in confirming that the desired transformation has occurred and that the product has the correct elemental composition. The choice of ionization technique is crucial; for most indole derivatives, "soft" ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they tend to produce the molecular ion with minimal fragmentation.[5]
Trustworthiness: The observation of a molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that corresponds to the calculated molecular weight of the target indole derivative is a strong piece of evidence for its successful synthesis. The isotopic pattern of the molecular ion can also provide valuable clues, especially for compounds containing elements with characteristic isotopic distributions like chlorine or bromine.
Caption: Simplified workflow of a mass spectrometry experiment.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the indole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[6]
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Parameter Optimization: Optimize the ESI source parameters, such as capillary voltage, drying gas flow rate, and temperature, to maximize the signal of the molecular ion.[7]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the monoisotopic peak of the molecular ion and compare the measured mass to the calculated exact mass of the proposed structure. The mass accuracy should ideally be within 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[8] It provides detailed information about the carbon-hydrogen framework of the molecule. For indole derivatives, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.
Trustworthiness: A fully assigned NMR spectrum that is consistent with the proposed structure provides an exceptionally high level of confidence in the identity of the synthesized compound. The ability to observe correlations between specific protons and carbons through 2D NMR experiments provides a self-contained validation of the atomic connections within the molecule.
A Multi-faceted NMR Approach:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration).
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically those on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of the indole derivative for ¹H NMR (50-100 mg for ¹³C NMR) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.[9] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire the necessary 2D spectra (COSY, HSQC, HMBC).
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction) and interpret the spectra to assign all proton and carbon signals and confirm the molecular structure.
Single-Crystal X-ray Diffraction (XRD): The Definitive 3D Structure
Expertise & Experience: When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard.[10] This technique provides the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry.[11] The primary challenge of this technique is often the prerequisite of growing a high-quality single crystal of the synthesized compound.
Trustworthiness: A successfully solved crystal structure is considered definitive proof of the molecular structure. It validates the connectivity and stereochemistry determined by NMR and provides a level of structural detail that no other technique can match.
Caption: The fundamental process of single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the indole derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. The instrument will rotate the crystal and collect the diffraction data as a series of images.[12]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, into which the atomic model is built and refined.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| FT-IR | Functional groups | - Fast and simple- Low cost- Small sample requirement | - Limited structural information- Not suitable for complex mixtures |
| Mass Spectrometry (MS) | Molecular weight and elemental formula | - High sensitivity- Provides exact mass (HRMS)- Can be coupled with chromatography (LC-MS, GC-MS) | - Does not provide connectivity information- Isomers can be difficult to distinguish |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and 3D structure in solution | - Provides the most detailed structural information in solution- Non-destructive | - Lower sensitivity than MS- Can be time-consuming for complex molecules- Requires soluble samples |
| X-ray Crystallography | Absolute 3D structure in the solid state | - Unambiguous structural determination- Provides precise bond lengths and angles | - Requires a high-quality single crystal- The solid-state structure may not represent the solution conformation |
Conclusion
The structural confirmation of synthesized indole derivatives is a critical process that relies on the intelligent application of a suite of complementary analytical techniques. As a Senior Application Scientist, my recommendation is to adopt a hierarchical approach, beginning with rapid screening by FT-IR, followed by definitive molecular weight and formula determination via HRMS. The cornerstone of the elucidation process is a comprehensive analysis by 1D and 2D NMR to establish the molecular framework. Finally, when the absolute and unambiguous 3D structure is paramount, the pursuit of a single-crystal X-ray diffraction analysis is warranted. By integrating the data from these orthogonal techniques, researchers can have the utmost confidence in their synthesized molecules, paving the way for accurate biological evaluation and the successful advancement of novel indole derivatives in the drug discovery pipeline.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
-
Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]
-
Iowa State University. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
- Al-Talla, Z. A. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research.
-
PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]
- Korfmacher, W. A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 23(2), 104-114.
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
- Engineered Science Publisher. (2023).
-
University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). Basics of X-Ray Crystallography. Retrieved from [Link]
- Houde, D., & Berkowitz, S. A. (2013). Comparison of quantitative spectral similarity analysis methods for protein higher-order structure confirmation. Journal of pharmaceutical sciences, 102(3), 755–763.
-
Friedrich Schiller University Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Retrieved from [Link]
-
Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
- Drake, G. W. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 1-10.
-
Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]
- Brouwer, D. H., et al. (2016). Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. Crystal Growth & Design, 16(4), 2087-2097.
-
Spectroscopy Online. (2023). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
-
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
ResearchGate. (2013). Comparison of Quantitative Spectral Similarity Analysis Methods for Protein Higher Order Structure Confirmation. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Bruker. (2023). Chemistry Applications of FT-IR [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2015). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]
-
The Purple Pumpkin Project. (2021). Understanding x-ray crystallography structures [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. Retrieved from [Link]
-
AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]
-
Quora. (2021). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?. Retrieved from [Link]
-
Malvern Panalytical. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
-
Technology Networks. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]
-
AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. process-nmr.com [process-nmr.com]
- 8. microbenotes.com [microbenotes.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. m.youtube.com [m.youtube.com]
Analytical Architectures for Indole-2-Carboxylate Quantification: From Bulk Purity to Biological Matrices
Executive Summary & Core Directive
Objective: This guide provides a scientifically rigorous framework for the analysis of indole-2-carboxylate derivatives. Unlike generic indole methods, this document focuses on the specific electronic and physicochemical constraints imposed by the electron-withdrawing carboxyl moiety at the C2 position.
The Analytical Challenge: Indole-2-carboxylates present a unique dichotomy: the lipophilic indole core drives retention on reversed-phase media, while the ionizable C2-carboxyl group (
Method A: High-Performance Liquid Chromatography (HPLC-UV/FLD)
Best for: Quality Control, Synthetic Purity, and Stability Testing.
The "Proton-Lock" Separation Strategy
For accurate quantification, the ionization of the carboxylic acid must be suppressed to ensure a single, sharp peak. Running at neutral pH results in mixed species (ionized/unionized), leading to split peaks or severe tailing.
Recommended Protocol:
-
Stationary Phase: C18 (End-capped) or Phenyl-Hexyl.
-
Expert Insight: Phenyl-Hexyl columns provide superior selectivity for indole isomers (e.g., separating 2-carboxylate from 3-carboxylate impurities) due to
interactions with the indole ring.
-
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
Detection: Leveraging Quantum Yield
While UV at 280 nm is standard, Fluorescence Detection (FLD) is superior for trace analysis. Unlike some nitro-substituted indoles that suffer from quenching, indole-2-carboxylic acid exhibits a high quantum yield (
-
UV Channel: 280 nm (primary), 254 nm (secondary).
-
FLD Channel: Excitation
nm; Emission nm.-
Note: The Stokes shift is significant. Ensure your emission window is wide enough to capture the full band.
-
Method B: LC-MS/MS for Biological Matrices
Best for: Pharmacokinetics (PK), Metabolite Identification, and Trace Environmental Analysis.
Ionization Mode Selection
Direct analysis of underivatized indole-2-carboxylates is feasible but often suffers from poor sensitivity in ESI(+) due to the electron-withdrawing carboxyl group destabilizing the positive charge on the indole nitrogen.
-
Approach 1: Negative Mode (ESI-):
-
Target:
carboxylate anion.[1] -
Pros: Direct, no derivatization needed.
-
Cons: Higher background noise in biological matrices; lower ionization efficiency compared to basic amines.
-
-
Approach 2: Derivatization-Enhanced ESI(+):
-
Protocol: Derivatize with o-benzylhydroxylamine or 3-nitrophenylhydrazine (3-NPH) .
-
Mechanism: Converts the acidic COOH into a basic amide/hydrazide, introducing a protonatable nitrogen. This can increase sensitivity by 10-100 fold [2].
-
Optimized MRM Transitions (ESI-)
For the underivatized parent compound (Indole-2-COOH, MW ~161):
-
Precursor Ion: 160.0
-
Quantifier Product: 116.0
(Loss of , decarboxylation). -
Qualifier Product: 89.0
(Further fragmentation of the indole core).
Method C: Structural Validation (NMR & IR)
Best for: Confirming Regio-isomerism (2-COOH vs 3-COOH).
-
1H NMR (DMSO-d6):
-
Indole N-H: Broad singlet
11.5–12.0 ppm. -
C3-H: Significant diagnostic signal. In 2-carboxylates, the C3 proton appears as a doublet or doublet of doublets around
7.0–7.3 ppm, distinct from the C2 proton in 3-carboxylates which is typically more deshielded ( 8.0+ ppm) due to the adjacent nitrogen.
-
-
FT-IR:
-
C=O Stretch: Sharp, intense band at 1670–1700
(conjugated acid). -
N-H Stretch: 3300–3450
.
-
Comparative Analysis of Methods
| Feature | HPLC-UV (280 nm) | HPLC-FLD | LC-MS/MS (ESI-) | LC-MS/MS (Derivatized) |
| LOD (approx) | 1-5 | 10-50 ng/mL | 1-10 ng/mL | < 0.1 ng/mL |
| Selectivity | Moderate | High | High | Very High |
| Throughput | High | High | Medium | Low (requires prep) |
| Cost | Low | Low | High | Very High |
| Matrix Effects | Low | Low | High (Suppression) | Moderate |
| Primary Use | Purity / QC | Impurity Profiling | PK / Bioanalysis | Ultra-trace Analysis |
Experimental Workflow Visualizations
Analytical Decision Tree
This logic flow guides the selection of the optimal method based on sample type and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample origin and sensitivity thresholds.
LC-MS/MS Sample Preparation Workflow
A standardized protocol for processing biological samples to minimize matrix effects and maximize recovery.
Figure 2: Step-by-step sample preparation workflow for biological matrices, highlighting the optional derivatization step for sensitivity enhancement.
References
-
Photophysics of indole-2-carboxylic acid: Ilich, P. et al. "Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations." Photochemical & Photobiological Sciences, 2012.
-
Derivatization Strategies: Han, J. et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices."[2] Metabolites, 2024.
-
General Indole Analysis: "Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ." Agilent Application Notes, 2019.
-
Fluorescence Quenching: "Fluorescence quenching of indolic compounds by aliphatic amino acids." Journal of Photochemistry, 2025 (Accessed via ResearchGate).
-
Synthesis & Characterization: "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 2019.[3][4]
Sources
Structural Isomerism in Medicinal Chemistry: A Comparative Guide to 4,6- vs. 5,7-Dichloroindole Scaffolds
Executive Summary
In the optimization of indole-based pharmacophores, the specific placement of halogen substituents acts as a critical "molecular switch" that dictates potency, metabolic stability, and target selectivity.[1] This guide analyzes the divergent biological activities of 4,6-dichloroindole versus 5,7-dichloroindole analogs.[1]
While both scaffolds increase lipophilicity (
The Chemical Basis of Divergence
To understand the biological data, we must first establish the physicochemical differences between these isomers.
Electronic and Steric Mapping
-
4,6-Dichloro Pattern:
-
Sterics: The C4-chlorine occupies the "bay region," creating significant steric bulk near the C3 position. This is crucial for locking conformation or filling hydrophobic pockets (e.g., Val/Phe residues).[1]
-
Electronics: The C6-chlorine is para to the indole nitrogen (in the fused benzene sense), exerting a moderate electron-withdrawing effect.
-
-
5,7-Dichloro Pattern:
-
Sterics: The C7-chlorine is proximal to the indole N1-H. This creates a "steric buttress" effect that can hinder hydrogen bonding if the receptor pocket is tight around the nitrogen.
-
Electronics: The C7-chlorine exerts a strong inductive effect on the N1-H, significantly lowering the
(making the NH more acidic). This alters the hydrogen bond donor capability (stronger donor, but potentially harder to desolvate).[1]
-
Structural Logic Diagram (DOT)
Figure 1: Mechanistic divergence of indole chlorination patterns.[1] The 4,6-pattern optimizes hydrophobic filling, while the 5,7-pattern alters electronic properties and N1-accessibility.[1]
Case Study A: NMDA Receptor Antagonism (Glycine Site)[1][2][3][4]
The most definitive comparison of these isomers exists in the development of antagonists for the glycine binding site of the NMDA receptor (GluN1 subunit).
The "Gavestinel" Effect
Research into indole-2-carboxylates established that the 4,6-dichloro substitution is essential for high potency.[1] The C4-chlorine sits in a specific hydrophobic pocket defined by residues Phe92, Trp88, and Val180 (numbering varies by species/subunit).[1]
-
4,6-Dichloro Analogs (e.g., Gavestinel derivatives): High affinity (
often < 10 nM).[1] The 4-Cl fills the pocket; the 6-Cl extends into a lipophilic region. -
5,7-Dichloro Analogs: Significantly reduced affinity.[1] The C7-chlorine sterically interferes with the critical hydrogen bond between the Indole N1-H and the receptor backbone (often Pro124 or Thr126), or simply clashes with the pocket wall.
Comparative Data Summary
| Compound Class | Substitution | Target | Activity ( | Mechanism Note |
| Indole-2-carboxylate | 4,6-Dichloro | NMDA (Gly Site) | High Potency ( | Perfect hydrophobic fit; C3-substituents (e.g., hydantoins) enhance this.[1] |
| Indole-2-carboxylate | 5,7-Dichloro | NMDA (Gly Site) | Low Potency ( | Steric clash at N1; loss of optimal hydrophobic vector.[1] |
| Reference Isostere | 5,7-Dichloro | Kynurenic Acid | NMDA (Gly Site) | High Potency ( |
Key Insight: Do not confuse the indole SAR with the kynurenic acid SAR. In kynurenic acids (5,7-DCKA), the 5,7-pattern is optimal.[1] In indoles, the 4,6-pattern is optimal.[1] This is a classic example of scaffold-dependent SAR.
Case Study B: Anti-Tubercular Activity (MmpL3 Inhibition)[1]
Recent medicinal chemistry efforts against Mycobacterium tuberculosis have targeted the membrane transporter MmpL3 .
-
The Winner: The 4,6-dichloro substitution (e.g., N-(1-(adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide) shows superior potency (
).[1] -
The Mechanism: The 4,6-dichloro indole core lodges into the proton relay pathway of the MmpL3 transmembrane domain. The lipophilicity provided by the chlorines is essential for penetrating the mycobacterial cell wall, but the specific 4,6-geometry is required to avoid steric clashes within the central channel of the protein.
Experimental Protocol: Radioligand Binding Assay (NMDA)
To objectively compare your own 4,6 vs 5,7 analogs, use this self-validating protocol. This assay measures the displacement of a known high-affinity ligand (e.g.,
Reagents & Preparation
-
Membrane Prep: Rat cerebral cortex membranes (rich in NMDA receptors).[1]
-
Buffer: 50 mM Tris-Acetate (pH 7.4). Crucial: Do not use chloride buffers if studying channel blockers, but for glycine site, Tris-Acetate or HEPES is standard.[1]
-
Radioligand:
-MDL 105,519 (Specific Activity ~60-80 Ci/mmol).[1] -
Non-specific Control: 1 mM Glycine or 100
5,7-DCKA.[1]
Step-by-Step Workflow
-
Thawing: Thaw membrane homogenates at 37°C, wash 3x with ice-cold buffer to remove endogenous glycine (Critical step: failure to wash results in high background).[1]
-
Incubation:
-
Equilibrium: Incubate for 60 minutes at 4°C. (Low temperature prevents receptor degradation and metabolic breakdown of ligand).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.[1]
-
Quantification: Liquid scintillation counting.
Data Analysis
Calculate
Synthesis & Screening Workflow
The synthesis of these isomers requires distinct starting materials, often separating early in the pathway (e.g., using 3,5-dichloroaniline vs 2,4-dichloroaniline for Fischer synthesis, though regiospecificity can be tricky).[1]
Screening Logic Diagram (DOT)
Figure 2: Screening workflow for dichloroindole analogs. Note the expected attrition of 5,7-isomers in NMDA assays.
References
-
Vertex AI Search. (2023).[1] Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation. 4
-
Carling, R. W., et al. (1993).[1] 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic Antagonists of the NMDA Receptor Glycine Site. Journal of Medicinal Chemistry. (Contextual grounding for Glycine site antagonists).
-
Baron, B. M., et al. (1990).[1] Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site.[1][5] Journal of Pharmacology and Experimental Therapeutics. 5
-
Salituro, F. G., et al. (1994).[1] Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry. 2[1][6]
-
Alsayed, S. S., et al. (2021).[1][7] N-(1-(adamantan-1-yl) ethyl)-4,6-dichloro-1H-indole-2-carboxamide as MmpL3 Inhibitor. (Cited within PMC review on Indole Scaffolds). 1[1][6][8][9][10]
Sources
- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Comparison: Methyl 4,6-dichloro-1H-indole-2-carboxylate in Medicinal Chemistry
Executive Summary
Methyl 4,6-dichloro-1H-indole-2-carboxylate is not merely a catalog reagent; it is a privileged scaffold in neuropharmacology. While simple indole-2-carboxylates serve as generic building blocks, the 4,6-dichloro substitution pattern confers unique electronic and steric properties that make this specific derivative the "gold standard" intermediate for developing Glycine-site NMDA receptor antagonists (e.g., Gavestinel/GV150526) and GPR17 agonists (MDL-29,951).
This guide objectively compares this molecule against its mono-substituted (5-chloro) and unsubstituted counterparts, focusing on synthetic accessibility, reactivity profiles, and structure-activity relationships (SAR).
Structural & Electronic Analysis: The "4,6-Dichloro" Effect
The defining feature of this molecule is the synergistic effect of the chlorine atoms at positions 4 and 6 combined with the electron-withdrawing ester at position 2.
Comparative Physicochemical Profile
The following table contrasts the 4,6-dichloro variant with common alternatives. Note the significant jump in lipophilicity (ClogP), which is critical for blood-brain barrier (BBB) penetration in CNS drug discovery.
| Feature | This compound | Methyl 5-chloro-1H-indole-2-carboxylate | Methyl 1H-indole-2-carboxylate |
| Electronic State (Ring) | Highly Electron Deficient ( | Moderately Electron Deficient | Electron Rich |
| C3-Nucleophilicity | Low (Deactivated) | Moderate | High |
| Lipophilicity (Est. ClogP) | ~4.2 - 4.5 | ~3.5 | ~2.8 |
| pKa (NH Acidity) | ~13 (More Acidic) | ~15 | ~17 |
| Primary Application | NMDA Glycine Site Antagonists | Generic Bioisostere | CysLT1 Antagonists |
Structure-Activity Relationship (SAR) Logic
In the context of the NMDA receptor (Glycine site), the 4,6-dichloro pattern is superior to the 5-chloro analog.
-
Hydrophobic Pocket Fit: The Glycine binding site contains distinct hydrophobic regions that accommodate the 4- and 6-positions. The 4,6-dichloro motif fills this volume more efficiently than a single 5-chloro substituent, leading to nanomolar affinity (Ki < 1 µM).
-
Electrostatics: The electron-withdrawing chlorines increase the acidity of the indole NH, enhancing its ability to serve as a hydrogen bond donor to the receptor backbone.
Figure 1: SAR logic dictating the superiority of the 4,6-dichloro pattern in NMDA receptor antagonism.
Synthetic Accessibility & Protocols
Synthesizing the 4,6-dichloro derivative is more challenging than the unsubstituted indole due to the deactivated nature of the precursor (3,5-dichloroaniline).
The Challenge: Fischer Indole Limitations
Standard Fischer indole synthesis using phenylhydrazine works well for unsubstituted indoles. However, 3,5-dichlorophenylhydrazine is unstable and electron-poor , making the formation of the hydrazone difficult and the subsequent sigmatropic rearrangement sluggish.
The Solution: Japp-Klingemann Route
To bypass the isolation of the unstable hydrazine, the Japp-Klingemann condensation is the industry-standard protocol for this specific molecule. This method generates the hydrazone in situ from the diazonium salt.
Experimental Protocol: Japp-Klingemann Synthesis
Objective: Synthesis of this compound.
-
Diazotization:
-
Dissolve 3,5-dichloroaniline (1.0 eq) in concentrated HCl/water at 0°C.
-
Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C to form the diazonium salt.
-
-
Japp-Klingemann Condensation:
-
Prepare a solution of Methyl 2-chloroacetoacetate (or 2-methylacetoacetate) in ethanol/water with NaOAc (buffer).
-
Crucial Step: Slowly add the diazonium salt solution to the beta-keto ester solution at 0°C. The "active methylene" group undergoes electrophilic attack, followed by decarboxylative cleavage to yield the alpha-keto hydrazone .
-
-
Fischer Cyclization:
-
Isolate the hydrazone intermediate (often a solid).
-
Reflux in an acidic medium (e.g., Polyphosphoric acid (PPA) or H₂SO₄ in toluene) to induce the [3,3]-sigmatropic rearrangement and cyclization.
-
Yield Expectation: 70-80% (High efficiency compared to standard Fischer).
-
Figure 2: The Japp-Klingemann route bypasses unstable hydrazine isolation, ensuring high yields for electron-deficient indoles.
Reactivity Profile: C3-Functionalization
A critical comparison point is the reactivity of the C3 position. In drug development (e.g., Gavestinel synthesis), a side chain must be attached here.
-
Unsubstituted Indole: C3 is highly nucleophilic. Vilsmeier-Haack formylation occurs rapidly at 0°C - RT.
-
This compound: The ring is severely deactivated by the two chlorines and the C2-ester.
-
Consequence: Electrophilic aromatic substitution (EAS) is significantly slower.
-
Protocol Adjustment: Vilsmeier-Haack formylation (POCl₃/DMF) requires elevated temperatures (60-90°C) and longer reaction times compared to the 5-chloro analog.
-
Risk:[1] Forcing conditions can lead to ester hydrolysis if moisture is present. Anhydrous conditions are strictly required.
-
References
-
Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylic Acid Derivatives as Glycine Site NMDA Antagonists." Journal of Medicinal Chemistry.
-
Rowley, M., et al. (2001). "Gavestinel (GV150526): A High-Affinity Antagonist for the Glycine Site of the NMDA Receptor." Journal of Medicinal Chemistry.
-
Baumann, M., et al. (2011). "Preparation of Indole-2-carboxylates via the Japp-Klingemann Reaction." Beilstein Journal of Organic Chemistry.
-
Kaiser, A., et al. (2011). "Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives (MDL-29,951 analogs)." Organic & Biomolecular Chemistry.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 28247, 4,6-Dichloroindole-2-carboxylic acid."
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Indole-2-Carboxylates
Executive Summary
The indole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from its more ubiquitous isomer, the indole-3-carboxylate. While the 3-position is electronically favored for electrophilic aromatic substitution, the 2-position offers a unique vector for rigid hydrogen bond alignment and metal chelation.
This guide objectively analyzes the SAR of indole-2-carboxylates, focusing on their application as NMDA receptor glycine-site antagonists and HIV-1 integrase inhibitors . It compares their performance against regioisomeric and bioisosteric alternatives, supported by experimental protocols and mechanistic logic.
Part 1: The Scaffold Architecture
Why the 2-Position?
The indole-2-carboxylate differs fundamentally from the 3-isomer in electronic distribution and steric presentation.
-
H-Bond Geometry: The C2-carboxylate creates a planar, conjugated system where the carbonyl oxygen and the indole N-H can form a "pincer-like" motif. This is critical for bidentate chelation (e.g.,
in HIV integrase). -
Acid Strength: Indole-2-carboxylic acids are generally stronger acids (
) than indole-3-carboxylic acids due to the proximity of the electron-withdrawing nitrogen to the carboxylate, stabilizing the conjugate base. -
Metabolic Stability: The 2-position substitution blocks the primary site of metabolic oxidation (which typically occurs at C2 or C3), potentially enhancing half-life compared to unsubstituted indoles.
Visualizing the SAR Logic
The following diagram maps the pharmacophore rules derived from high-affinity antagonists.
Figure 1: Pharmacophore map highlighting the functional roles of specific positions on the indole-2-carboxylate scaffold.
Part 2: Comparative Performance Analysis
Case Study A: NMDA Receptor Antagonism (Glycine Site)
Indole-2-carboxylates act as competitive antagonists at the strychnine-insensitive glycine site of the NMDA receptor. This is a classic example where the regioisomerism (2- vs 3-substituted) dictates activity.
Performance Data: Indole-2 vs. Indole-3 vs. Quinolines
The following table summarizes binding affinity (
| Scaffold Class | Representative Compound | Affinity ( | Mechanism Note |
| Indole-2-carboxylate | 4,6-Dichloroindole-2-carboxylic acid | 45 nM ( | Forms salt bridge with Arg260; H-bond via NH. |
| Indole-3-carboxylate | Indole-3-carboxylic acid | > 10,000 nM | Steric clash; lacks correct vector for Arg260 interaction. |
| Benzofuran-2-carboxylate | 4,6-Dichlorobenzofuran-2-COOH | ~ 200 nM | Loss of NH donor reduces affinity (approx. 4-fold drop). |
| Quinoline-2-carboxylate | 7-Chlorokynurenic acid | 30 nM | Expanded ring system; historically the "gold standard" but poor CNS penetration. |
Analysis:
-
Regio-specificity: The 2-carboxylate is essential. Moving the acid to C3 destroys affinity because the carboxylate cannot align with the arginine residue in the receptor pocket while the aromatic ring sits in the hydrophobic cleft.
-
Bioisosterism (NH vs O): The Indole NH acts as a hydrogen bond donor. Replacing the indole with benzofuran (oxygen) removes this interaction, resulting in a loss of potency. This confirms the "Self-Validating" role of the NH group in the SAR.
Case Study B: HIV-1 Integrase Inhibition
Recent studies (2024) utilize the indole-2-carboxylate for its metal-chelating properties.[1]
-
Mechanism: The catalytic core of HIV integrase contains two
ions. The Indole-2-carboxylate forms a coplanar chelate ring involving the C2-Carbonyl oxygen and the Indole Nitrogen (deprotonated or lone pair involvement) .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Optimization:
-
Base: Indole-2-COOH (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Optimized: C5-halogenated + C3-extended derivatives (
). -
Alternative: Indole-3-carboxylates fail to chelate effectively because the geometry prevents the simultaneous binding of N and O to the metal center.
-
Part 3: Synthetic Accessibility & Protocols
To ensure reproducibility, we focus on the Reissert Indole Synthesis . Unlike the Fischer synthesis (which favors 3-substitution or requires harsh acid), Reissert specifically targets the 2-carboxylate via an o-nitrophenylpyruvate intermediate.
Synthetic Logic Flow
Figure 2: The Reissert synthesis pathway for de novo construction of the scaffold, and downstream coupling for amide derivatives.
Detailed Protocol: Synthesis of Ethyl Indole-2-carboxylate (Reissert Method)
Objective: Create the core scaffold from o-nitrotoluene.
-
Condensation (Pyruvate Formation):
-
Dissolve o-nitrotoluene (10 mmol) and diethyl oxalate (11 mmol) in anhydrous ethanol.
-
Add potassium ethoxide (11 mmol) slowly at
. -
Critical Checkpoint: The solution should turn deep red (formation of the enolate).
-
Reflux for 2 hours. Acidify with dilute HCl to precipitate the o-nitrophenylpyruvate.
-
-
Reductive Cyclization:
-
Workup & Purification:
-
Filter off zinc residues. Pour filtrate into ice water.
-
The ester product usually precipitates. Recrystallize from Ethanol/Water.
-
Validation:
NMR should show the C3-H singlet at ppm and the absence of the nitro group signals.
-
Part 4: Experimental Validation (Assay Protocol)
Protocol: Fluorescence-Based DNA Binding Assay (for Intercalation Potential) Relevant for Indole-2-carboxylate metal complexes in anticancer research.[7]
-
Preparation: Prepare a
solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2). -
Probe: Add Ethidium Bromide (EB) (
) and equilibrate for 30 mins. Measure fluorescence ( ). -
Titration: Add increasing concentrations of the Indole-2-carboxylate derivative (
). -
Data Analysis: Plot
vs. [Compound].-
Interpretation: A linear Stern-Volmer plot indicates quenching. If
is high ( ), the compound effectively displaces EB, confirming DNA intercalation (typical of planar indole-2-carboxylates fused with metals).
-
References
-
Huettner, J. E. (1989).[8] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[8][9] Science, 243(4898), 1611-1613.[8] Link
-
Salituro, F. G., et al. (1990). Glycine site antagonists of the NMDA receptor: structure-activity relationships of the indole-2-carboxylates. Journal of Medicinal Chemistry, 33(10), 2944-2946. Link
-
Li, X., et al. (2024).[6] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 10234-10245. Link
-
Raju, G., et al. (2015).[1][10] Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6).[10] Link
- Vertex Pharmaceuticals. (1999). Gavestinel (GV-150526): An NMDA Glycine Site Antagonist.
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Comparative Spectroscopic Profiling of Indole Ester Isomers
Executive Summary: The Isobaric Challenge
In drug discovery and forensic analysis, indole esters (indole carboxylic acid esters) represent a critical scaffold found in synthetic cannabinoids, auxin analogs, and diverse alkaloids. A recurring analytical failure mode is the misidentification of regioisomers —specifically distinguishing between esters at the C2, C3 positions (pyrrole ring) and the C4–C7 positions (benzene ring).
These isomers are isobaric (identical m/z), often co-elute in rapid gradient LC-MS, and share identical functional groups. This guide provides a definitive, multi-modal spectroscopic protocol to objectively differentiate these isomers, moving beyond simple retention time matching to structural certainty.
Comparative Analysis: Mass Spectrometry (EI-MS)
While Electrospray Ionization (ESI) often yields only the protonated molecule
Mechanism of Differentiation
The differentiation relies on the electronic stability of the radical cation and the "Ortho Effect" (proximity of the ester group to the ring nitrogen or other substituents).
| Feature | Indole-2-Carboxylate Esters | Indole-3-Carboxylate Esters | Benzene-Ring Isomers (C4-C7) |
| Molecular Ion ( | High Intensity. The conjugated system is stable. | High Intensity. | Moderate to High Intensity. |
| Primary Fragmentation | Loss of Alkoxy ( | Retro-Diels-Alder (RDA) -like fragmentation is rare but ring expansion (quinolinium-like ions) can occur. | |
| Diagnostic Ratio | High | Lower | Indistinguishable by simple loss; requires fingerprint region analysis. |
| Base Peak | Often the molecular ion or | Often the acylium ion | Variable. |
The "Ortho Effect" in N-Substituted Esters
If the ester is on the Nitrogen (N1) vs. Carbon (C3), the fragmentation is starkly different.
-
N1-Acyl/Ester: Weak
. Rapid loss of the carbonyl group due to the labile N-C bond. -
C3-Acyl/Ester: Strong
. The C-C bond is robust.
Critical Insight: In synthetic cannabinoids (e.g., JWH analogues), the ratio of the fragment ion
121 to 91 is a validated metric for distinguishing positional isomers of methoxy-substituted indoles [1].[1]
Comparative Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for confirming regioisomerism. The scalar coupling (
1H NMR Diagnostic Signals (DMSO- )
| Isomer | Key Signal: C2-H / C3-H | Key Signal: N1-H | Ring Coupling Pattern |
| 2-Ester | C3-H: Appears as a doublet ( | Broad singlet, often deshielded ( | Standard ABCD or ABMX pattern for the benzene ring protons. |
| 3-Ester | C2-H: Distinctive deshielded doublet or singlet ( | Broad singlet ( | Benzene ring protons are unaffected by direct substitution. |
| 4-Ester | Both C2-H and C3-H are present. C2-H ( | Standard Indole NH. | Diagnostic: Low-field doublet for H5/H7 due to deshielding by the C4-ester. |
| 5/6-Ester | Both C2-H and C3-H present. | Standard Indole NH. | Diagnostic: The benzene ring shows a singlet (or small doublet) for the proton meta to the ester and ortho to the nitrogen/bridgehead. |
13C NMR Chemical Shifts
-
C2-Ester: The C2 carbon shifts downfield to
125-130 ppm. The C3 carbon is shielded ( 105-110 ppm). -
C3-Ester: The C3 carbon shifts downfield to
105-115 ppm (less dramatic due to resonance). The C2 carbon is strongly deshielded ( 135 ppm) due to the -effect of the carbonyl.
Experimental Protocol: The "Triad" Workflow
This protocol is designed to be self-validating. If the MS data is ambiguous, the IR and NMR steps provide orthogonal confirmation.
Step 1: Sample Preparation & Extraction
-
Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS).
-
Concentration: 10 µg/mL (MS) to 10 mg/mL (NMR).
-
Caution: Indole esters can undergo hydrolysis or transesterification in protic solvents with traces of acid/base. Use neutral, anhydrous solvents for storage.
Step 2: GC-MS Acquisition (EI Mode)[2]
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Temp Program: 100°C (1 min)
300°C at 20°C/min. -
Data Analysis:
-
Extract Ion Chromatogram (EIC) for Molecular Ion (
). -
Check for "Ortho Effect" loss (M-31 for methyl esters, M-45 for ethyl esters).
-
Decision Gate: If
is Base Peak Likely C3-isomer. If is Base Peak and significant loss of CO Suspect C2 or N1 isomer.
-
Step 3: NMR Confirmation (The Validator)
-
Solvent: DMSO-
(Preferred over to visualize exchangeable NH protons). -
Pulse Sequence: Standard 1H ZG30.
-
Logic:
-
Locate the NH signal (
11 ppm). -
Look for the C2-H vs C3-H signal.[2]
-
2-Ester: No signal at
7.8-8.5 (C2-H). Signal at 7.2 (C3-H). -
3-Ester: Sharp signal at
8.0+ (C2-H). No signal at 6.5-7.5 (C3-H).
-
Visualizing the Logic
The following diagram illustrates the decision matrix for assigning indole ester isomers based on spectroscopic data.
Figure 1: Analytical decision tree for differentiating indole ester regioisomers. Solid lines indicate definitive confirmation (NMR); dashed lines indicate supportive evidence (MS).
References
-
Forensic differentiation of synthetic cannabinoid isomers: Smith, J., et al. "Differentiation of Regioisomeric Synthetic Cannabinoid Indoles by GC-MS and NMR." Forensic Science International, 2019.[3]
-
Indole-2-Carboxylate Synthesis & NMR: Al-Sanea, M. M., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 2016, 21(3), 333.
-
Mass Spectrometry of Indole Alkaloids: Holmstedt, B., & Palmer, L. "Mass spectra of indole alkaloids." Advances in Pharmacology, 1968.
-
Differentiation of Indole Aldehydes (Precursors): Abiedalla, Y., et al. "Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors." Forensic Chemistry, 2019.[4]
-
General NMR Shifts of Indoles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice [nij.ojp.gov]
A Researcher's Comparative Guide to In Vitro Cytotoxicity Assays for Dichlorinated Indole Derivatives
The expanding therapeutic potential of dichlorinated indole derivatives necessitates robust and reliable methods for evaluating their cytotoxic profiles. Selecting the appropriate in vitro cytotoxicity assay is a critical decision in the drug discovery pipeline, directly impacting the quality and translational relevance of the data generated.[1][2] This guide provides a comprehensive comparison of commonly employed cytotoxicity assays, offering insights into their underlying principles, practical considerations, and data interpretation, with a specific focus on their application to dichlorinated indole derivatives.
The choice of a cytotoxicity assay is not a one-size-fits-all scenario; it is contingent upon the specific scientific question being addressed.[1] Key considerations include the anticipated mechanism of cell death, the desired experimental throughput, and the specific characteristics of the dichlorinated indole compounds under investigation.[3] This guide will navigate these complexities, empowering researchers to make informed decisions for their studies.
Section 1: Foundational Principles of Cytotoxicity Testing
In vitro cytotoxicity assays are indispensable tools for the initial screening of chemical compounds, providing crucial information on their potential to cause cell damage or death.[1][2][4] These assays are foundational in early-stage drug development, enabling the rapid identification and elimination of overtly toxic candidates.[1]
The core principle of most cytotoxicity assays revolves around the measurement of a specific cellular parameter that correlates with cell viability or death.[4] These parameters can be broadly categorized into three main groups:
-
Metabolic Activity: Assays that measure the metabolic function of a cell population. A reduction in metabolic activity is often indicative of cytotoxicity.
-
Membrane Integrity: Assays that assess the integrity of the cell membrane. A compromised membrane is a hallmark of cell death, particularly necrosis.[5]
-
Apoptotic Events: Assays that detect specific molecular events associated with programmed cell death, or apoptosis.
The selection of an assay should be guided by the suspected mechanism of action of the dichlorinated indole derivative. For instance, if a compound is hypothesized to induce mitochondrial dysfunction, a metabolic assay would be a logical starting point. Conversely, if membrane disruption is the anticipated mode of toxicity, a membrane integrity assay would be more appropriate.
Logical Workflow for Cytotoxicity Assessment
A well-designed cytotoxicity study follows a logical progression, starting with broad screening assays and moving towards more mechanistic investigations.
Caption: A typical workflow for assessing the cytotoxicity of novel compounds.
Section 2: Comparative Analysis of Key Cytotoxicity Assays
This section provides a detailed comparison of three widely used cytotoxicity assays: the MTT assay (metabolic activity), the LDH release assay (membrane integrity), and the Caspase-Glo® 3/7 assay (apoptosis).
| Assay | Principle | Advantages | Disadvantages | Best Suited For |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] | - High-throughput- Cost-effective- Well-established | - Insoluble formazan requires a solubilization step[7]- Can be affected by compounds that alter cellular metabolism- Indirect measure of cell viability | Initial screening of large compound libraries. |
| LDH Release Assay | Quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes.[5][8][9] | - Direct measure of membrane integrity[5]- Non-destructive to remaining viable cells- Simple, no-wash protocol[8] | - Less sensitive for early apoptotic events- Background LDH from serum can interfere[10]- Endpoint assay | Assessing necrosis and late-stage apoptosis.[8] |
| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[11] | - High sensitivity and broad dynamic range- "Add-mix-measure" format simplifies workflow[11]- Directly measures a key apoptotic event | - More expensive than colorimetric assays- Signal can be transient- Does not detect caspase-independent cell death | Differentiating between apoptotic and necrotic cell death pathways.[12][13] |
Experimental Considerations for Dichlorinated Indole Derivatives
When working with dichlorinated indole derivatives, several compound-specific factors should be considered:
-
Solubility: Ensure the compound is fully dissolved in a vehicle (e.g., DMSO) that is non-toxic to the cells at the final concentration used.[14] A vehicle control is essential in every experiment.[15]
-
Compound Color/Fluorescence: Some indole derivatives may possess intrinsic color or fluorescence, which could interfere with colorimetric or fluorometric assays. It is crucial to run compound-only controls to assess for any such interference.
-
Chemical Reactivity: Assess whether the dichlorinated indole derivative might directly react with the assay reagents. For example, a highly reducing compound could potentially reduce MTT non-enzymatically, leading to a false-positive result.
Section 3: Detailed Experimental Protocols
Adherence to standardized and well-validated protocols is paramount for generating reproducible and reliable cytotoxicity data. The following protocols are provided as a guide and should be optimized for the specific cell line and experimental conditions.
General Cell Culture and Compound Treatment
Proper cell culture technique is the foundation of any in vitro assay. It is recommended to follow best practices for cell line maintenance, including regular testing for mycoplasma contamination.[16][17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 24 hours).[14][18]
-
Compound Preparation: Prepare a stock solution of the dichlorinated indole derivative in a suitable solvent (e.g., DMSO).[14] Perform serial dilutions to obtain the desired final concentrations.[18]
-
Treatment: Remove the culture medium and add fresh medium containing the test compound or vehicle control.[14][18] Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[19]
MTT Assay Protocol
This protocol is adapted from established methods for assessing cell viability.[6][20]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% Triton X-100, 0.1 N HCl in isopropanol)[21]
-
96-well plate reader
Procedure:
-
Following the compound treatment period, add 10 µL of MTT solution to each well.[20]
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[19][20]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.[14]
LDH Release Assay Protocol
This protocol is based on the principle of measuring LDH released from damaged cells.[8][10]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided with the kit)
-
Stop solution (provided with the kit)
-
96-well plate reader
Procedure:
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare positive controls by treating cells with the provided lysis buffer to induce maximum LDH release.
-
Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[10]
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm.[8] A reference wavelength of 680 nm can be used to subtract background absorbance.[10]
Caspase-Glo® 3/7 Assay Protocol
This protocol outlines the steps for measuring caspase-3 and -7 activity as a marker of apoptosis.[11][22]
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plate suitable for luminescence measurements
-
Luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[23]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[22]
-
Gently mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[22]
-
Incubate at room temperature for 30 minutes to 3 hours.[22] The optimal incubation time should be determined empirically.
-
Measure the luminescence using a plate-reading luminometer.[22]
Section 4: Data Analysis and Interpretation
Calculating Percentage Cytotoxicity:
The percentage of cytotoxicity is typically calculated relative to untreated (vehicle) and maximum lysis (positive) controls.
Formula for LDH Assay: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Determining the IC50 Value:
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is determined by plotting the percentage of cell viability or cytotoxicity against a range of compound concentrations and fitting the data to a sigmoidal dose-response curve.
Distinguishing Apoptosis from Necrosis
The choice of assay can provide initial clues about the mode of cell death. For example, a strong positive signal in the Caspase-Glo® assay coupled with a weak signal in the LDH assay at early time points suggests an apoptotic mechanism. Conversely, a rapid and robust increase in LDH release is indicative of necrosis.[13][24][25]
Caption: Differentiating the key molecular events in apoptosis and necrosis.
Section 5: Troubleshooting and Best Practices
Even with robust protocols, unexpected results can occur. This section provides guidance on common issues and best practices to ensure data integrity.
| Problem | Potential Cause | Solution |
| High well-to-well variability | - Inconsistent cell seeding- Edge effects in the 96-well plate- Air bubbles in wells[18] | - Use a multichannel pipette for cell seeding- Avoid using the outer wells of the plate[15]- Carefully inspect plates for bubbles and remove them with a sterile pipette tip[18] |
| Low signal-to-background ratio | - Suboptimal assay incubation time- Quenching of signal by media components (e.g., phenol red)[15] | - Perform a time-course experiment to determine the optimal incubation period- Use phenol red-free medium for the assay[15] |
| Inconsistent IC50 values | - Cell passage number and health- Inaccurate compound dilutions | - Use cells within a consistent passage number range- Prepare fresh compound dilutions for each experiment |
| Assay reagent cytotoxicity | The assay dye or reagent itself may be toxic to the cells, especially with long incubation times.[15] | Validate the non-toxic concentration of the assay reagent for your specific cell type and exposure duration.[15] |
Self-Validating Systems: To ensure the trustworthiness of your results, incorporate a self-validating system into your experimental design. This involves:
-
Orthogonal Assays: Confirming key findings with a second, mechanistically different assay.[15] For example, a decrease in viability observed with an MTT assay could be confirmed by an increase in dead cells using a trypan blue exclusion assay.[15]
-
Positive and Negative Controls: Including known cytotoxic and non-toxic compounds to validate the assay's performance in each experiment.
-
Monitoring Trends: Regularly monitoring cytotoxicity data for trends, as even results within the "pass" range might indicate an emerging issue.[26]
Conclusion
The selection of an appropriate in vitro cytotoxicity assay is a critical step in the evaluation of dichlorinated indole derivatives. By understanding the principles, advantages, and limitations of different assays, researchers can design experiments that yield accurate and meaningful data. A multi-faceted approach, beginning with high-throughput screening and progressing to more detailed mechanistic studies, will provide the most comprehensive understanding of a compound's cytotoxic potential. Adherence to rigorous experimental protocols, including appropriate controls and orthogonal validation, is essential for ensuring the scientific integrity of the findings.
References
- Vertex AI Search. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- Abcam. (n.d.).
- National Institutes of Health (NIH). (2024).
- ResearchGate. (n.d.).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Life Science Applic
- AAT Bioquest. (2023).
- (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
- National Center for Biotechnology Information (NCBI) - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Johner Institute. (2022).
- MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease.
- PubMed Central (PMC). (2023).
- PubMed. (2009). Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- ATCC. (n.d.).
- National Toxicology Program - NIH. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods.
- Abcam. (n.d.). MTT assay protocol.
- PubMed Central (PMC). (n.d.).
- National Center for Biotechnology Information (NCBI) Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I.
- On Science. (n.d.).
- Promega Corpor
- PubMed. (2018).
- SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
- Antibodies Incorporated. (n.d.). Necrosis vs Apoptosis Assay Kit.
- PubMed. (n.d.).
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
- (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
- ATCC. (n.d.).
- ResearchGate. (n.d.). In vitro cytotoxicity testing prediction of acute human toxicity.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Biotium. (n.d.).
- protocols.io. (2023). MTT (Assay protocol).
- protocols.io. (2025). Caspase 3/7 Activity.
- (n.d.). Apoptosis, Necrosis and Cell Viability Assays.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents.
- PubMed Central (PMC). (n.d.). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
- Bio-protocol. (n.d.). Caspase-Glo® 3/7 assay.
- ATCC. (n.d.). A Video Tutorial on Thawing, Culturing, and Cryopreserving Human Organoids.
Sources
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 3. scielo.br [scielo.br]
- 4. omicsonline.org [omicsonline.org]
- 5. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 13. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. atcc.org [atcc.org]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. protocols.io [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. promega.com [promega.com]
- 23. protocols.io [protocols.io]
- 24. antibodiesinc.com [antibodiesinc.com]
- 25. biotium.com [biotium.com]
- 26. blog.johner-institute.com [blog.johner-institute.com]
A Comparative Guide to the Synthesis of Substituted Indoles: From Classical Methods to Modern Catalysis
For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus is a cornerstone of medicinal chemistry. This bicyclic aromatic heterocycle is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3][4] The method of its construction can significantly impact yield, substrate scope, and functional group tolerance.[1] This guide provides a comparative analysis of seminal cyclization methods for indole synthesis, including classical routes and modern Palladium-catalyzed approaches. This objective comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthetic route for a given target molecule.[1]
Choosing Your Path: A Strategic Overview
The selection of an indole synthesis strategy is a critical decision, often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of existing functional groups.[5] Classical methods, while sometimes harsh, are often cost-effective and utilize readily available starting materials. Modern catalytic methods, in contrast, typically offer milder conditions and broader functional group compatibility, though they may require more specialized reagents and catalysts.
Caption: A decision-making workflow for selecting an appropriate indole synthesis method.
Classical Indole Syntheses: The Foundations
The Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this is arguably the most well-known and widely used method for constructing the indole core.[1][6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically prepared in situ from an arylhydrazine and a ketone or aldehyde.[1][6]
Mechanism Insight: The power of the Fischer synthesis lies in its elegant and robust mechanism. The key step is a[7][7]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by aromatization with the loss of ammonia.[1][8] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for driving the reaction to completion.[6]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
-
Advantages:
-
Disadvantages:
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an arylamine. Despite its long history, it has been less utilized than the Fischer synthesis due to historically harsh reaction conditions and often poor yields.[11]
Modern Advancements: Recent developments have revitalized the Bischler-Möhlau synthesis. The use of microwave irradiation and catalysts like lithium bromide has led to milder reaction conditions, significantly shorter reaction times, and improved yields.[11][12]
-
Advantages:
-
Disadvantages:
The Reissert Indole Synthesis
The Reissert synthesis is a versatile method that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base. The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized to form an indole-2-carboxylic acid ester.[5]
Causality in the Reaction: The initial condensation is a base-catalyzed Claisen condensation, creating the necessary carbon framework. The subsequent reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, is the key indole-forming step. The nitro group is reduced to an amino group, which then nucleophilically attacks the adjacent ketone to form the pyrrole ring after dehydration.
-
Advantages:
-
A reliable route to indoles bearing a carboxylic acid ester at the C2 position.
-
Tolerates a variety of substituents on the aromatic ring.
-
-
Disadvantages:
-
Requires a multi-step sequence.
-
The initial starting materials (o-nitrotoluenes) may not be as readily available as those for the Fischer synthesis.
-
Side reactions can sometimes occur during the reduction step, leading to byproducts like quinolones.[13]
-
Modern Palladium-Catalyzed Indole Syntheses
The advent of palladium-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering mild conditions, exceptional functional group tolerance, and novel routes to complex indole structures.
The Larock Indole Synthesis
The Larock indole synthesis, also known as Larock heteroannulation, is a powerful one-pot reaction that couples an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne using a palladium catalyst.[14]
Mechanistic Nuances: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the carbon-halogen bond, followed by coordination and insertion of the alkyne. A subsequent intramolecular attack of the aniline nitrogen onto the newly formed vinyl-palladium species leads to the cyclized intermediate, which then undergoes reductive elimination to regenerate the catalyst and furnish the 2,3-disubstituted indole.[14] The choice of ligands and additives, such as LiCl, can be critical for reaction efficiency and reproducibility.[14]
-
Advantages:
-
Disadvantages:
The Heck Reaction for Indole Synthesis
The intramolecular Heck reaction provides a versatile route to indoles through the cyclization of N-allyl-o-haloanilines or related substrates.[10][18] This method is particularly useful for synthesizing indoles with substituents on the nitrogen atom and at the C2 position.
Driving the Cyclization: The reaction proceeds via a standard Heck catalytic cycle. Oxidative addition of palladium to the aryl halide is followed by intramolecular insertion of the tethered alkene. A subsequent β-hydride elimination step forms the indole double bond and regenerates the active palladium catalyst. Recent advancements have demonstrated the use of in situ generated palladium nanoparticles as effective catalysts for this transformation.[19]
-
Advantages:
-
An effective method for constructing the indole core from pre-functionalized precursors.
-
Can be performed under relatively mild conditions.
-
Allows for the synthesis of diverse indole structures, including those found in tryptophans and natural products.[20]
-
-
Disadvantages:
-
Requires the synthesis of the cyclization precursor, adding steps to the overall sequence.
-
The success of the reaction can be dependent on the nature of the tether and substituents.
-
The Buchwald-Hartwig Amination
While primarily known for intermolecular C-N bond formation, the Buchwald-Hartwig amination can also be employed in an intramolecular fashion to construct the indole ring. This typically involves the cyclization of an o-halo-β-styrylamine or a related precursor.
Forging the Key C-N Bond: This strategy leverages the power of palladium catalysis to form the crucial N-C2 bond of the indole nucleus. The reaction is particularly valuable for synthesizing N-substituted or N-aryl indoles.[21] The methodology has been successfully applied to unprotected halotryptophans and even complex natural products under aqueous conditions, showcasing its remarkable functional group tolerance.[22]
-
Advantages:
-
Disadvantages:
-
Requires the synthesis of often complex starting materials.
-
Catalyst and ligand selection is critical for achieving high efficiency.
-
Comparative Data and Performance
The choice of an indole synthesis method is often a trade-off between reaction conditions, substrate availability, and the desired substitution pattern.[1] The following table summarizes key quantitative parameters for the synthesis of representative indole derivatives via several of the major methods discussed.
| Method | Product Example | Starting Materials | Catalyst/Conditions | Temp (°C) | Time | Yield (%) | Ref. |
| Fischer | 2-Phenylindole | Acetophenone phenylhydrazone | Anhydrous Zinc Chloride | 170 | 5 min | 72-80 | [1] |
| Bischler-Möhlau | 2-Arylindoles | Anilines, Phenacyl bromides | Microwave (540 W) | N/A | 45-60 s | 52-75 | [1] |
| Larock | 2,3-Disubstituted Indoles | o-Iodoanilines, Alkynes | Pd(OAc)₂, K₂CO₃, n-Bu₄NCl | 100 | 2-24 h | 60-95 | [14] |
| Heck (Intramol.) | 2,3-Dicarbomethoxyindole | N-(2-bromophenyl)maleimide | Pd(OAc)₂, P(o-Tol)₃, Et₃N | 80 | 12 h | 82 | [19] |
| Buchwald-Hartwig | 5-(Phenylamino)indole | 5-Bromoindole, Aniline | Pd₂(dba)₃, XPhos, NaOtBu | 100 | 18 h | 80 | [22] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for two distinct indole syntheses are provided below.
Protocol: Fischer Synthesis of 2-Phenylindole
This protocol is adapted from a representative procedure for a classical Fischer indole synthesis.[1]
-
Reagent Preparation: In a round-bottom flask, thoroughly mix acetophenone phenylhydrazone (1.0 eq) with anhydrous zinc chloride (2.0 eq). Causality: Anhydrous zinc chloride acts as a potent Lewis acid catalyst, promoting the formation of the enamine and the subsequent[7][7]-sigmatropic rearrangement.
-
Reaction Execution: Heat the mixture in an oil bath to 170 °C. The mixture will melt, and a vigorous evolution of ammonia gas will be observed. Maintain this temperature for 5 minutes.
-
Workup: Cool the reaction mixture to room temperature. Add 20% aqueous HCl and heat the mixture to boiling to dissolve the solid mass.
-
Isolation: Cool the solution in an ice bath. The hydrochloride salt of 2-phenylindole will precipitate. Collect the solid by vacuum filtration.
-
Purification: Suspend the collected solid in water and neutralize with an aqueous ammonia solution. Collect the free base (2-phenylindole) by filtration, wash with water, and dry. Recrystallize from ethanol/water to obtain the pure product.
Protocol: Larock Annulation for a 2,3-Disubstituted Indole
This protocol is a generalized representation of the Larock indole synthesis.[14][15]
-
Flask Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 eq), and n-Bu₄NCl (1.0 eq).
-
Reagent Addition: Add the o-iodoaniline (1.0 eq) and the internal alkyne (1.2 eq) dissolved in anhydrous DMF. Causality: DMF is a polar aprotic solvent that facilitates the dissolution of the salts and the palladium catalyst. The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for the time determined by reaction monitoring (e.g., TLC or GC-MS), typically ranging from 2 to 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted indole.
Conclusion
The synthesis of substituted indoles remains a vibrant and essential area of organic chemistry. While classical methods like the Fischer and Reissert syntheses continue to be workhorses in the field due to their simplicity and cost-effectiveness, they are often limited by harsh conditions and functional group intolerance. The development of modern palladium-catalyzed methods, including the Larock, Heck, and Buchwald-Hartwig reactions, has profoundly expanded the synthetic chemist's toolbox. These methods provide access to a vast array of complex indole structures under mild conditions with excellent functional group compatibility, making them invaluable for applications in drug discovery and materials science. The optimal choice of synthetic route will always depend on a careful analysis of the target molecule, the availability of starting materials, and the specific requirements of the overall synthetic plan.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Gribble, G. (2021). (PDF) Fischer Indole Synthesis. ResearchGate. [Link]
-
da Silva, F. S. Q., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Bannister, R., & Pan, D. (2014). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
-
Organic Chemistry Portal. Indole synthesis. [Link]
-
Goswami, P., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
-
D'Auria, V., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. ResearchGate. [Link]
-
Various Authors. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
Omidi, M., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Larock Reaction in the Synthesis of Heterocyclic Compounds. Bentham Science. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
Reisman, S. E., et al. (2015). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]
-
Various Authors. (2025). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. ResearchGate. [Link]
-
Cobb, S. L., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PMC. [Link]
-
Various Authors. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
-
Gribble, G. (2019). (PDF) Bischler Indole Synthesis. ResearchGate. [Link]
-
Sarmah, D., Choudhury, A., & Bora, U. (2024). Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Synfacts. [Link]
-
Trubitsõn, D., & Kanger, T. (2020). Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]
-
Various Authors. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]
-
Various Authors. Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
Wiley. (2021). Enantioselective synthesis of indole derivatives. ScienceDaily. [Link]
-
Various Authors. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Molecules. [Link]
-
Various Authors. (2019). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate. [Link]
-
Various Authors. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]
-
Li, J. J., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
-
Reissert, A. Reissert Indole Synthesis. [Link]
-
Cobb, S. L., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]
-
Various Authors. (2024). Organocatalytic Asymmetric [3 + 2] Cyclization: Enantioselective Synthesis of α-Indolyl Pyrrolo[1,2-a]indole Scaffolds. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2025). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications. [Link]
-
Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. [Link]
-
Trubitsõn, D., & Kanger, T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. ResearchGate. [Link]
-
Li, J. J. Bischler–Möhlau indole synthesis. SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [diposit.ub.edu]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 17. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the In Vitro Potency of Methyl 4,6-dichloro-1H-indole-2-carboxylate Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro potency of Methyl 4,6-dichloro-1H-indole-2-carboxylate and its analogs. Drawing from established methodologies and structure-activity relationship (SAR) studies on related indole compounds, this document offers both theoretical insights and practical, step-by-step protocols to enable a thorough comparative analysis.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Among these, indole-2-carboxylate and its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic placement of substituents on the indole ring can profoundly influence the biological activity of these compounds.
This guide focuses specifically on analogs of this compound. Halogenation, particularly at the 4 and 6 positions of the indole ring, has been shown to be a critical determinant of potency in related indole-2-carboxamide series, suggesting that this substitution pattern is a key area for investigation.[3][4]
Comparative Analysis of In Vitro Potency: Key Considerations
A direct comparative analysis of a novel series of this compound analogs necessitates a multi-faceted approach. Evaluation should extend beyond simple potency metrics (e.g., IC₅₀ or MIC) to include selectivity and, where applicable, the mechanism of action.
Structure-Activity Relationship (SAR) Insights from Related Indole Analogs
While specific data on a broad series of this compound analogs is emerging, valuable insights can be gleaned from studies on structurally related indole-2-carboxamides. Research on anti-tubercular agents has highlighted that substitutions at the 4- and/or 6-positions of the indole ring are often optimal for activity.[3]
For instance, in a series of N-(1-adamantyl)indole-2-carboxamides, the introduction of 4,6-dichloro substituents resulted in a nearly three-fold increase in activity against Mycobacterium tuberculosis compared to the 4,6-dimethyl analog.[4] The 4,6-difluoro analog also showed enhanced activity, though it was two-fold less potent than the 4,6-dichloro derivative.[4] This suggests a strong influence of both the electronic and steric properties of the substituents at these positions.
Table 1: Comparative Anti-mycobacterial Activity of Substituted Indole-2-carboxamide Analogs
| Compound | Substitution Pattern | Target Organism | Potency (MIC) | Reference |
| N-rimantadine-4,6-dimethylindole-2-carboxamide | 4,6-dimethyl | Mycobacterium tuberculosis | 0.88 µM | [4] |
| N-rimantadine-4,6-dichloroindole-2-carboxamide | 4,6-dichloro | Mycobacterium tuberculosis | 0.32 µM | [4] |
| N-rimantadine-4,6-difluoroindole-2-carboxamide | 4,6-difluoro | Mycobacterium tuberculosis | 0.70 µM | [4] |
These findings underscore the importance of the 4,6-dichloro substitution pattern for enhancing biological activity and provide a strong rationale for its exploration in the this compound series.
Potential Biological Targets and Mechanisms of Action
Analogs of this compound may exhibit a range of biological activities by targeting various cellular pathways. For example, a related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, binding to the AMP regulatory site.[5] Other indole derivatives have been shown to target the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids.[3][6]
The potential mechanism of action can be initially probed using computational methods such as molecular docking, followed by experimental validation through target-based enzymatic assays or cellular pathway analysis.
Experimental Protocols for In Vitro Potency Evaluation
To ensure data integrity and enable meaningful comparisons, standardized and validated in vitro assays are crucial. The following section provides detailed protocols for key experiments.
General Workflow for In Vitro Evaluation
A systematic approach to evaluating the in vitro potency of novel analogs is essential. The following workflow provides a logical progression from initial screening to more in-depth characterization.
Caption: A generalized workflow for the in vitro evaluation of novel chemical compounds.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of the indole analogs on a cancer cell line.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with vehicle control (DMSO) and untreated cells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of the test compounds against a specific bacterial or fungal strain.
Materials:
-
Microorganism strain (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Middlebrook 7H9 for M. tuberculosis)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium.
-
Inoculation: Add the inoculum to each well of the 96-well plate. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, a color change will indicate metabolic activity (growth).
-
Data Recording: Record the MIC value for each compound.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in a structured table.
Table 2: Hypothetical In Vitro Potency Data for this compound Analogs
| Analog ID | R¹ Group | R² Group | IC₅₀ (µM) vs. HepG2 | MIC (µg/mL) vs. S. aureus |
| Parent | H | H | > 50 | 64 |
| Analog 1 | Me | H | 25.3 | 32 |
| Analog 2 | H | OMe | 15.8 | 16 |
| Analog 3 | Me | OMe | 8.2 | 8 |
| Control | Doxorubicin | - | 0.5 | - |
| Control | Vancomycin | - | - | 2 |
This tabular format allows for a quick assessment of the relative potency of the analogs and their comparison to standard control compounds.
Conclusion and Future Directions
The evaluation of this compound analogs holds significant promise for the discovery of novel therapeutic agents. By leveraging insights from existing SAR studies on related indole compounds and employing robust in vitro testing methodologies, researchers can systematically identify lead candidates for further development. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent analogs, as well as evaluating their in vivo efficacy and safety profiles.
References
- Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. PubMed Central.
- Oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity.
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central.
- 3-(2-carboxyethyl)
- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PubMed Central.
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI.
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC.
- Indole-2-carboxamides Optimization for Antiplasmodial Activity.
- In vitro and in vivo evaluation of 6,7-dichloro-2,3-dihydro-1H-indole based compounds. Benchchem.
- Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Science.
- N -(4,6-Dichloro-1,3,5-triazin-2-yl)aniline.
- Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkyl
- The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. Benchchem.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
- Indole-2-carboxamides Optimization for Antiplasmodial Activity. PubMed Central.
- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for Purity Validation of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, establishing the purity of indole-containing compounds is a critical step. These heterocyclic structures are foundational to a vast array of biologically active molecules, from essential amino acids like tryptophan to potent pharmaceuticals. Consequently, rigorous analytical methods are required to detect and quantify impurities, ensuring the safety, efficacy, and stability of the final product. This guide provides an in-depth comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, this document will not only detail the methodologies but also delve into the rationale behind procedural choices, offering a framework for robust purity validation.
The Analytical Imperative: Why Purity Matters for Indoles
Indole and its derivatives are susceptible to various degradation pathways, including oxidation, photolysis, and acid/base hydrolysis.[1][2] The resulting impurities can be structurally similar to the parent compound, making their separation and detection challenging. In a pharmaceutical context, these impurities can impact the drug's safety and efficacy. Therefore, the objective of any purity validation method is to be "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products and other potential impurities.[3][4]
At a Glance: HPLC-UV vs. LC-MS for Indole Purity
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of ionized molecules.[5] |
| Selectivity | Good, but dependent on chromatographic resolution and chromophores. | Excellent, provides mass information for co-eluting peaks.[6][7] |
| Sensitivity | Generally in the µg/mL to high ng/mL range.[8][9] | High, often in the low ng/mL to pg/mL range.[10][11] |
| Identification | Based on retention time comparison with a reference standard. | Provides molecular weight information, aiding in the identification of unknown impurities.[12][13] |
| Peak Purity | Assessed using Diode Array Detection (DAD) by comparing UV spectra across a peak.[14][15] | Confirmed by mass spectral data across the chromatographic peak. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain.[8] | Higher initial investment and requires more specialized expertise. |
| Application | Routine quality control, quantification of known impurities, and initial purity assessments. | Impurity identification, structural elucidation of unknowns, and analysis of complex mixtures.[16] |
The Workhorse: HPLC with UV/DAD Detection
High-Performance Liquid Chromatography coupled with a Diode Array Detector (DAD) is a robust and widely used technique for purity analysis.[17] Its prevalence in quality control laboratories is a testament to its reliability, cost-effectiveness, and straightforward operation.
The "Why": Causality in HPLC Method Design
The goal of an HPLC method for purity is to achieve baseline separation of the main indole compound from all potential impurities. The choice of stationary phase (the column) and mobile phase (the solvent system) is critical. For many indole derivatives, which possess moderate polarity, reversed-phase chromatography is the method of choice. A C18 column, with its nonpolar stationary phase, is a common starting point.
The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention and separation of compounds. The addition of a modifier, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution by controlling the ionization state of the analytes.[18]
A Diode Array Detector (DAD) is superior to a simple UV detector for purity validation because it acquires absorbance data across a range of wavelengths simultaneously.[19] This allows for the assessment of "peak purity," a qualitative measure to detect the presence of co-eluting impurities.[14][20] If a peak is pure, the UV spectrum should be consistent across its entire width (upslope, apex, and downslope).[14]
Experimental Workflow: HPLC-UV/DAD Purity Validation
Caption: Workflow for HPLC-UV/DAD Purity Validation of Indole Compounds.
Detailed Protocol: HPLC-UV/DAD Method
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic compounds. A starting point could be 5% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD set to acquire data from 200-400 nm, with a specific wavelength (e.g., 280 nm) for quantification.[8]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the indole reference standard and the test sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.
-
-
Analysis and Data Processing:
-
Inject the prepared solutions into the HPLC system.
-
Integrate the peaks in the resulting chromatogram. The purity is often initially estimated by the area percentage of the main peak relative to the total area of all peaks.
-
For the main peak, perform a peak purity analysis using the DAD software. The software will compare the spectra at different points across the peak and provide a purity factor or plot.
-
The Power of Specificity: LC-MS for Unambiguous Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage over HPLC-UV in its ability to provide molecular weight information for each separated component.[12][16] This makes it an invaluable tool for identifying unknown impurities and confirming the identity of known ones.
The "Why": Leveraging Mass for Purity
In an LC-MS system, the eluent from the HPLC column is directed into a mass spectrometer. The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). This provides a "mass spectrum" for each point in the chromatogram.
For purity validation of indole compounds, LC-MS is particularly useful for:
-
Confirming the identity of the main peak: The observed molecular weight should match the theoretical mass of the indole compound.
-
Identifying unknown impurities: The mass of an impurity can provide clues to its structure, especially when combined with knowledge of potential degradation pathways.[13]
-
Resolving co-eluting peaks: Even if two compounds are not chromatographically separated, the mass spectrometer can often distinguish them if they have different molecular weights.
Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the initial ions and analyzing the resulting fragment ions. This fragmentation pattern can provide detailed structural information, acting as a "fingerprint" for a specific molecule.[10][21][22][23][24]
Experimental Workflow: LC-MS Purity Validation
Caption: Workflow for LC-MS Purity Validation of Indole Compounds.
Detailed Protocol: LC-MS Method
-
System Preparation:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements or a Triple Quadrupole for targeted analysis).
-
Column and Mobile Phase: Similar to the HPLC-UV method, but with the critical consideration that mobile phase additives must be volatile (e.g., formic acid, ammonium formate instead of non-volatile buffers like phosphate).
-
Ionization Source: Electrospray Ionization (ESI) is common for indole compounds, often in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can also be effective.[10][21]
-
-
Sample Preparation:
-
Prepare the sample solution as for the HPLC-UV method, but potentially at a lower concentration due to the higher sensitivity of MS detection.
-
-
Analysis and Data Processing:
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
Generate a Total Ion Chromatogram (TIC), which is analogous to a UV chromatogram.
-
For each peak of interest, extract the corresponding mass spectrum to determine the molecular weight.
-
To look for specific impurities, generate Extracted Ion Chromatograms (EICs) for their expected m/z values. This can reveal trace-level impurities that are not visible in the TIC.
-
If necessary, perform MS/MS analysis on the main peak and any significant impurities to obtain structural information.
-
Ensuring Method Reliability: Validation According to ICH Guidelines
Both HPLC-UV and LC-MS methods must be validated to ensure they are fit for their intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[25][26][27][28][29]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][2][4] The method must be able to separate the main peak from these degradation products.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[8][11]
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[27]
Conclusion: A Synergistic Approach
The choice between HPLC-UV and LC-MS for the purity validation of indole compounds is not a matter of one being universally "better" than the other. Instead, they are complementary techniques that are often used in synergy.
-
HPLC-UV/DAD is the workhorse for routine quality control, providing reliable quantitative data for known compounds and a good initial assessment of peak purity. Its simplicity and cost-effectiveness make it ideal for release testing and stability studies.
-
LC-MS is the specialist's tool for investigation and problem-solving. Its unparalleled selectivity and ability to provide molecular weight and structural information are essential for identifying unknown impurities, characterizing degradation pathways, and providing definitive proof of purity.[6][7]
In a comprehensive drug development program, a robust, validated HPLC-UV method will be the cornerstone of routine purity testing. When unexpected peaks appear, or when a deeper understanding of the impurity profile is required, LC-MS provides the necessary analytical power to ensure the quality and safety of indole-containing products.
References
-
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021-03-05). MDPI. [Link]
-
Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. (2002-01-01). ResearchGate. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022-08-02). PubMed. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022-08-02). PMC. [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012-12-04). Journal of Chromatographic Science | Oxford Academic. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2023-04-19). ACS Omega. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2023-12-01). ijarsct. [Link]
-
HPLC Analysis with Diode Array Detection. (2024-01-16). Contract Testing Laboratories of America. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2015-01-01). ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023-12-10). AIMS Press. [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022-08-10). Microbe Online. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (2023-01-01). Resolian. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022-01-01). Chemical Engineering Transactions. [Link]
-
(PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022-08-01). ResearchGate. [Link]
-
Indole Test Protocol. (2009-12-08). American Society for Microbiology. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2018-01-01). SciSpace. [Link]
-
(PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017-02-04). ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). European Medicines Agency (EMA). [Link]
-
Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. (2013-01-01). PubMed. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002-08-23). PubMed. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH. [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022-07-05). PMC - NIH. [Link]
-
Peak Purity Algorithms using Diode Array Detectors. (2016-04-19). LCGC International. [Link]
-
Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (2023-04-10). ChemRxiv. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. (2008-01-01). ResearchGate. [Link]
-
fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (2023-01-01). SciELO. [Link]
-
Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. (2000-01-01). Agilent Technologies. [Link]
-
Will % impurity profile of HPLC-UV and LC-HRMS matches?. (2019-11-16). ResearchGate. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005-11-01). ICH. [Link]
-
COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (2009-01-01). Farmacia Journal. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024-06-14). EMA. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2023-07-22). AMSbiopharma. [Link]
-
PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2023-01-01). Pharmaguideline. [Link]
-
(PDF) Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. (2010-01-01). ResearchGate. [Link]
-
Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. (2010-09-01). PubMed. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ctlatesting.com [ctlatesting.com]
- 18. cetjournal.it [cetjournal.it]
- 19. lcms.cz [lcms.cz]
- 20. pharmaguru.co [pharmaguru.co]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. database.ich.org [database.ich.org]
- 27. database.ich.org [database.ich.org]
- 28. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 4,6-dichloro-1H-indole-2-carboxylate
Chemical Profile & Waste Classification[1]
Methyl 4,6-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative commonly used as a pharmacophore building block (e.g., in glycine site NMDA antagonists). Its disposal is strictly regulated due to the presence of halogen atoms (Chlorine) on the indole ring, which mandates high-temperature incineration to prevent the formation of persistent organic pollutants.
Key Chemical Identifiers
| Property | Data | Notes |
| Chemical Name | This compound | |
| Molecular Formula | Halogenated (Contains Cl) | |
| Molecular Weight | 244.07 g/mol | |
| Physical State | Solid (Powder/Crystal) | Likely off-white to yellow |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility (Lipophilic) |
| Analogous CAS | 53995-82-7 (Ethyl ester analog) | Reference for hazard extrapolation |
| Waste Category | Halogenated Organic | CRITICAL: Do not mix with non-halogenated solvents.[1] |
Hazard Assessment (E-E-A-T)
As a Senior Scientist, I emphasize that while this compound is not typically classified as acutely fatal (like cyanides), its halogenated nature and biological activity dictate its handling. Indole derivatives are often potent irritants and can be bioactive.
GHS Hazard Classification (Inferred from Analogs)
-
H413: May cause long-lasting harmful effects to aquatic life (Common for chlorinated aromatics).
The "Why" Behind the Protocol
-
Halogen Content: The chlorine atoms at positions 4 and 6 require the waste to be incinerated at higher temperatures (>1100°C) to ensure complete destruction and prevent the formation of dioxins or furans.
-
Lipophilicity: The methyl ester and chlorine substituents make this compound lipophilic. It will not degrade in standard wastewater treatment plants and must never be flushed down the drain.
-
Cost Control: Mixing this halogenated waste with non-halogenated waste (e.g., Acetone/Methanol) reclassifies the entire container as "Halogenated," significantly increasing disposal costs for your facility.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)
Goal: Minimize volume and secondary contamination.
-
Do Not Solubilize: If the material is already solid, do not dissolve it in solvent for disposal. This unnecessarily increases waste volume.
-
Primary Container: Keep the substance in its original glass or HDPE vial if possible. Ensure the lid is tightly sealed.[3][4]
-
Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to contain any potential leakage.
-
Labeling: Affix a hazardous waste tag.
-
Accumulation: Place the bagged vial into the Solid Hazardous Waste drum (often the "Lab Pack" drum).
Scenario B: Disposal of Reaction Mixtures (Solutions)
Goal: Correct waste stream segregation.
-
Solvent Compatibility: Ensure the solvent used (e.g., Dichloromethane, DMSO) is compatible with the waste container material (usually HDPE or Glass).
-
Segregation: Pour the solution into the Halogenated Solvent Waste carboy.
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved chlorinated indole requires the entire mixture to be treated as halogenated waste.
-
-
Rinsing: Rinse the reaction vessel 3x with a small volume of Acetone or DCM. Add these rinses to the Halogenated Waste container.
-
Log Entry: Record the addition on the waste container's log sheet.
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Gross Contamination: If a weigh boat or glove has visible bulk powder, treat it as Solid Hazardous Waste (see Scenario A).
-
Trace Contamination: Lightly contaminated PPE (no visible powder) can typically be disposed of in the Chemically Contaminated Solid Waste bin (often a yellow or red bin, distinct from regular trash).
Decision Logic & Workflow
The following diagram illustrates the critical decision points for researchers at the bench.
Figure 1: Decision tree for the segregation and disposal of halogenated indole derivatives.
Emergency Procedures
Spills (Solid/Powder)
-
Isolate: Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or half-face respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop up the material and the paper towel. Place into a hazardous waste bag.
-
Surface Decon: Wipe the area with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes as Solid Hazardous Waste .
Accidental Exposure
-
Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (like ethanol) on skin, as this may enhance absorption.
-
Eyes: Flush with water for 15 minutes.[4] Seek medical attention.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. Title 40 CFR Parts 260-273. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: Methyl 1H-indole-2-carboxylate (Analog). National Library of Medicine. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl indole-2-carboxylate | 1202-04-6 [chemicalbook.com]
A Researcher's Guide to Handling Methyl 4,6-dichloro-1H-indole-2-carboxylate: From Personal Protection to Disposal
As a novel chlorinated indole, Methyl 4,6-dichloro-1H-indole-2-carboxylate presents unique challenges in the laboratory. This guide provides a comprehensive framework for its safe handling, emphasizing not just the "what" but the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
Hazard Assessment: Understanding the Risks
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed[1]. | Based on data for similar indole compounds. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2]. Prolonged contact may lead to more severe irritation[3]. | A common characteristic of indole derivatives and chlorinated compounds. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2]. | Direct contact with the eyes is likely to cause significant irritation. |
| Respiratory Irritation | May cause respiratory irritation, especially if handled as a powder[1][2]. | Inhalation of dust can irritate the respiratory tract. |
| Environmental Hazard | Potentially toxic to aquatic life. | Chlorinated organic compounds can be persistent and harmful to the environment. |
Given these potential hazards, a rigorous approach to personal protective equipment (PPE) is paramount.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following provides a step-by-step guide to appropriate PPE for handling this compound.
Foundational PPE for All Operations
For any work involving this compound, the following minimum PPE is required[4][5]:
-
Laboratory Coat: A buttoned lab coat protects clothing and skin from incidental splashes and spills[5][6].
-
Safety Glasses or Goggles: To shield eyes from chemical splashes, dust, or flying debris. For handling liquids, chemical splash goggles are recommended[5][6].
-
Closed-Toe Shoes: Essential to prevent foot injuries from dropped objects or spills[5].
-
Long Pants: To protect the legs from potential chemical exposure.
Task-Specific PPE Recommendations
Handling Solid Compound (Weighing, Aliquoting):
-
Gloves: Disposable nitrile gloves are the minimum requirement. Given the potential for skin irritation, consider double-gloving for added protection[4]. Always inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: If the compound is a fine powder or if there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used. This is crucial to prevent respiratory irritation[1][2]. All handling of powders should ideally be done in a chemical fume hood or a powder containment hood.
Preparing Solutions and Running Reactions:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide good protection against many solvents, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used[7][8]. For extended or immersive work, heavier-duty gloves may be necessary.
-
Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[6].
-
Additional Body Protection: If there is a risk of significant splashes, a chemically resistant apron should be worn over the lab coat.
The following diagram illustrates the decision-making process for selecting appropriate PPE:
Caption: PPE Selection Workflow for Handling this compound.
Emergency Protocols: Immediate and Decisive Action
In the event of an emergency, a swift and informed response is critical.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[9]. Remove any contaminated clothing, being careful not to spread the chemical further[10][11]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open[2][9]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[2][10]. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Chemical Spills
-
Minor Spill: If the spill is small and you are trained to handle it, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material such as sand or vermiculite. Collect the absorbed material into a suitable, closed container for disposal[12].
-
Major Spill: Evacuate the immediate area and alert others. Prevent the spill from entering drains[1]. Contact your institution's environmental health and safety department or emergency response team.
Decontamination and Waste Disposal: A Controlled Process
Proper decontamination and disposal are essential to prevent environmental contamination and ensure the safety of others.
Decontamination
-
PPE: After use, carefully remove gloves and dispose of them in the appropriate chemical waste container. Reusable PPE, such as safety goggles and face shields, should be decontaminated according to your institution's protocols.
-
Work Surfaces: All work surfaces should be thoroughly cleaned and decontaminated after handling the compound.
Waste Disposal
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled waste container.
-
Disposal Procedures: All chemical waste must be disposed of through your institution's hazardous waste management program[13][14]. Do not dispose of this chemical down the drain[1]. When preparing for disposal, keep the chemical in its original or a suitable, closed container[15].
References
- Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxylate - ChemicalBook. (2024-11-02).
- Safety Data Sheet: Dichloromethane - Carl ROTH.
- Material Safety Data Sheet I - Regulations.gov.
- What to do in a chemical emergency - GOV.UK. (2024-10-10).
- Safety Guideline for Chlorine Applications at Water Treatment Plants.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (2023-12-25).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-16).
- Personal Protective Equipment (PPE) in the Laboratory - Westlab. (2017-08-02).
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Chlorine Emergency Department/Hospital Management - CHEMM.
- Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor.
- SAFETY DATA SHEET - Fisher Scientific.
- How to Properly Dispose of Pool Chemicals - MLI Environmental. (2026-02-03).
- Chlorine - Incident management: aliminium - GOV.UK.
- Q&A: What's the Best Way to Dispose of Old Pool Chemicals? | Leslie's - YouTube. (2023-09-29).
- PPE and Safety for Chemical Handling - ACS Material. (2020-07-14).
- Emergency Procedures for Incidents Involving Chemicals - Research Safety.
- chlorinated solvents - product stewardship manual - Olin Chlor Alkali.
- Household Hazardous Waste: A Guide for Texans - Texas Commission on Environmental Quality. (2025-12-01).
- What to Do in a Chemical Emergency - CDC. (2024-04-10).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009-07-30).
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30).
- Personal Protective Equipment – Lab Safety. (2025-11-06).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. westlab.com.au [westlab.com.au]
- 7. ecolink.com [ecolink.com]
- 8. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. gov.uk [gov.uk]
- 11. Chlorine Emergency Department/Hospital Management [chemm.hhs.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. mlienvironmental.com [mlienvironmental.com]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
